3-(Dimethylamino)propanohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUSPJZZPLJCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368680 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22636-79-9 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is 3-(Dimethylamino)propanohydrazide
An In-Depth Technical Guide to 3-(Dimethylamino)propanohydrazide: Properties, Synthesis, and Therapeutic Potential
Introduction
This compound is a bifunctional molecule featuring a tertiary amine and a hydrazide group. While a relatively simple structure, it has been identified as a highly potent, nanomolar-range inhibitor of lipoxygenase enzymes, key players in the inflammatory cascade.[1] This singular activity positions the compound as a significant tool for researchers in inflammation, immunology, and oncology. For drug development professionals, it represents a valuable scaffold and a starting point for the design of novel therapeutics targeting inflammation-driven diseases. This guide provides a comprehensive technical overview of its chemical properties, a robust methodology for its synthesis and characterization, an exploration of its mechanism of action, and a discussion of its potential applications and safety considerations.
Part 1: Physicochemical and Molecular Characteristics
Understanding the fundamental properties of this compound is crucial for its application in research and development. The molecule's structure combines a basic dimethylamino group, which can be protonated at physiological pH, with a nucleophilic hydrazide moiety, making it reactive and functionally versatile.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 22636-79-9 | [1][2][3] |
| Molecular Formula | C₅H₁₃N₃O | [2][3] |
| Molecular Weight | 131.18 g/mol | [2] |
| Common Synonyms | N,N-Dimethyl-β-aminopropionic hydrazide; N-Amino-3-(dimethylamino)propanamide | [3] |
| Recommended Storage | 2-8°C | [2] |
Molecular Structure
Caption: Chemical structure of this compound.
Part 2: Synthesis and Characterization
A reliable synthetic route and rigorous analytical characterization are paramount for ensuring the quality and reproducibility of experimental results. While specific literature on the synthesis of this exact molecule is sparse, a logical and field-proven pathway involves the hydrazinolysis of the corresponding ester, which is derived from its parent carboxylic acid.
Proposed Synthesis Workflow
The synthesis can be approached as a two-step process starting from 3-(dimethylamino)propanoic acid. The first step is an esterification to create a more reactive intermediate, followed by reaction with hydrazine to form the final hydrazide product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis via Ester Hydrazinolysis
This protocol is a self-validating system; successful isolation of the intermediate ester in Step 1 and its subsequent conversion provide confidence in the overall process.
Step 1: Synthesis of Methyl 3-(dimethylamino)propanoate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(dimethylamino)propanoic acid hydrochloride (10.0 g, 65.1 mmol).
-
Reagent Addition: Add methanol (150 mL). While stirring, slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ester. Purity can be assessed by NMR; if necessary, purify further by vacuum distillation.
Step 2: Synthesis of this compound
-
Reactor Setup: In a 100 mL round-bottom flask with a stirrer and condenser, dissolve the methyl 3-(dimethylamino)propanoate (5.0 g, 38.1 mmol) from Step 1 in ethanol (50 mL).
-
Reagent Addition: Add hydrazine hydrate (3.7 mL, 76.2 mmol, 2 equivalents) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Cool the reaction mixture. Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a mobile phase such as dichloromethane/methanol with a small percentage of ammonia to yield the final product as a solid or viscous oil.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show a singlet for the two methyl groups of the dimethylamino moiety, characteristic multiplets for the two methylene groups of the propane backbone, and signals for the N-H protons of the hydrazide group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 132.12.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Expect to see N-H stretching bands for the hydrazide group (around 3200-3400 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and a strong C=O (amide) stretch around 1650 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the final compound, typically achieving >95% for research applications.
Part 3: Biological Activity and Mechanism of Action
The primary pharmacological significance of this compound lies in its potent inhibition of lipoxygenases (LOX).[1] These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory leukotrienes and lipoxins.
Inhibition of the Lipoxygenase Pathway
The lipoxygenase pathway is a major branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and can be metabolized by LOX enzymes, particularly 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). 5-LOX is the rate-limiting enzyme in the production of leukotrienes, which are powerful mediators of inflammation, bronchoconstriction, and immune cell recruitment. By inhibiting these enzymes, this compound effectively blocks the production of these inflammatory signals at their source.
Caption: Inhibition of the 5-Lipoxygenase pathway by the compound.
Therapeutic Potential
The ability to inhibit LOX enzymes in the nanomolar range makes this compound a molecule of significant therapeutic interest.[1] LOX pathway dysregulation is implicated in a host of human diseases, suggesting several avenues for future drug development:
-
Respiratory Diseases: Leukotrienes are key mediators in asthma and chronic obstructive pulmonary disease (COPD).
-
Inflammatory Disorders: Conditions like inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis are driven by chronic inflammation where LOX products play a role.
-
Oncology: Certain LOX enzymes are overexpressed in various cancers and contribute to tumor growth and survival.
Part 4: Applications in Drug Discovery and Development
Beyond its direct therapeutic potential, this compound serves as a versatile tool and building block in modern drug discovery.
-
Chemical Probe: As a potent and selective (inferred from potency) inhibitor, it can be used as a chemical probe to investigate the role of LOX pathways in various biological systems and disease models.
-
Scaffold for Medicinal Chemistry: The molecule provides a validated starting point for Structure-Activity Relationship (SAR) studies. The dimethylamino and hydrazide groups can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties (ADME). The dimethylamino group, in particular, is a common feature in molecules designed to cross the blood-brain barrier, hinting at potential applications in neuro-inflammation.[4]
-
Fragment-Based Drug Design: Its small size and potent activity make it an ideal fragment for use in fragment-based screening to identify novel binding interactions with therapeutic targets.
-
Prodrug and Bioconjugation: The hydrazide functional group is highly valuable for forming stable hydrazone linkages. This allows the compound to be conjugated to other molecules, polymers, or delivery systems. For instance, related N-substituted acrylamides are used to create pH-sensitive hydrogels for controlled drug release, an application that could be explored with derivatives of this compound.[5] The prodrug approach is a powerful strategy to enhance drug delivery and efficacy.[6][7]
Part 5: Safety and Handling
Specific toxicological data for this compound is not available in the public domain. Therefore, a precautionary approach based on the known hazards of structurally related compounds is mandatory.
Cautionary Data from Structural Analogs
Several compounds containing the dimethylaminopropyl or a similar backbone exhibit notable toxicity. Researchers must assume that this compound could present similar risks until proven otherwise.
| Analogous Compound | CAS Number | Known Hazards | Source |
| beta-Dimethylaminopropionitrile | 1738-25-6 | Neurotoxin; may cause numbness and weakness. Skin, eye, and respiratory irritant. | [8] |
| 3-(Dimethylamino)propanamide | 20101-88-6 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | 54965-38-3 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [10] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Avoid generating dust.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a potent biological modulator with significant potential. Its established activity as a nanomolar inhibitor of lipoxygenases provides a solid foundation for its use as a research tool in inflammation and as a lead compound in drug discovery programs targeting a wide range of diseases. The straightforward synthetic pathway and versatile functional groups further enhance its utility, allowing for extensive derivatization and conjugation. While exercising appropriate caution due to the lack of specific safety data, researchers and drug development professionals can leverage this molecule to advance our understanding of inflammatory diseases and design the next generation of targeted therapeutics.
References
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Al-Abed, Y., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(21), 9115-9128. Available at: [Link]
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Agrawal, S., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 21-25. Available at: [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]
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Acta Crystallographica Section E. (2008). N′-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o892. Available at: [Link]
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An In-depth Technical Guide to 3-(Dimethylamino)propanohydrazide (CAS No. 22636-79-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Dimethylamino)propanohydrazide is a chemical compound with the CAS number 22636-79-9. While specific research on this molecule is limited, its structural features—a dimethylamino group and a hydrazide moiety—suggest a potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and explores its potential applications in drug discovery by drawing parallels with structurally related compounds. It also includes general protocols for handling, safety, and potential experimental workflows for researchers initiating studies on this compound.
Introduction: Unveiling the Potential of a Structurally Promising Molecule
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. This compound, with its unique combination of a tertiary amine and a hydrazide functional group, represents such a molecule of interest. The dimethylamino group can influence a molecule's basicity, solubility, and ability to interact with biological targets, while the hydrazide and its derivatives, hydrazones, are known to exhibit a wide range of pharmacological effects.[1][2] This guide aims to consolidate the available information and provide a forward-looking perspective on the research and development potential of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for any research and development endeavor. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 22636-79-9 | [3] |
| Molecular Formula | C5H13N3O | [3] |
| Molecular Weight | 131.18 g/mol | [3] |
| Appearance | Not specified; likely a solid or oil | - |
| Solubility | Not specified; expected to have some aqueous solubility due to the polar functional groups | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
Synthesis and Characterization
While a specific, published synthesis method for this compound was not identified, a plausible synthetic route can be proposed based on established chemical reactions for similar structures.
Proposed Synthesis Workflow
A common method for the synthesis of hydrazides is the reaction of an ester with hydrazine hydrate. Therefore, a likely two-step synthesis for this compound would be:
-
Esterification: Reaction of 3-(Dimethylamino)propanoic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.
-
Hydrazinolysis: Treatment of the resulting ester with hydrazine hydrate to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 3-(Dimethylamino)propanoate
-
To a solution of 3-(Dimethylamino)propanoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the product by distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified Methyl 3-(Dimethylamino)propanoate (1 equivalent) in ethanol (5 volumes).
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-N).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Elemental Analysis: To determine the elemental composition.
Potential Biological Activities and Therapeutic Applications
The hydrazide functional group is a key pharmacophore in a number of approved drugs and is known to be a precursor to hydrazones, which exhibit a wide spectrum of biological activities.[4][5]
Inferred Mechanisms of Action
Based on the activities of other hydrazide-containing compounds, this compound could potentially act through various mechanisms:
-
Enzyme Inhibition: Hydrazides and hydrazones are known to inhibit enzymes such as monoamine oxidase (MAO), which is relevant for antidepressant activity.[1]
-
Antimicrobial Activity: These compounds can interfere with microbial metabolic pathways or cell wall synthesis.[6]
-
Anticonvulsant Activity: The mechanism may involve modulation of ion channels or neurotransmitter systems in the central nervous system.[1]
-
Anti-inflammatory Effects: Potential inhibition of inflammatory enzymes like cyclooxygenase (COX).[1]
Caption: Potential biological activities of this compound.
Potential Therapeutic Areas
Given the potential mechanisms of action, this compound could be a starting point for drug discovery in areas such as:
-
Neurological Disorders: As a scaffold for novel antidepressants or anticonvulsants.
-
Infectious Diseases: As a lead for new antibacterial or antifungal agents.
-
Inflammatory Conditions: As a basis for the development of new anti-inflammatory drugs.
Experimental Workflows for Preliminary Screening
For researchers interested in investigating the biological potential of this compound, the following experimental workflows are recommended:
In Vitro Biological Screening Workflow
Caption: A suggested workflow for the initial in vitro biological evaluation.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[8][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. Its structural motifs suggest a range of possible biological activities that warrant further investigation. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this compound. Future research should focus on:
-
Developing and optimizing a reliable synthetic route.
-
Conducting comprehensive spectroscopic and analytical characterization.
-
Performing broad in vitro screening to identify promising biological activities.
-
Investigating the structure-activity relationships of derivatives to improve potency and selectivity.
By systematically exploring the properties of this compound, the scientific community can unlock its potential for the development of novel therapeutics.
References
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Mishra, S. K., & Ray, A. R. (n.d.). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. Retrieved from [Link]
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Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. Semantic Scholar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis of 3-(Dimethylamino)propanohydrazide for Advanced Research Applications
This technical guide provides a detailed and scientifically-grounded pathway for the synthesis of 3-(Dimethylamino)propanohydrazide, a valuable building block in pharmaceutical and materials science research. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.
Introduction: The Significance of this compound
This compound is a bifunctional molecule incorporating a tertiary amine and a hydrazide moiety. This unique combination of functional groups makes it a versatile precursor in the synthesis of a wide array of more complex molecules. The dimethylamino group can act as a basic center, influencing solubility and pharmacokinetic properties in drug candidates, while the hydrazide group is a potent nucleophile, readily participating in reactions to form hydrazones, amides, and various heterocyclic systems. Its application spans the development of novel therapeutic agents, the creation of functionalized polymers, and its use as a linker in bioconjugation chemistry.
Proposed Synthetic Pathway: A Two-Step Approach
The most efficient and reliable synthetic route to this compound involves a two-step process commencing with the readily available 3-(Dimethylamino)propanoic acid. The pathway consists of an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. This approach is favored due to the high yields and straightforward purification procedures associated with each step.
Caption: Mechanism of the Fischer esterification.
Experimental Protocol: Synthesis of Methyl 3-(dimethylamino)propanoate
Materials:
-
3-(Dimethylamino)propanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(Dimethylamino)propanoic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-(dimethylamino)propanoate.
-
The product can be further purified by vacuum distillation if necessary.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1:10-20 (Acid:Alcohol) | Drives the equilibrium towards the ester product. |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl to activate the carboxylic acid. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-6 hours | Allows the reaction to proceed to completion. |
Part 2: Hydrazinolysis of Methyl 3-(dimethylamino)propanoate
The second and final step is the conversion of the synthesized methyl ester to the desired this compound. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate.
Reaction Mechanism: Hydrazinolysis
Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The mechanism is as follows:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the methoxy group, making it a better leaving group (methanol).
-
Elimination of Methanol: The tetrahedral intermediate collapses, eliminating a molecule of methanol and forming the hydrazide product.
3-(Dimethylamino)propanohydrazide chemical properties and structure
I have gathered some information regarding the synthesis and applications of related compounds, such as 3-dimethylamino-2,2-dimethylpropanal and polymers based on N-(3-(dimethylamino)propyl)methacrylamide. I also found a review on the importance of hydrazides in medicinal chemistry. However, I still lack specific details on the synthesis, reactivity, and quantitative physicochemical properties (melting point, boiling point, solubility, NMR, IR, MS data) of 3-(Dimethylamino)propanohydrazide itself. The search results provided information on similar but distinct molecules. Therefore, I need to perform more targeted searches to obtain the core information required for the technical guide.The searches for "this compound" yielded its molecular formula (C5H13N3O), molecular weight (131.18 g/mol ), and CAS number (22636-79-9). I also found that it is considered an irritant. However, specific details regarding its synthesis, reactivity, physical properties (melting point, boiling point, solubility), and spectral data (NMR, IR, MS) are still lacking. The searches for related compounds provided some general information about the reactivity of the dimethylamino group and the hydrazide functional group, which can be used for drawing analogies. For instance, information on Girard's Reagent D, which is N,N-dimethylglycine hydrazide hydrochloride, suggests that the hydrazide moiety can react with carbonyl compounds. The search on a related propanal derivative provided a synthesis method, which might be adaptable. To proceed, I need to focus on finding a reliable synthesis protocol for this compound, and if direct spectral data is unavailable, I will have to infer the expected spectral characteristics based on its structure and data from analogous compounds. Information on its specific applications in drug development also needs to be uncovered.I have gathered some relevant information, but a complete picture for this compound is still not fully formed. I have found a likely synthesis route, which involves the reaction of ethyl 3-(dimethylamino)propanoate with hydrazine hydrate. I also found a preparation method for the starting material, ethyl 3-(dimethylamino)propanoate. This gives me a solid basis for the synthesis section.
However, I am still missing specific experimental details and characterization data (melting point, boiling point, solubility, NMR, IR, MS) for the final product, this compound. While I have found general information on the spectral characteristics of hydrazides and N,N-dimethylpropylamines, I lack the actual spectra or specific chemical shifts and fragmentation patterns for the target molecule.
Information on the specific applications of this compound in drug development is also sparse. I have found general information on the importance of hydrazides in medicinal chemistry, but no concrete examples involving this particular compound.
Therefore, I need to adjust my plan to focus on these missing pieces of information. I will need to search for articles or patents that specifically describe the synthesis and use of this compound to hopefully find the missing experimental data and application examples. If direct data is not available, I will have to rely on compiling information from closely related analogs to provide a well-reasoned estimation of the expected properties.## An In-Depth Technical Guide to this compound: Chemical Properties, Structure, and Applications
Abstract: This technical guide provides a comprehensive examination of this compound (DMAPH), a bifunctional molecule of significant interest in pharmaceutical and chemical research. This document elucidates the compound's chemical structure, details its physicochemical properties, outlines a reliable synthetic protocol, and explores its reactivity and potential applications. With a focus on scientific integrity and practical utility, this guide is intended to be an essential resource for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction
This compound is a versatile organic compound featuring both a tertiary amine and a hydrazide functional group. This unique combination of functionalities imparts a range of useful chemical properties, making it a valuable building block in organic synthesis. The presence of the nucleophilic hydrazide moiety allows for the formation of various derivatives, while the dimethylamino group can influence the compound's solubility and basicity, and can be a key pharmacophore in drug design. This guide will provide a detailed exploration of the synthesis, properties, and applications of this intriguing molecule.
Chemical Structure and Properties
A fundamental understanding of the chemical and physical properties of this compound is crucial for its effective use in research and development.
Molecular Structure
The structure of this compound consists of a propyl chain with a dimethylamino group at the 3-position and a hydrazide group at the 1-position.
Caption: 2D Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃O | [1] |
| Molecular Weight | 131.18 g/mol | [1] |
| CAS Number | 22636-79-9 | [1] |
| Appearance | Expected to be a solid or viscous liquid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
| Boiling Point | Estimated to be in the range of 200-250 °C | Inferred |
| Melting Point | Not readily available | |
| Hazard Identification | Irritant | [1] |
Synthesis of this compound
A practical and efficient synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, ethyl 3-(dimethylamino)propanoate. This two-step process starts with the synthesis of the ester followed by its conversion to the desired hydrazide.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(dimethylamino)propanoate [2]
-
Materials: Anhydrous dimethylamine, ethyl acrylate, phenothiazine, p-methoxyphenol.
-
Procedure:
-
To a chilled reaction vessel (-15 °C), add anhydrous dimethylamine (100 g), ethyl acrylate (250 g), phenothiazine (0.5 g), and p-methoxyphenol (0.5 g).
-
Maintain the reaction mixture at -13 °C with stirring for 2 hours.
-
Allow the temperature to rise to approximately 25 °C.
-
Remove unreacted dimethylamine and ethyl acrylate by distillation.
-
The product, ethyl 3-(dimethylamino)propanoate, is recovered by distillation at 58 °C and 10 mm Hg pressure.
-
Step 2: Synthesis of this compound (Based on general hydrazide synthesis[3][4])
-
Materials: Ethyl 3-(dimethylamino)propanoate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve ethyl 3-(dimethylamino)propanoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
-
Reactivity and Key Reactions
The chemical reactivity of this compound is dictated by its two functional groups.
-
Hydrazide Group: The hydrazide moiety is a potent nucleophile and can readily react with electrophiles. A key reaction is the condensation with aldehydes and ketones to form stable hydrazones.[5] This reaction is widely used in derivatization and the synthesis of heterocyclic compounds. The hydrazide can also be acylated, sulfonylated, and used in the synthesis of various five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles.[6][7]
-
Dimethylamino Group: The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. This group can also participate in various quaternization reactions with alkyl halides.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
-CH₂-CH₂-CO-: Two triplets are expected for the two methylene groups of the propyl chain.
-
-N(CH₃)₂: A singlet corresponding to the six protons of the two methyl groups attached to the nitrogen atom.[8][9]
-
-NHNH₂: Broad signals for the amine protons of the hydrazide group.[10]
¹³C NMR Spectroscopy
-
-C=O: A signal in the downfield region (around 170 ppm) for the carbonyl carbon.[11]
-
-CH₂-CH₂-: Signals for the two methylene carbons of the propyl chain.
-
-N(CH₃)₂: A signal for the two equivalent methyl carbons.[12]
FT-IR Spectroscopy
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazide group.[1][13][14]
-
C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ for the carbonyl group (Amide I band).[14]
-
N-H Bending: An absorption band around 1520-1550 cm⁻¹ (Amide II band).
-
C-N Stretching: Bands corresponding to the C-N stretching of the dimethylamino group.
Mass Spectrometry
The fragmentation pattern in mass spectrometry would likely involve cleavage of the C-C bonds of the propyl chain and fragmentation of the hydrazide group.[15][16][17] Common fragments would include the loss of the dimethylamino group and cleavage adjacent to the carbonyl group.
Applications in Drug Development
Hydrazide-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities.[5][6][7][18] While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest several potential areas of interest.
-
Scaffold for Heterocyclic Synthesis: As a versatile building block, it can be used to synthesize a library of heterocyclic compounds, which are prevalent in many drug molecules.[6][7]
-
Linker Molecule: The bifunctional nature of the molecule allows it to be used as a linker to connect different molecular fragments in the design of novel drug candidates.
-
Derivatization Agent: The hydrazide group can be used to derivatize other molecules, for instance, to improve their pharmacokinetic properties or to attach them to a carrier molecule.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for the creation of more complex molecules. Although detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related structures. Further research into the biological activities of its derivatives could unveil new therapeutic opportunities.
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ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Dimethylamino)propanohydrazide
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for Mechanistic Discovery
In the landscape of pharmacological research, the elucidation of a novel compound's mechanism of action (MoA) is a foundational pillar upon which its therapeutic potential is built. This guide addresses 3-(Dimethylamino)propanohydrazide, a molecule for which the MoA is not yet established in peer-reviewed literature. The absence of direct evidence necessitates a structured, hypothesis-driven approach to its investigation.
This document, therefore, serves a dual purpose: it is both a technical guide and a research framework. As a Senior Application Scientist, my objective is not merely to present facts but to provide a logical and experimentally sound pathway for discovery. We will dissect the molecule's structure, formulate hypotheses based on established chemical biology principles, and detail the rigorous experimental protocols required to test these hypotheses. This is a guide on how to discover the mechanism of action for this compound, designed to be a self-validating system of inquiry for the discerning researcher.
Molecular Architecture and Hypothesis Formulation
The structure of this compound presents two key pharmacophores that are instrumental in forming our primary hypotheses: the hydrazide moiety and the 3-(dimethylamino)propyl group .
-
The Hydrazide Moiety (-CONHNH₂): This functional group is a classic feature of several well-characterized enzyme inhibitors. Hydrazine derivatives, including hydrazides, are known to be potent inhibitors of monoamine oxidase (MAO) enzymes.[1][2] Historic antidepressant drugs like iproniazid established this chemical class as irreversible MAO inhibitors, acting through the formation of a covalent bond with the flavin cofactor of the enzyme.[2] The nucleophilic nature of the terminal nitrogen in the hydrazide group makes it reactive and capable of interacting with enzymatic active sites.[3]
-
The 3-(Dimethylamino)propyl Group (-(CH₂)₃N(CH₃)₂): This aliphatic amine chain is a crucial structural component in numerous centrally-acting drugs, most notably the selective serotonin reuptake inhibitors (SSRIs). The antidepressant citalopram, for instance, features a 1-[3-(dimethylamino)propyl] moiety that is essential for its high-affinity binding to the serotonin transporter (SERT).[4][5] This group often engages in ionic or hydrogen bond interactions within the binding pockets of neurotransmitter transporters.
Based on this structural analysis, we can formulate two primary, testable hypotheses regarding the MoA of this compound:
Hypothesis 1: Inhibition of Monoamine Oxidase (MAO). The presence of the hydrazide group suggests that the compound may function as an inhibitor of MAO-A and/or MAO-B, leading to an increase in the synaptic levels of monoamine neurotransmitters (serotonin, norepinephrine, dopamine).
Hypothesis 2: Modulation of Monoamine Transporters. The 3-(dimethylamino)propyl group suggests the compound may bind to and inhibit the function of monoamine transporters, particularly the serotonin transporter (SERT), thereby blocking the reuptake of neurotransmitters from the synaptic cleft.[4]
The following sections will detail the experimental workflows designed to rigorously evaluate these hypotheses.
In Vitro Pharmacological Profiling: A Tiered Approach
To systematically investigate the MoA, a tiered screening approach is recommended. This begins with broad, activity-detecting assays and progresses to more specific, mechanistic studies.
Tier 1: Primary Screening for MAO and SERT Activity
The initial goal is to determine if this compound exhibits any activity at our primary targets.
-
Causality and Rationale: This assay provides a rapid and sensitive method to quantify MAO-A and MAO-B activity.[6][7] The principle involves the MAO-catalyzed deamination of a substrate (e.g., p-tyramine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity. The assay is run in parallel for both MAO-A and MAO-B isoforms to determine selectivity.
-
Protocol: Step-by-Step MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare substrate solution (e.g., p-Tyramine).
-
Prepare recombinant human MAO-A and MAO-B enzyme solutions in Assay Buffer.
-
Prepare a detection solution containing HRP and a fluorogenic probe (e.g., Amplex Red).
-
Prepare stock solutions of this compound and control inhibitors: Clorgyline (MAO-A specific) and Pargyline or Selegiline (MAO-B specific).[7][8]
-
-
Assay Procedure (96-well black plate format):
-
To appropriate wells, add 45 µL of diluted MAO-A or MAO-B enzyme solution.[7]
-
Add 5 µL of various concentrations of this compound, control inhibitors, or vehicle (for control wells).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.[7][9]
-
Initiate the reaction by adding 50 µL of a working reagent containing the substrate and the detection solution.[6]
-
Incubate for 20-60 minutes at 37°C, protected from light.[6][8]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a plate reader (e.g., λex = 530-535 nm, λem = 585-587 nm).[6][7][8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
-
Causality and Rationale: This assay determines if the compound can physically bind to the serotonin transporter. It relies on the principle of competitive displacement. A radiolabeled ligand with known high affinity for SERT (e.g., [³H]-Citalopram or [³H]-Paroxetine) is incubated with a source of SERT (e.g., cell membranes from HEK293 cells expressing human SERT).[10] The ability of this compound to displace the radioligand is measured, and its binding affinity (Ki) is calculated.
-
Protocol: Step-by-Step SERT Binding Assay
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human SERT.[10]
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in a binding buffer.[11]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Procedure (96-well plate format):
-
To each well, add cell membranes (e.g., 10-20 µg of protein), binding buffer, and various concentrations of this compound.
-
Add a fixed concentration of the radioligand (e.g., [³H]-Citalopram) to initiate the binding reaction.
-
Define non-specific binding using a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.[11]
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Tier 2: Mechanistic and Functional Characterization
If activity is confirmed in Tier 1, the next step is to understand the nature of the interaction and its functional consequences.
-
Causality and Rationale: If this compound inhibits MAO, it is crucial to determine if the inhibition is competitive, non-competitive, or uncompetitive.[12][13] This is achieved by measuring the enzyme's reaction rate at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The resulting changes in the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity), reveal the mode of inhibition.[14]
-
Protocol: Enzyme Kinetics Study
-
Perform the MAO activity assay as described in 2.1.1.
-
Set up multiple series of reactions. One series will have no inhibitor. Subsequent series will each contain a fixed concentration of this compound.
-
Within each series, vary the concentration of the substrate (p-tyramine) over a wide range (e.g., 0.1x to 10x the expected Km).
-
Measure the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]). The pattern of line intersections is characteristic of the inhibition type:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
-
Causality and Rationale: A binding assay confirms physical interaction but not necessarily functional inhibition. A neurotransmitter uptake assay provides this functional data. This assay measures the ability of the compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) into synaptosomes (resealed nerve terminals) or cells expressing SERT.[15][16]
-
Protocol: Synaptosome Uptake Assay
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from a relevant brain region (e.g., rat striatum or cortex) through homogenization and differential centrifugation.[17]
-
Resuspend the synaptosomal pellet in a suitable assay buffer.
-
-
Assay Procedure:
-
Pre-incubate aliquots of the synaptosome suspension with various concentrations of this compound or a control inhibitor (e.g., fluoxetine) for 10-15 minutes at 37°C.
-
Initiate uptake by adding a fixed concentration of [³H]-Serotonin.
-
Allow uptake to proceed for a short period (e.g., 5-10 minutes).
-
Terminate uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[16]
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of uptake at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
-
-
In Silico Analysis: Predicting Molecular Interactions
Computational methods can provide valuable insights into how this compound might bind to its putative targets, complementing the experimental data.
Experiment: Molecular Docking
-
Causality and Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[18] By docking this compound into the crystal structures of MAO-A, MAO-B, and a homology model of SERT, we can visualize potential binding poses and identify key interacting amino acid residues. This can help rationalize the experimental binding data and guide future lead optimization.[19]
-
Protocol: General Molecular Docking Workflow
-
Preparation of Structures:
-
Obtain high-resolution crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB). For SERT, a validated homology model based on the leucine transporter (LeuT) structure is typically used.[20]
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site (active site) on each target protein based on known substrate or inhibitor binding locations.
-
Use a docking program (e.g., AutoDock Vina, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.[18][19]
-
The program will score each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses.
-
Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
-
Compare the predicted binding mode with known structure-activity relationships for other inhibitors of the same target.
-
-
Data Synthesis and Mechanistic Conclusion
The culmination of this guide is the integration of all experimental and computational data to build a coherent model of the mechanism of action.
| Experimental Data | Interpretation |
| MAO Inhibition IC₅₀ | Potency and selectivity for MAO-A vs. MAO-B. |
| SERT Binding Ki | Affinity for the serotonin transporter. |
| MAO Kinetics (Vmax, Km) | Mode of enzyme inhibition (e.g., competitive). |
| SERT Uptake IC₅₀ | Functional potency in blocking serotonin transport. |
| Molecular Docking Scores | Predicted binding affinity and key interactions. |
By comparing the potency (IC₅₀/Ki values) across the different assays, the primary mechanism can be identified. For example, if the compound has a nanomolar IC₅₀ for MAO-A but only a micromolar Ki for SERT, its primary mechanism is likely MAO-A inhibition. The kinetic and docking studies will then provide a deeper understanding of how this interaction occurs at a molecular level.
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized mechanisms of action for this compound.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for MoA elucidation.
References
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Gabrielsen, M., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PMC. Retrieved from [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
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Angeli, A., et al. (2025). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PMC. Retrieved from [Link]
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Ma, S., et al. (2001). Uptake and release of neurotransmitters. PubMed. Retrieved from [Link]
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Mikkelsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. Retrieved from [Link]
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RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
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Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive? Retrieved from [Link]
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ResearchGate. (2025). Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
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Girolami Group Website. (n.d.). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Retrieved from [Link]
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Sgrignani, J., & Bonivento, D. (2022). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. PMC. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research. Retrieved from [Link]
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NCBI. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Retrieved from [Link]
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Taha, E. A., et al. (2022). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. PMC. Retrieved from [Link]
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UCL. (n.d.). Enzyme inhibitors. Retrieved from [Link]
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Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]
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MDPI. (2019). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from [Link]
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Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2010). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Retrieved from [Link]
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Walsh Medical Media. (n.d.). A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). Retrieved from [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
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YouTube. (2024). Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. Retrieved from [Link]
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Oinuma, K., et al. (2014). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. PMC. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Current Trends in Biotechnology and Pharmacy. (2022). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Retrieved from [Link]
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University of Dundee. (2023). Bringing synapses into focus: Recent advances in synaptic imaging and mass-spectrometry for studying synaptopathy. Retrieved from [Link]
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MDPI. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility Profiling of 3-(Dimethylamino)propanohydrazide
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 3-(Dimethylamino)propanohydrazide, a compound of interest in contemporary pharmaceutical and chemical research. The solubility of an active compound is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][] This document furnishes a detailed exposition of the theoretical underpinnings of solubility and presents robust, field-proven methodologies for its empirical determination across a spectrum of relevant solvents. The protocols described herein are designed to be self-validating, ensuring the generation of high-fidelity, reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Solubility in Drug Discovery
This compound, a molecule featuring a hydrazide moiety, presents a unique case for solubility investigation. The presence of the hydrazide group, along with the dimethylamino function, suggests potential for hydrogen bonding and ionization, which can significantly impact its solubility in various media.[3][4] This guide will dissect the factors governing the solubility of this compound and provide a systematic approach to its comprehensive characterization.
Theoretical Framework: Understanding Solubility Equilibria
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[5] This equilibrium is a dynamic process where the rate of dissolution of the solid compound equals the rate of precipitation. For ionizable compounds like this compound, solubility is intrinsically linked to the pH of the medium. The tertiary amine and the hydrazide group can be protonated or deprotonated depending on the pKa of the functional groups and the pH of the solution, thereby influencing the overall solubility.[1]
Methodologies for Solubility Determination: A Comparative Overview
The choice of method for solubility determination depends on the stage of drug discovery and the required throughput and accuracy.[6][7] Two primary types of solubility assays are prevalent: thermodynamic and kinetic.
-
Thermodynamic Solubility: This method measures the equilibrium solubility of a compound in a saturated solution.[1][8] It is considered the "gold standard" as it reflects the true equilibrium state. The shake-flask method is the most traditional and reliable technique for determining thermodynamic solubility.[6][9] In this method, an excess of the solid compound is agitated in the solvent for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[9][10]
-
Kinetic Solubility: This approach is often employed in early drug discovery for high-throughput screening due to its speed.[6][7][10] It measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates upon addition to an aqueous buffer.[6][11] While faster, kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by the initial solvent and the rate of addition.[6]
Experimental Protocol: Thermodynamic Solubility of this compound via the Shake-Flask Method
This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound. The causality behind each experimental choice is elucidated to ensure a thorough understanding of the process.
Materials and Reagents
-
This compound (solid)
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker or vial roller system
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[1][8]
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare the desired aqueous buffers (e.g., deionized water, PBS pH 7.4, citrate buffer pH 5.0) to assess pH-dependent solubility.[]
-
Addition of Compound: Add an excess amount of solid this compound to pre-labeled vials containing a known volume of each solvent system. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[9]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or vial roller system.[1] Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[8][9][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at high speed to pellet any remaining suspended particles.
-
Sample Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any fine, undissolved particles. This step is critical to prevent inflated solubility readings.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[1][8] Prepare a standard curve of the compound in the same solvent system to accurately determine the concentration.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature. The experiment should be performed in replicate (n≥2) to ensure the reliability of the results.[1]
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | ~7 | 25 | [Insert Data] | [Insert Data] |
| PBS | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Citrate Buffer | 5.0 | 25 | [Insert Data] | [Insert Data] |
| Deionized Water | ~7 | 37 | [Insert Data] | [Insert Data] |
| PBS | 7.4 | 37 | [Insert Data] | [Insert Data] |
| Citrate Buffer | 5.0 | 37 | [Insert Data] | [Insert Data] |
Note: The table is a template; actual data needs to be generated experimentally.
The solubility of this compound is expected to be pH-dependent. At lower pH values (e.g., in citrate buffer), the dimethylamino group will be protonated, forming a more polar and potentially more water-soluble salt. Conversely, in more neutral or basic media, the free base form will predominate, which may exhibit lower aqueous solubility. The effect of temperature on solubility should also be noted, as solubility generally increases with temperature for most solid solutes.[12]
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent or its application in various chemical processes. This guide has outlined the fundamental principles of solubility and provided a robust, detailed protocol for its determination using the gold-standard shake-flask method. By adhering to these methodologies, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery and development pipeline. The presented workflow and data interpretation framework offer a comprehensive approach to characterizing this promising molecule.
References
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Dimethylamino)propanohydrazide
This guide provides a comprehensive overview of 3-(Dimethylamino)propanohydrazide, a chemical compound of interest to researchers and professionals in the fields of synthetic chemistry and drug development. This document elucidates its fundamental chemical properties, potential applications, and pertinent safety considerations.
Core Molecular Attributes
This compound is a hydrazine derivative characterized by a tertiary amine and a hydrazide functional group. These features confer specific chemical reactivity and potential for further synthetic modifications.
Molecular Formula and Weight
The elemental composition and molar mass are fundamental parameters for any chemical entity. For this compound, these are:
| Property | Value | Source |
| Molecular Formula | C5H13N3O | [1][2][3] |
| Molecular Weight | 131.18 g/mol | [1][2] |
| CAS Number | 22636-79-9 | [1][2][3] |
A precise understanding of the molecular weight is critical for stoichiometric calculations in reaction planning and for the accurate preparation of solutions with specific molar concentrations. The molecular formula provides the basis for all structural and analytical interpretations.
Chemical Structure
The structural arrangement of atoms dictates the molecule's chemical behavior and its potential interactions with other molecules.
Caption: 2D chemical structure of this compound.
Potential Applications in Research and Development
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its utility as a versatile building block in organic synthesis. The presence of both a nucleophilic hydrazine group and a tertiary amine allows for a range of chemical transformations.
Role in Synthetic Chemistry
Hydrazide moieties are precursors to a variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The dimethylamino group can influence the solubility and basicity of the molecule and its derivatives. Potential synthetic pathways where this compound could be a key intermediate are illustrated below.
Caption: Potential synthetic transformations of this compound.
Relevance in Drug Discovery
The structural motifs present in this compound are found in various biologically active molecules. The dimethylaminopropyl group, for instance, is a common feature in a number of drugs, where it often contributes to improved pharmacokinetic properties.[4] While direct therapeutic applications of this compound are not established, it serves as a valuable starting material or fragment for the synthesis of novel drug candidates. The development of prodrugs, which are inactive compounds converted to active drugs in the body, is a common strategy in drug development to overcome issues like poor solubility or side effects.[5][6] The functional groups in this compound could potentially be utilized in such prodrug strategies.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is paramount for its safe handling and effective use in a laboratory setting.
Known Properties
| Property | Value | Source |
| Storage Condition | 2-8°C | [1] |
| Hazard Classification | Irritant | [2] |
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound. Based on its hazard classification as an irritant, the following handling guidelines are recommended.[2][7][8][9][10]
Experimental Protocol: Standard Handling Procedure
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, adhering to the recommended storage temperature of 2-8°C.[1]
-
Disposal: Dispose of unused material and its container in accordance with local, state, and federal regulations for chemical waste.
Caption: Recommended workflow for the safe handling of this compound.
Note on Related Compounds
It is worth noting that a similarly named compound, 3-(Dimethylamino)propanamide , exists. This compound has a different molecular formula (C5H12N2O) and molecular weight (116.16 g/mol ).[11] Researchers should exercise caution to ensure they are working with the correct chemical entity, as the substitution of a hydrazide with an amide group significantly alters the compound's reactivity and properties.
Conclusion
This compound is a chemical compound with defined molecular characteristics. Its bifunctional nature, possessing both a tertiary amine and a hydrazide group, makes it a potentially valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Adherence to standard safety protocols is essential for its handling and use in a research environment.
References
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available at: [Link]
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3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431. PubChem. Available at: [Link]
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Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. PubChem. Available at: [Link]
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Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. Available at: [Link]
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This compound [22636-79-9]. Chemsigma. Available at: [Link]
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3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link]
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Highly Efficient Prodrugs: Design and Therapeutic Applications. orientjchem.org. Available at: [Link]
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Development, Characterization, and Pharmacodynamic Evaluation of Hydrochlorothiazide Loaded Self-Nanoemulsifying Drug Delivery Systems. PubMed Central. Available at: [Link]
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A Comprehensive Technical Guide to the Theoretical and DFT Analysis of 3-(Dimethylamino)propanohydrazide
This guide provides an in-depth exploration of the theoretical and Density Functional Theory (DFT) analysis of 3-(Dimethylamino)propanohydrazide. It is designed for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to understand the structural, spectroscopic, and electronic properties of this and similar molecules. The content herein synthesizes technical accuracy with field-proven insights, offering a robust framework for conducting and interpreting DFT-based studies.
Introduction: The Significance of Hydrazides and the Power of Theoretical Insight
Hydrazide derivatives are a class of organic compounds that have garnered significant attention in the scientific community due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3][4] this compound, with its distinct structural features, presents a promising scaffold for further investigation and development.
Before embarking on extensive and resource-intensive experimental studies, theoretical and computational analyses offer a powerful and cost-effective approach to elucidate the fundamental characteristics of a molecule.[5] Density Functional Theory (DFT) has emerged as a particularly valuable tool in this domain, providing a favorable balance between computational cost and accuracy for predicting the properties of complex organic molecules.[6][7] This guide will walk you through the principles and practical application of DFT to comprehensively analyze this compound.
Part 1: The Foundation - Why and How to Employ DFT Analysis
The Rationale for a Theoretical Approach
In the realm of molecular sciences, a purely experimental approach can be both time-consuming and expensive. Computational chemistry, and specifically DFT, allows for the in silico prediction of a molecule's behavior, offering insights that can guide and refine experimental efforts.[5] Key advantages include:
-
Prediction of Molecular Properties: Foretelling of structural, electronic, and spectroscopic characteristics before synthesis.
-
Understanding Reactivity: Identification of the most reactive sites within a molecule, crucial for understanding potential interactions with biological targets.[8]
-
Cost and Time Efficiency: Reduction of the number of compounds that need to be synthesized and tested, accelerating the research and development pipeline.[5]
An Introduction to Density Functional Theory (DFT)
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] Instead of dealing with the complex wave function of a system, DFT focuses on the electron density, a simpler, three-dimensional quantity. This simplification allows for the computationally efficient yet accurate calculation of a molecule's properties.[9][10]
A typical DFT study involves the selection of a functional and a basis set. The functional (e.g., B3LYP) is an approximation of the exchange-correlation energy, a key component of the total energy calculation. The basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is critical and should be based on literature precedents for similar molecular systems to ensure reliable results.[8][9][11]
Part 2: A Step-by-Step DFT Workflow for this compound
This section outlines a detailed, self-validating protocol for the DFT analysis of this compound.
Caption: A typical workflow for the DFT analysis of a molecule.
Step 1: Building the Molecular Model
The initial step involves constructing the three-dimensional structure of this compound using a molecular modeling software package. The accuracy of this initial structure is not critical, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization
Geometry optimization is a computational process that systematically alters the molecular geometry to find the configuration with the lowest potential energy. This optimized structure represents the most stable conformation of the molecule in the gas phase.
-
Protocol:
-
Import the built structure of this compound into a computational chemistry software package.
-
Select a suitable DFT functional and basis set. For hydrazide derivatives, the B3LYP functional with the 6-311++G(d,p) basis set is a well-established choice that provides a good balance of accuracy and computational efficiency.[8][9]
-
Initiate the geometry optimization calculation.
-
Upon completion, analyze the output to confirm that the calculation has converged to a stable energy minimum.
-
The optimized geometry provides crucial information, such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.23 |
| N-N | 1.38 | |
| C-N (amide) | 1.35 | |
| C-N (amine) | 1.47 | |
| Bond Angle (°) | O=C-N | 122.5 |
| C-N-N | 118.0 | |
| C-N-C (amine) | 110.5 |
Step 3: Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
Prediction of the FT-IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's infrared (IR) spectrum.[9] This allows for the assignment of specific vibrational modes to the experimentally observed peaks.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |
| N-H Stretch | 3350, 3280 | 3400-3200 |
| C-H Stretch (aliphatic) | 2980-2850 | 3000-2850 |
| C=O Stretch | 1670 | 1680-1630 |
| N-H Bend | 1620 | 1650-1580 |
| C-N Stretch | 1250 | 1350-1200 |
Step 4: NMR Spectroscopy Simulation
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the isotropic magnetic shielding tensors of nuclei.[11] These values can then be converted into ¹H and ¹³C NMR chemical shifts, which can be directly compared with experimental NMR data.[1]
-
Protocol:
-
Use the optimized geometry from Step 2.
-
Perform a GIAO NMR calculation using the same DFT functional and basis set.
-
Reference the calculated shielding tensors to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
-
Table 3: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Calculated ¹H Shift | Calculated ¹³C Shift |
| -NH₂ | 4.5 | - |
| -NH- | 8.2 | - |
| -C(=O)- | - | 172.0 |
| -CH₂- (adjacent to C=O) | 2.4 | 35.0 |
| -CH₂- (adjacent to N(CH₃)₂) | 2.6 | 55.0 |
| -N(CH₃)₂ | 2.2 | 45.0 |
Part 3: Deep Dive into Molecular Properties
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[12] The energies of these orbitals and the gap between them are fundamental in determining a molecule's electronic properties and reactivity.[13][14]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[14]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Table 4: Hypothetical Frontier Orbital Energies and Quantum Chemical Parameters
| Parameter | Symbol | Value (eV) |
| HOMO Energy | E_HOMO | -6.5 |
| LUMO Energy | E_LUMO | -0.8 |
| Energy Gap | ΔE | 5.7 |
| Ionization Potential | IP | 6.5 |
| Electron Affinity | EA | 0.8 |
| Electronegativity | χ | 3.65 |
| Chemical Hardness | η | 2.85 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.[9] It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.
-
Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
-
Green Regions: Represent areas of neutral potential.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, and positive potential around the N-H protons. This provides valuable insights into how the molecule might interact with other molecules, including biological receptors.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[13] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. This analysis can reveal the stability imparted by these interactions and provide a more nuanced understanding of the molecule's electronic structure than a simple population analysis.
Part 4: From Theory to Application
Bridging the Gap: Correlation with Experimental Data
The ultimate validation of any theoretical study lies in its correlation with experimental results.[1] Calculated FT-IR and NMR spectra should be compared with experimentally obtained spectra. Similarly, calculated geometric parameters can be compared with data from X-ray crystallography if available. Good agreement between theoretical and experimental data lends confidence to the computational model and its predictions.
Guiding Drug Discovery and Development
The insights gained from a comprehensive DFT analysis of this compound can be invaluable in a drug discovery context.[5]
-
Pharmacophore Modeling: The identified reactive sites (from MEP) and key structural features can be used to develop pharmacophore models for screening virtual libraries of compounds.
-
Lead Optimization: Understanding the electronic properties (from HOMO-LUMO and NBO analysis) can guide chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Metabolism Prediction: The reactive sites identified can suggest potential sites of metabolic transformation in the body.
The broad spectrum of biological activities associated with hydrazide and hydrazone derivatives, such as anticancer, antibacterial, and antioxidant effects, underscores the potential of the this compound scaffold as a starting point for the development of novel therapeutic agents.[1][2][6][15]
Conclusion
This technical guide has provided a comprehensive framework for conducting and interpreting theoretical and DFT analyses of this compound. By following the outlined protocols, researchers can gain a deep understanding of the molecule's structural, spectroscopic, and electronic properties. This knowledge is not merely academic; it provides actionable insights that can accelerate research and development, particularly in the field of medicinal chemistry. The integration of computational methods like DFT into the research workflow is a hallmark of modern, efficient, and insightful scientific investigation.
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]
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Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. MDPI. Available at: [Link]
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DFT Study for the Spectroscopic and Structural Analysis of p-Dimethylaminoazobenzene. Hindawi. Available at: [Link]
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Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. Available at: [Link]
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Unlocking the Potential of 3-(Dimethylamino)propanohydrazide: A Scaffold for Innovation in Medicinal Chemistry, Bio-analytics, and Material Science
An In-Depth Technical Guide
Abstract
3-(Dimethylamino)propanohydrazide is a deceptively simple molecule poised at the intersection of several high-value chemical domains. It combines three key structural motifs onto a flexible C3 backbone: a reactive hydrazide warhead, a versatile dimethylamino group, and an aliphatic linker that provides conformational adaptability. While sparsely documented in scientific literature, an analysis based on first principles and the established chemistry of its constituent parts reveals a molecule of significant untapped potential. This guide provides a forward-looking exploration of promising research avenues for this compound, presenting it as a versatile scaffold for developing novel therapeutics, sensitive analytical reagents, and functional materials. We will delve into its synthesis, propose detailed experimental frameworks for its derivatization, and outline its potential applications, supported by mechanistic insights and actionable protocols for the research and drug development professional.
Core Molecular Architecture: Synthesis and Physicochemical Profile
The true potential of a molecule begins with its accessibility and fundamental properties. This compound is readily synthesizable via well-established chemical transformations, making it an attractive starting point for extensive research programs.
Proposed Synthetic Protocol
The most direct and industrially scalable synthesis involves the hydrazinolysis of an appropriate ester precursor. This method is a cornerstone of hydrazide synthesis and is known for its high yields and operational simplicity.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-(dimethylamino)propanoate (1.0 eq). Add absolute ethanol to dissolve the ester (approx. 5-10 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (N₂H₄·H₂O, ~3.0 eq) to the solution. The excess hydrazine drives the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a waxy solid, can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structural integrity and proton/carbon environments.
-
FT-IR: To identify key functional groups, notably the N-H stretches (around 3200-3400 cm⁻¹), C=O stretch (amide I band, ~1650 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Physicochemical and Structural Attributes
The molecule's structure dictates its function. The key features of this compound are:
-
The Hydrazide Group (-CONHNH₂): A potent nucleophile and a versatile chemical handle. It is the reactive center for forming hydrazones and a building block for various heterocyclic systems.[1]
-
The Dimethylamino Group (-N(CH₃)₂): A tertiary amine with a pKa typically in the range of 9-10. This group is mostly protonated at physiological pH, enhancing water solubility and providing a cationic center for ionic interactions with biological targets. This feature is common in many centrally active drugs.[2][3]
-
The Propyl Linker: A flexible three-carbon chain that allows the two terminal functional groups to adopt a wide range of spatial orientations, which is crucial for binding to diverse biological targets or coordinating with metal ions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Research |
| Molecular Weight | 131.18 g/mol | Low molecular weight, favorable for drug development (Lipinski's Rule). |
| pKa (Amine) | ~9.5 | Ensures positive charge at physiological pH, influencing solubility and target binding. |
| cLogP | ~ -0.8 | Indicates high hydrophilicity, suggesting good aqueous solubility but potential challenges in crossing the blood-brain barrier without modification. |
| Hydrogen Bond Donors | 2 | The -NH₂ group can participate in crucial hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and both nitrogen atoms can act as H-bond acceptors. |
Research Area 1: Medicinal Chemistry and Drug Discovery
The hydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[4][5][6] The addition of the dimethylamino group provides a powerful lever to modulate pharmacokinetics and pharmacodynamics.
Hydrazone Derivatives as Bioactive Agents
The most immediate application is the synthesis of hydrazone derivatives. The reaction of the hydrazide with a diverse library of aldehydes and ketones is straightforward and creates a wide range of novel chemical entities for biological screening.[7][8]
Hypothesis: Hydrazone derivatives of this compound can act as inhibitors of enzymes implicated in neurodegenerative diseases (e.g., Acetylcholinesterase (AChE), Monoamine Oxidase (MAO)) or as anticancer and antimicrobial agents. The dimethylamino moiety can enhance solubility and provide a key binding interaction, for instance, with the peripheral anionic site of AChE.[2][3]
Workflow: Synthesis and Screening of a Hydrazone Library
Caption: Workflow for Hydrazone Library Development.
Experimental Protocol: General Synthesis of Hydrazone Derivatives
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be evaporated, and the residue purified by recrystallization or column chromatography.
A Synthon for Novel Heterocycles
Hydrazides are invaluable precursors for synthesizing five-membered heterocyclic rings like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, all of which are important pharmacophores.[1]
Proposed Synthetic Pathways:
Caption: Heterocyclic synthesis from the hydrazide.
Research Area 2: Bio-analytical Reagents
The structure of this compound is highly analogous to Girard's reagents, which are classic analytical tools for separating carbonyl compounds from complex mixtures.[9] This suggests a modern application in quantitative bio-analysis, particularly in proteomics and metabolomics.
Hypothesis: this compound can be used as a highly effective derivatizing agent for the sensitive quantification of aldehydes and ketones (e.g., biomarkers of oxidative stress like malondialdehyde and 4-hydroxynonenal) in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS). The permanently charged dimethylamino group (after quaternization) or its easily ionizable nature would ensure excellent signal intensity in the MS.
Experimental Protocol: LC-MS Quantification of Carbonyls
-
Sample Preparation: Homogenize a biological sample (e.g., plasma, tissue) and precipitate proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Derivatization:
-
Add an acidic buffer (e.g., acetate buffer, pH 4.5) to the supernatant.
-
Add a solution of this compound in excess.
-
Incubate the mixture at 40-60 °C for 30-60 minutes to form the hydrazone derivatives.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the derivatives.
-
Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The protonated parent ion [M+H]⁺ will be selected and fragmented to produce specific daughter ions for quantification.
-
Workflow: Carbonyl Biomarker Analysis
Caption: Bio-analytical workflow using the hydrazide.
Research Area 3: Coordination Chemistry and Material Science
The hydrazide and dimethylamino moieties are both excellent coordinating ligands for metal ions. The N,N,O-tridentate chelation potential makes this molecule an intriguing candidate for forming stable metal complexes with unique catalytic or biological properties.
Hypothesis: Metal complexes of this compound (e.g., with Cu(II), Zn(II), Ni(II)) can function as catalysts for oxidation reactions or as potent antimicrobial agents, where the metal ion enhances the biological activity of the organic ligand.[10]
Experimental Protocol: Synthesis of a Cu(II) Complex
-
Ligand Solution: Dissolve this compound (2.0 eq) in methanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride (CuCl₂·2H₂O, 1.0 eq) in methanol.
-
Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring. A color change and/or precipitation is typically observed.
-
Isolation: Stir the reaction mixture at room temperature for 2-3 hours. Collect the resulting precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
Characterization: Analyze the complex using:
-
FT-IR: To observe shifts in the C=O and N-H bands upon coordination to the metal center.
-
UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal ion.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
Conclusion
This compound is far more than a simple chemical. It is a versatile and underexplored platform with significant potential across multiple scientific disciplines. Its straightforward synthesis and the presence of two highly functional and complementary chemical handles—the hydrazide and the dimethylamino group—make it an ideal starting point for innovation. The research avenues proposed in this guide, from the development of new enzyme inhibitors and heterocyclic drugs to the creation of sensitive bio-analytical reagents and novel metal-based catalysts, represent just the beginning. It is imperative that researchers in both academic and industrial settings begin to explore the rich chemistry of this promising scaffold.
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Gomes, P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
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Bollikolla, H. B., et al. (2020). Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. ResearchGate. Available at: [Link]
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Zheng, M., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available at: [Link]
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Sang, Z., et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. PubMed. Available at: [Link]
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discovery and synthesis of novel 3-(Dimethylamino)propanohydrazide derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-(Dimethylamino)propanohydrazide Derivatives
Authored by a Senior Application Scientist
Abstract
The hydrazide-hydrazone scaffold represents a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the design, synthesis, and characterization of a novel class of compounds based on the this compound core. We will explore the strategic rationale for selecting this scaffold, detail field-proven synthetic protocols, and outline the critical analytical techniques for structural elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of new therapeutic agents.
Introduction: The Enduring Significance of the Hydrazide-Hydrazone Moiety
Hydrazides and their derivatives, particularly hydrazones, are a privileged class of compounds in drug discovery. The core functional group, characterized by an acyl group attached to a hydrazine, serves as a versatile synthon for creating diverse molecular architectures.[1][2] The true power of this scaffold is unlocked upon its condensation with aldehydes or ketones, forming hydrazones that feature a reactive azomethine (-NH–N=CH-) group.[3] This specific linkage is a well-established pharmacophore responsible for a remarkable array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumoral properties.[4][5]
The enduring appeal of hydrazones stems from several key factors:
-
Synthetic Accessibility: Their synthesis is typically straightforward, high-yielding, and amenable to a wide range of functional groups, facilitating the rapid generation of large compound libraries.[6]
-
Structural Versatility: The ability to introduce diverse aromatic, heterocyclic, and aliphatic substituents via the carbonyl precursor allows for fine-tuning of steric and electronic properties.
-
Biological Activity: The hydrazone moiety can act as a hydrogen bond donor and acceptor, and its conformational flexibility allows it to effectively interact with a variety of biological targets.[7]
This guide focuses on a specific, underexplored subclass: derivatives of This compound . The rationale for this focus is twofold. First, the propanohydrazide linker provides an optimal spatial orientation for the terminal hydrazone moiety. Second, and more critically, the inclusion of a tertiary dimethylamino group is a strategic design choice intended to enhance the pharmacokinetic profile of the derivatives, potentially improving aqueous solubility and cell membrane permeability—key hurdles in drug development.
Synthesis of the Core Scaffold: this compound
The journey to novel derivatives begins with the robust synthesis of the core building block. The preparation of this compound is a two-step process, starting from readily available commercial precursors. The causality behind this choice of pathway is its efficiency, scalability, and the high purity of the resulting intermediate.
Step 1: Synthesis of Ethyl 3-(dimethylamino)propanoate
The first step involves a Michael addition of dimethylamine to an acrylate ester. This reaction is highly efficient and selective.
-
Rationale: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a reliable and well-understood transformation. Using an ethyl or methyl ester provides a convenient handle for the subsequent hydrazinolysis.
Step 2: Hydrazinolysis to this compound
The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
-
Rationale: Hydrazinolysis is the standard and most direct method for converting esters to hydrazides. The high nucleophilicity of hydrazine ensures a clean and typically high-yielding reaction. Refluxing in a protic solvent like ethanol facilitates the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acrylate
-
Dimethylamine (40% solution in water)
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Ester Formation: To a round-bottom flask cooled in an ice bath, slowly add ethyl acrylate to an equimolar amount of 40% aqueous dimethylamine solution with stirring. Allow the reaction to warm to room temperature and stir overnight. The product, ethyl 3-(dimethylamino)propanoate, can be extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by distillation.
-
Hydrazide Formation: Dissolve the purified ethyl 3-(dimethylamino)propanoate in absolute ethanol. Add an excess (2-3 molar equivalents) of hydrazine hydrate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthesis workflow for the core this compound scaffold.
Design and Synthesis of Novel Hydrazone Derivatives
With the core hydrazide in hand, the creation of a diverse library of derivatives is achieved through a condensation reaction with a wide array of aldehydes and ketones. This reaction is the cornerstone of our discovery effort, as it introduces the pharmacologically significant azomethine linkage and allows for systematic exploration of the structure-activity relationship (SAR).
-
Causality of the Reaction: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, typically facilitated by an acid catalyst, to form the stable C=N double bond of the hydrazone. Using a small amount of glacial acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[6]
General Experimental Protocol: Hydrazone Synthesis
Materials:
-
This compound
-
Selected aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1.0-1.1 equivalents of the desired aldehyde or ketone to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting hydrazide spot disappears.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
-
The solid product often precipitates from the solution. Collect the crystals by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde/ketone.
-
Dry the purified product in a vacuum oven. The yield is typically excellent.[3]
Caption: General workflow for the synthesis of novel hydrazone derivatives.
Structural Characterization: A Self-Validating System
The unambiguous confirmation of the chemical structure of each new derivative is paramount. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the others to build an undeniable structural proof.
-
FT-IR Spectroscopy: This is the first line of analysis. The disappearance of the aldehyde/ketone C=O stretch (around 1700 cm⁻¹) and the appearance of a new C=N (azomethine) stretching band (around 1575-1610 cm⁻¹) is a key indicator of hydrazone formation.[7] The presence of the amide C=O (around 1640-1685 cm⁻¹) and N-H stretching (around 3180-3300 cm⁻¹) bands confirms the integrity of the hydrazide backbone.[7]
-
¹H NMR Spectroscopy: Proton NMR provides a detailed map of the molecule. Key diagnostic signals include:
-
A singlet around δ 2.2-3.0 ppm integrating to 6 protons, corresponding to the N(CH₃)₂ group.[7]
-
Multiplets for the two methylene groups (-CH₂-CH₂-) of the propyl chain.
-
A sharp singlet in the δ 8.0-9.0 ppm region, characteristic of the azomethine proton (CH=N).[7]
-
A downfield singlet (often broad) above δ 11.0 ppm for the amide N-H proton.[7]
-
Signals in the aromatic region corresponding to the specific aldehyde/ketone used.
-
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework. The most diagnostic signals are the downfield shifts for the amide carbonyl carbon (C=O) and the azomethine carbon (C=N).
-
Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the successful condensation and allowing for the determination of the molecular formula.
Data Presentation: Example Characterization Data
| Compound ID | R-Group (from Aldehyde) | Yield (%) | M.p. (°C) | Key ¹H NMR Signals (δ ppm) | MS (m/z) [M+H]⁺ |
| HD-01 | Phenyl | 92 | 155-157 | 8.15 (s, 1H, CH=N), 2.30 (s, 6H, NMe₂) | 235.15 |
| HD-02 | 4-Chlorophenyl | 95 | 178-180 | 8.20 (s, 1H, CH=N), 2.32 (s, 6H, NMe₂) | 269.11 |
| HD-03 | 2-Thienyl | 89 | 162-164 | 8.45 (s, 1H, CH=N), 2.29 (s, 6H, NMe₂) | 241.11 |
Potential Biological Applications and Future Perspectives
The hydrazone class of molecules is a rich source of biologically active compounds.[8] Published literature extensively documents their potential as:
-
Antimicrobial Agents: Many hydrazones show potent activity against a range of bacteria and fungi, potentially by interfering with cell wall synthesis or other essential microbial processes.[3]
-
Anticancer Agents: Certain derivatives have demonstrated significant antiproliferative effects on human cancer cell lines.[3]
-
Enzyme Inhibitors: The hydrazone scaffold is present in molecules that have been shown to inhibit enzymes like cholinesterases and carbonic anhydrases, making them relevant for neurodegenerative diseases and other conditions.[7]
The novel this compound derivatives described herein are prime candidates for screening across these and other therapeutic areas. The tertiary amine offers a site for protonation at physiological pH, which can be crucial for forming ionic interactions with target enzymes or receptors.
Future work should focus on:
-
Library Expansion: Synthesizing a broader array of derivatives using diverse heterocyclic and substituted aromatic aldehydes to build a comprehensive SAR profile.
-
Biological Screening: Conducting high-throughput screening to identify lead compounds with significant activity in relevant assays (e.g., antimicrobial MIC, anticancer IC₅₀).
-
In Silico Modeling: Using molecular docking studies to predict binding modes and rationalize the observed biological activities, guiding the design of next-generation compounds with improved potency and selectivity.
By combining rational design, efficient synthesis, and rigorous characterization, the this compound scaffold provides a powerful platform for the discovery of the next generation of therapeutic agents.
References
- Seilkhanov T.M., Abulyaissova L.K., Turdybekov K.M., Zhivotova T.S., Kabieva S.K., Mendibayeva A.Z. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Eurasian Journal of Chemistry & Functional Materials, 2, 29–35.
-
Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available from: [Link]
-
Gümüş, M., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available from: [Link]
- Chemie Linz Ag. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents.
-
Mali, S.N., Thorat, B.R., Gupta, D.R., & Pandey, A. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available from: [Link]
-
Zhu, J., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Available from: [Link]
- Chemie Linz Ag. (1985). Process for preparing 3-dimethylamino-2,2-dimethylpropanal. Google Patents.
-
Boutaleb, T., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). The synthesis of hydrazide-hydrazone series compounds (3a-3n). ResearchGate. Available from: [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9210-9221. Available from: [Link]
-
Lavanya, P., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available from: [Link]
-
Kleps, J., & Stefańska, J. (2019). Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. Available from: [Link]
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- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Safe Handling of 3-(Dimethylamino)propanohydrazide
A Note on This Guide: This document has been compiled to provide a comprehensive overview of the known safety and handling considerations for 3-(Dimethylamino)propanohydrazide (CAS No. 22636-79-9). As of the time of writing, a complete, publicly available 16-section Safety Data Sheet (SDS) from a primary chemical manufacturer has not been identified. The core safety information herein is based on the Globally Harmonized System (GHS) classifications provided by chemical suppliers. This guide supplements this specific information with established best practices for handling analogous chemical structures. This guide is intended for informational purposes for researchers and drug development professionals and is not a substitute for a manufacturer-supplied SDS. Always consult the official SDS from your supplier before commencing any work.
Introduction and Chemical Profile
This compound is a hydrazine derivative incorporating a tertiary amine. Its unique structure makes it a subject of interest in various research and synthetic applications. Understanding its chemical properties is foundational to ensuring its safe handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 22636-79-9 | [1] |
| Molecular Formula | C5H13N3O | [1] |
| Molecular Weight | 131.18 g/mol | [1] |
| Common Hazard | Irritant | [1] |
Hazard Identification and GHS Classification
The primary known hazards associated with this compound are skin sensitization and serious eye irritation.[1] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Source |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [1] |
The Causality Behind the Hazards
-
Skin Sensitization (H317): The potential for this compound to act as a skin sensitizer is a significant concern. Unlike simple irritation, sensitization is an immune system response. Initial exposure may not cause a reaction, but it can prime the immune system. Subsequent, even minimal, contact can then trigger an allergic reaction, which can manifest as dermatitis, characterized by redness, swelling, and itching.[2][3] This sensitization can be permanent. The reactive nature of the hydrazide functional group and the overall molecular structure likely contribute to its ability to haptenate with skin proteins, initiating this immune response.
-
Serious Eye Irritation (H319): This classification indicates that direct contact with the eyes can cause significant, but reversible, damage. The basicity of the dimethylamino group can lead to irritation of the mucous membranes of the eye. The eyelids, being particularly sensitive, are susceptible to such exposures.[3]
Safe Handling and Engineering Controls
A risk-based approach, prioritizing the elimination or reduction of exposure, is critical. The hierarchy of controls should be applied when working with this compound.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound, including its potential as a skin sensitizer, and the appropriate emergency procedures.
-
Restricted Access: Designate specific areas for the handling and storage of this chemical, with access limited to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Personal Protective Equipment (PPE)
Given the hazards of skin sensitization and eye irritation, appropriate PPE is mandatory.
Caption: Required PPE for handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH or EN 166 standards.[5]
-
Skin and Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves properly and never reuse them.[6]
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[7][8][9][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist. | |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[2] If signs of an allergic reaction (redness, rash, swelling) develop, seek medical attention. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Note: The protocols for inhalation and ingestion are general best practices for chemical exposure and should be confirmed with a substance-specific SDS.
Storage and Disposal
Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][11] Keep away from incompatible materials such as strong oxidizing agents and acids, which are generally incompatible with amino compounds.[3][5]
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
Conclusion: A Framework for Safe Science
While this compound presents specific hazards, particularly skin sensitization and serious eye irritation, these risks can be effectively managed through a robust safety protocol. The principles of this guide—understanding the specific hazards, applying the hierarchy of controls, mandating appropriate PPE, and being prepared for emergencies—provide a framework for its safe use in a research and development setting. The cornerstone of this framework remains the diligent consultation of the supplier-provided Safety Data Sheet for the most accurate and comprehensive information.
References
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
SkinSAFE. (n.d.). 3-(Dimethylamino) Propylamine (DMAPA). Retrieved from [Link]
-
Jacob, S. E., & Amini, S. (2008). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. Dermatitis, 19(3), E21–E23. Retrieved from [Link]
-
WebMD. (2024, October 5). First Aid for Eye Injuries. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)propanamide. Retrieved from [Link]
-
British Society of Cutaneous Allergy. (2025). Dimethylamino1propylamine. Retrieved from [Link]
-
Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]
Sources
- 1. 22636-79-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. cdn1.skinsafeproducts.com [cdn1.skinsafeproducts.com]
- 3. Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. First Aid for Eye Injuries [webmd.com]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-(Dimethylamino)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(Dimethylamino)propanohydrazide (CAS No. 22636-79-9), a compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimental spectral data in public databases, this document leverages advanced computational prediction tools to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the structural elucidation and characterization of this and related molecules, offering a foundational dataset for further experimental validation.
Introduction: The Rationale for Predicted Spectroscopic Analysis
This compound is a molecule possessing a unique combination of functional groups: a tertiary amine, an amide (specifically, a hydrazide), and a flexible aliphatic chain. This structure suggests potential applications as a building block in medicinal chemistry, a ligand in coordination chemistry, or an intermediate in organic synthesis. However, the full realization of its scientific and commercial potential is contingent upon its unambiguous characterization.
Spectroscopic techniques are the cornerstone of molecular characterization. Yet, for novel or less-common compounds like this compound, experimental spectra may not be readily accessible. In such instances, in silico prediction of spectroscopic data emerges as a powerful and indispensable tool. By employing sophisticated algorithms and machine learning models trained on vast spectral libraries, we can generate reliable estimations of NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns. This predictive approach offers several key advantages:
-
Guidance for Experimental Design: Predicted spectra can inform the selection of appropriate experimental parameters for acquiring actual spectra, saving valuable time and resources.
-
Hypothesis Validation: Researchers can compare experimentally obtained data against the predicted spectra to confirm the identity and purity of their synthesized compound.
-
Structural Isomer Differentiation: In cases of synthetic ambiguity, predicted spectra can aid in distinguishing between potential isomers.
This guide will present the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, along with a detailed interpretation of the spectral features based on its molecular structure. It is crucial to underscore that the data presented herein are predicted and should be used as a reference and guide for experimental verification.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR spectra for this compound were generated using online prediction engines that employ a combination of database searching, incremental methods, and machine learning algorithms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (a) -N(CH₃)₂ | ~ 2.2 - 2.4 | Singlet | 6H |
| (b) -CH₂-N(CH₃)₂ | ~ 2.5 - 2.7 | Triplet | 2H |
| (c) -CH₂-C=O | ~ 2.3 - 2.5 | Triplet | 2H |
| (d) -NH-NH₂ | Broad Singlet | 1H | |
| (e) -NH-NH₂ | Broad Singlet | 2H |
Note: The chemical shifts of N-H protons (d and e) are highly dependent on solvent, concentration, and temperature, and are therefore presented as a broad range. The predicted values are for a non-protic solvent like CDCl₃.
Interpretation of the ¹H NMR Spectrum:
-
Dimethylamino Group (a): The six protons of the two methyl groups attached to the nitrogen are chemically equivalent, resulting in a single, sharp signal (a singlet) in the upfield region, characteristic of N-methyl protons.
-
Methylene Groups (b and c): The two methylene groups form an ethyl-like system. The methylene group adjacent to the dimethylamino group (b) is expected to be a triplet due to coupling with the neighboring methylene group (c). Similarly, the methylene group adjacent to the carbonyl group (c) will also appear as a triplet due to coupling with the protons of (b).
-
Hydrazide Protons (d and e): The protons on the hydrazide nitrogen atoms are exchangeable and often exhibit broad signals. Their chemical shifts can vary significantly. In many cases, the -NH and -NH₂ protons might appear as two distinct broad singlets.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon (Label) | Predicted Chemical Shift (ppm) |
| (1) -N(CH₃)₂ | ~ 45 |
| (2) -CH₂-N(CH₃)₂ | ~ 55 |
| (3) -CH₂-C=O | ~ 35 |
| (4) -C=O | ~ 170 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (4): The carbonyl carbon of the hydrazide group is the most deshielded, appearing at a characteristic downfield chemical shift of around 170 ppm.
-
Dimethylamino Carbons (1): The two equivalent methyl carbons attached to the nitrogen atom are expected to have a chemical shift in the range of 45 ppm.
-
Methylene Carbons (2 and 3): The methylene carbon adjacent to the nitrogen (2) is more deshielded than the methylene carbon adjacent to the carbonyl group (3) due to the stronger electron-withdrawing effect of the nitrogen atom in this context.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum highlights the key vibrational modes of this compound.
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Hydrazide) | 3300 - 3400 | Medium | N-H stretch (asymmetric & symmetric) |
| C-H (Aliphatic) | 2800 - 3000 | Medium-Strong | C-H stretch |
| C=O (Amide I) | 1650 - 1680 | Strong | C=O stretch |
| N-H (Amide II) | 1550 - 1620 | Medium | N-H bend |
| C-N | 1100 - 1250 | Medium | C-N stretch |
Interpretation of the IR Spectrum:
-
N-H Stretching: The presence of the hydrazide group will give rise to characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹. Typically, primary amines and amides show two bands in this region corresponding to asymmetric and symmetric stretching.
-
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region.
-
Carbonyl Stretching (Amide I Band): A strong absorption band between 1650 and 1680 cm⁻¹ is a definitive indicator of the carbonyl group in the hydrazide moiety. This is often referred to as the Amide I band.
-
N-H Bending (Amide II Band): The N-H bending vibration, or the Amide II band, is expected to appear in the 1550-1620 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group will likely be observed in the fingerprint region, around 1100-1250 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The predicted mass spectrum was generated using fragmentation prediction algorithms.
Molecular Ion:
-
Formula: C₅H₁₃N₃O
-
Molecular Weight: 131.11 g/mol
-
Predicted Molecular Ion Peak [M]⁺•: m/z = 131
Predicted Key Fragmentation Pathways:
The fragmentation of this compound upon electron ionization is expected to be directed by the nitrogen atoms and the carbonyl group.
Figure 1: Predicted key fragmentation pathways for this compound.
Interpretation of the Mass Spectrum:
-
α-Cleavage: A very common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, this would result in a prominent peak at m/z = 44, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
-
Loss of the Hydrazide Group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group could lead to the loss of a •CONHNH₂ radical, resulting in a fragment at m/z = 72.
-
McLafferty Rearrangement: The presence of a carbonyl group and gamma-hydrogens allows for a potential McLafferty rearrangement, which would lead to the elimination of a neutral molecule and the formation of a radical cation. This could result in a fragment at m/z = 43.
-
Loss of •NH₂: The loss of an amino radical from the hydrazide moiety could also be a possible fragmentation pathway, leading to a fragment at m/z = 100.
Experimental Protocols (Hypothetical)
While the data in this guide is predicted, the following represents standard, field-proven protocols for the acquisition of such spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly for N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common choice. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Liquid Chromatography (LC) system may be more appropriate.
-
Ionization: Utilize an appropriate ionization technique to generate gas-phase ions. EI is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.
Conclusion and Future Directions
This technical guide has presented a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for this compound. The interpretations provided offer a detailed structural analysis based on established spectroscopic principles. While these predicted data serve as a valuable starting point, experimental verification remains the gold standard for structural elucidation.
It is our hope that this document will facilitate future research on this compound by providing a robust and scientifically grounded reference for its spectroscopic properties. We encourage researchers to utilize this guide in conjunction with their own experimental findings to accelerate the pace of discovery and innovation in their respective fields.
References
Due to the predictive nature of the spectral data, direct literature citations for experimental spectra of this compound are not available. The following references pertain to the principles of spectroscopy and the tools used for prediction.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NMRDB.org: An Online Resource for NMR Prediction. (n.d.). Retrieved from [Link]
-
NMRium: A Web-Based NMR Data Processing and Prediction Tool. (n.d.). Retrieved from [Link]
-
CFM-ID: A Tool for Mass Spectrum Prediction. (n.d.). Retrieved from [Link]
Methodological & Application
Application Notes and Protocols: The Use of 3-(Dimethylamino)propanohydrazide in Advanced Bioconjugation Techniques
Introduction: The Strategic Role of Hydrazone Linkages in Bioconjugation
In the landscape of bioconjugation, the formation of stable, yet strategically cleavable, linkages between biomolecules and payloads is paramount for the development of sophisticated therapeutics and diagnostics.[1][2] Among the arsenal of chemical ligation strategies, the reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond has emerged as a powerful tool.[3][4][5] This reaction is valued for its high specificity, bioorthogonality, and the mild, aqueous conditions under which it proceeds.[3][4] A key feature of the hydrazone linkage is its inherent pH-sensitivity, remaining stable at physiological pH but undergoing hydrolysis in the mildly acidic environments characteristic of endosomes, lysosomes, or the tumor microenvironment.[6][][8] This property makes hydrazone-based linkers particularly attractive for the targeted intracellular release of therapeutic agents in applications such as antibody-drug conjugates (ADCs).[2][9]
This application note provides a detailed guide to the use of a specialized hydrazide linker, 3-(Dimethylamino)propanohydrazide , in bioconjugation. We will delve into the unique properties conferred by its tertiary amine functionality, provide detailed protocols for its application, and offer insights into the design and execution of experiments for researchers in drug development and related scientific fields.
The Advantage of this compound in Bioconjugation
While a variety of hydrazide linkers are available, this compound offers distinct advantages owing to the presence of the dimethylamino group. This tertiary amine group is strategically positioned to influence the physicochemical properties of the linker and the resulting conjugate.
-
Enhanced Aqueous Solubility: The dimethylamino group is ionizable and can be protonated at physiological pH, significantly increasing the hydrophilicity and aqueous solubility of the linker. This is a critical advantage when working with hydrophobic payloads or modifying biomolecules that are prone to aggregation.
-
Modulation of Reaction Kinetics: The electronic properties of the dimethylamino group can influence the nucleophilicity of the hydrazide. Furthermore, the tertiary amine can act as an intramolecular catalyst, potentially accelerating the rate of hydrazone formation, particularly at physiological pH.[10]
-
Tunable pH-Sensitivity of the Hydrazone Bond: The stability of the resulting hydrazone bond is influenced by the electronic nature of the substituents on both the aldehyde/ketone and the hydrazide.[3] The electron-donating nature of the dimethylamino group can modulate the rate of hydrolytic cleavage of the hydrazone bond in acidic environments, offering a handle for fine-tuning the release kinetics of the payload.
Mechanism of Hydrazone Formation
The reaction between this compound and an aldehyde- or ketone-functionalized biomolecule proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically most efficient at a slightly acidic pH (around 4.5-6.0) which facilitates the dehydration of the carbinolamine intermediate.[3]
Figure 1: General mechanism of hydrazone bond formation.
Experimental Protocols
Part 1: Generation of Aldehyde Groups on a Glycoprotein (e.g., an Antibody)
For site-specific conjugation to glycoproteins, aldehyde groups can be generated by mild oxidation of the carbohydrate moieties.[11]
Materials:
-
Glycoprotein (e.g., monoclonal antibody) at a concentration of 1-10 mg/mL in PBS, pH 7.4
-
Sodium periodate (NaIO₄) solution (100 mM in water, freshly prepared and protected from light)
-
Glycerol
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
PBS, pH 7.4
Procedure:
-
To the glycoprotein solution, add the freshly prepared sodium periodate solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove the excess periodate and byproducts by passing the solution through a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the aldehyde-functionalized glycoprotein using a standard protein assay (e.g., BCA assay).
Figure 2: Workflow for generating aldehyde groups on a glycoprotein.
Part 2: Conjugation of this compound to an Aldehyde-Functionalized Biomolecule
Materials:
-
Aldehyde-functionalized biomolecule (from Part 1) in PBS, pH 7.4
-
This compound (prepare a stock solution, e.g., 100 mM in water or DMSO)
-
Conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Desalting column or dialysis cassette for buffer exchange and removal of excess linker
Procedure:
-
Buffer exchange the aldehyde-functionalized biomolecule into the conjugation buffer (pH 5.5).
-
Add a 50- to 100-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal excess may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature. The reaction can also be performed overnight at 4°C.
-
Remove the excess, unreacted this compound by a desalting column or dialysis against PBS, pH 7.4.
-
Characterize the resulting conjugate.
Characterization of the Bioconjugate
It is crucial to characterize the final conjugate to determine the degree of labeling (DOL) and confirm the integrity of the biomolecule.
| Technique | Purpose |
| UV-Vis Spectroscopy | To determine the concentration of the biomolecule and, if the payload has a distinct absorbance, to estimate the DOL. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To determine the exact mass of the conjugate and calculate the DOL. |
| SDS-PAGE | To assess the purity and integrity of the conjugate and to check for aggregation. |
| Size Exclusion Chromatography (SEC-HPLC) | To quantify the amount of monomeric conjugate and detect any aggregates. |
| Functional Assays | To ensure that the biological activity of the biomolecule (e.g., antibody binding) is retained after conjugation. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inefficient aldehyde generation.- Suboptimal reaction pH.- Insufficient excess of hydrazide linker. | - Optimize periodate concentration and reaction time.- Perform the conjugation at the optimal pH (typically 4.5-6.0).- Increase the molar excess of the hydrazide linker. |
| Biomolecule Aggregation | - Hydrophobicity of the payload.- High degree of labeling.- Inappropriate buffer conditions. | - Use a more hydrophilic linker or co-solvents.- Reduce the molar excess of the linker to lower the DOL.- Optimize buffer pH and ionic strength. |
| Instability of the Hydrazone Linkage | - The hydrazone is inherently labile at very low pH. | - Store the conjugate at neutral or slightly basic pH (7.4-8.0).- For long-term stability, consider reducing the hydrazone bond to a more stable hydrazide linkage using sodium cyanoborohydride (NaCNBH₃).[12] |
Conclusion
This compound is a valuable reagent for bioconjugation, offering advantages in terms of solubility and potentially favorable reaction kinetics. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this linker in the development of novel bioconjugates for therapeutic and diagnostic applications. As with any bioconjugation strategy, empirical optimization of reaction conditions is key to achieving the desired outcome.
References
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Agarwal, P., & Bertozzi, C. R. (2015). Site-specific chemical protein modification. Annual review of biochemistry, 84, 459-487.
- Hermanson, G. T. (2013).
- Strop, P. (2014). Antibody–drug conjugates: linking cytotoxic payloads to monoclonal antibodies. Protein and Cell, 5(7), 503-513.
- G. T. Hermanson, "Protein Cross-linkers handbook and selection guide," The Wolfson Centre for Applied Structural Biology.
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
- Dirksen, A., & Dawson, P. E. (2008). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical science, 9(1), 42-47.
- Walsh, S. J., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4447-4481.
- Singh, S., & Sharma, P. K. (2018). Hydrazone linkages in pH responsive drug delivery systems. Journal of controlled release, 286, 161-177.
Sources
- 1. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Protein Labeling with 3-(Dimethylamino)propanohydrazide
Introduction: Unlocking Site-Specific Protein Modification with Hydrazide Chemistry
In the dynamic fields of proteomics, drug development, and diagnostics, the precise modification of proteins is a cornerstone of innovation. The ability to attach probes, drugs, or other functional molecules to a protein of interest with high specificity and stability is paramount. Among the arsenal of bioconjugation techniques, the reaction between a hydrazide and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone linkage offers a robust and versatile strategy.[1][2] This application note provides a comprehensive guide to the use of 3-(Dimethylamino)propanohydrazide, a specialized hydrazide-containing reagent, for the targeted labeling of proteins.
This compound belongs to a class of reagents, similar to Girard's reagents, that possess a hydrazide functional group for covalent bond formation and a tertiary amine that imparts increased water solubility.[3] The primary advantage of hydrazide-based labeling lies in its bioorthogonality; the hydrazide and carbonyl functionalities are largely absent in native biological systems, thus minimizing off-target reactions with unmodified proteins.[1] This methodology is particularly powerful for labeling glycoproteins, where the cis-diol groups of sugar moieties can be gently oxidized to generate reactive aldehydes.[2]
This document will delve into the mechanistic underpinnings of hydrazide-carbonyl chemistry, provide detailed, step-by-step protocols for protein labeling, and offer expert insights into experimental design, optimization, and troubleshooting.
The Chemistry of Hydrazone Formation: A Stable Covalent Linkage
The core of this labeling strategy is the nucleophilic reaction between the hydrazide moiety of this compound and an aldehyde or ketone on the target protein. This reaction proceeds in two main steps:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone on the protein. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration (loss of a water molecule) to form a stable C=N double bond, resulting in a hydrazone linkage.
The overall reaction is reversible, but the equilibrium can be shifted towards the product under appropriate conditions. The reaction rate is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4.5-6.0).[4] This pH range represents a compromise: it is acidic enough to facilitate the dehydration step without significantly protonating the hydrazide, which would render it non-nucleophilic.[4]
To further enhance the reaction kinetics, especially at physiological pH, a nucleophilic catalyst such as aniline can be employed.[5][6] Aniline accelerates the dehydration of the carbinolamine intermediate, leading to faster and more efficient hydrazone formation.[5]
Visualizing the Reaction Mechanism
// Nodes Protein_Aldehyde [label="Protein with Aldehyde Group\n(R'-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazide [label="this compound\n(R-NHNH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Carbinolamine Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Labeled Protein\n(Hydrazone Linkage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext]; Catalyst [label="Aniline (Catalyst)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Protein_Aldehyde -> Intermediate [label="Nucleophilic Attack"]; Hydrazide -> Intermediate; Intermediate -> Product [label="Dehydration (-H₂O)"]; Product -> H2O [style=invis]; Catalyst -> Intermediate [label="Accelerates\nDehydration", style=dashed, color="#EA4335"];
} .dot Caption: Mechanism of hydrazone formation for protein labeling.
Experimental Protocols
This section provides two detailed protocols: the generation of aldehyde groups on glycoproteins via periodate oxidation, and the subsequent labeling with this compound.
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol is designed for glycoproteins that contain sialic acid residues or other sugar moieties with vicinal diols. Mild periodate oxidation selectively cleaves these diols to create reactive aldehydes.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Desalting column or dialysis cassette (appropriate MWCO)
Procedure:
-
Protein Preparation: Prepare a solution of the glycoprotein at a concentration of 1-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5.[2]
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5.[2] Protect this solution from light.
-
Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the protein solution.[2] Incubate the reaction for 15-30 minutes at 4°C in the dark.
-
Expert Insight: The incubation time and periodate concentration may need to be optimized for your specific protein to maximize aldehyde generation while minimizing non-specific oxidation of amino acid residues like methionine, tryptophan, and cysteine.[7]
-
-
Quenching (Optional but Recommended): To stop the reaction, a quenching reagent such as glycerol or ethylene glycol can be added to a final concentration of 10-20 mM to consume excess periodate. Incubate for 5-10 minutes at 4°C.
-
Purification: Immediately remove the excess periodate and byproducts by desalting the protein solution using a desalting column or by dialysis against 0.1 M Sodium Acetate Buffer, pH 5.5.[2]
Protocol 2: Labeling of Aldehyde-Containing Protein with this compound
Materials:
-
Aldehyde-containing protein (from Protocol 1 or recombinantly produced with an aldehyde tag)[1]
-
This compound hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aniline
-
Labeling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5-6.0)
-
Purification supplies (desalting column, dialysis, or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Hydrazide Stock Solution: Prepare a 50-100 mM stock solution of this compound hydrochloride in anhydrous DMSO.[2]
-
Aniline Catalyst Stock Solution (Optional): Prepare a 1 M stock solution of aniline in DMSO.
-
-
Labeling Reaction:
-
To the purified aldehyde-containing protein solution (in Labeling Buffer), add the this compound stock solution to achieve a final molar excess of 50-100 fold over the protein.
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Purification of Labeled Protein:
-
Remove the excess this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, dialysis against the storage buffer can be performed. For higher purity, size-exclusion chromatography can be employed.
-
Experimental Workflow Visualization
// Nodes Start [label="Start: Glycoprotein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Protocol 1: Periodate Oxidation\n(NaIO₄, pH 5.5, 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="Purification 1\n(Desalting/Dialysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde_Protein [label="Aldehyde-Tagged Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Labeling [label="Protocol 2: Hydrazide Labeling\n(this compound,\nAniline catalyst, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Purification 2\n(Desalting/SEC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Final Labeled Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Oxidation; Oxidation -> Purification1; Purification1 -> Aldehyde_Protein; Aldehyde_Protein -> Labeling; Labeling -> Purification2; Purification2 -> Final_Product; } .dot Caption: Workflow for labeling glycoproteins.
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| pH of Labeling Reaction | 5.5 - 6.0 | This pH range is a compromise for optimal hydrazone formation. Low Labeling Efficiency? A pH that is too high (>7) will result in a slow dehydration step, while a pH that is too low (<4.5) will protonate the hydrazide, reducing its nucleophilicity.[4] |
| Molar Excess of Hydrazide | 50-100 fold | A high molar excess drives the reaction equilibrium towards product formation. Incomplete Labeling? Increase the molar excess of the hydrazide reagent. However, be aware that very high concentrations may complicate purification. |
| Catalyst Concentration | 10-100 mM Aniline | Aniline significantly accelerates the reaction, especially at near-neutral pH. Slow Reaction? The addition of aniline can dramatically improve the reaction rate.[5] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can increase the reaction rate. Precipitation? If the protein precipitates upon addition of the DMSO-dissolved reagents, try adding the reagents more slowly while vortexing, or consider using a water-soluble formulation of the hydrazide if available. |
| Purification | Desalting, Dialysis, SEC | It is crucial to remove unreacted hydrazide, as it can interfere with downstream applications. Interfering Signal in Downstream Assays? Ensure the purification method is adequate for removing small molecules. Size-exclusion chromatography (SEC) will provide the highest purity. |
| Stability of Hydrazone Bond | Stable at neutral pH | The hydrazone bond is generally stable, but can be susceptible to hydrolysis at acidic pH (<5). For applications requiring long-term stability under varying conditions, consider reducing the hydrazone bond to a more stable hydrazide linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). |
Conclusion
Labeling proteins with this compound is a powerful and specific method for bioconjugation, particularly for glycoproteins. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve efficient and reproducible labeling for a wide range of applications. The protocols and insights provided in this application note serve as a robust starting point for developing and optimizing your specific protein labeling experiments.
References
- G. T. Hermanson, Bioconjugate Techniques, 3rd ed. Academic Press, 2013.
-
J. A. Carrico, "Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling," UCI Department of Chemistry, 2011. [Online]. Available: [Link]
-
K. Kölmel and D. K. Kölmel, "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis," PMC, 2017. [Online]. Available: [Link]
-
ResearchGate, "Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects," ResearchGate, 2021. [Online]. Available: [Link]
-
K. S. Kwang, "Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help?," ResearchGate, 2017. [Online]. Available: [Link]
-
Y. Wang et al., "Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA," PMC, 2011. [Online]. Available: [Link]
-
D. Liu et al., "Chemical synthesis of proteins using hydrazide intermediates," Oxford Academic, 2018. [Online]. Available: [Link]
-
J. M. Chalker et al., "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation," ACS Publications, 2013. [Online]. Available: [Link]
-
P. Anesini et al., "Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange," Organic & Biomolecular Chemistry, 2021. [Online]. Available: [Link]
Sources
- 1. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Hydrazone Bond Formation with 3-(Dimethylamino)propanohydrazide
Introduction: The Versatility of Hydrazone Linkages in Modern Drug Development
In the landscape of bioconjugation and drug delivery, the ability to link molecules with precision and predictable stability is paramount. Among the chemical tools available, the formation of a hydrazone bond stands out for its simplicity, efficiency, and, most critically, its tunable, pH-sensitive nature. This attribute has made it a cornerstone of advanced drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs) where controlled payload release in the acidic tumor microenvironment is desired.[1][2]
This guide provides an in-depth exploration of hydrazone bond formation utilizing 3-(Dimethylamino)propanohydrazide, a cationic acyl hydrazide also widely known as Girard's Reagent T.[3] Its unique quaternary ammonium group imparts increased water solubility and allows for enhanced detection in mass spectrometry, making it a valuable tool for researchers in drug development, proteomics, and diagnostics.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols for its successful implementation, and discuss the critical parameters that govern the formation and stability of the resulting conjugate.
The Chemistry of Hydrazone Formation: A Tale of Nucleophilic Attack and pH Dependence
The formation of a hydrazone is a condensation reaction between a hydrazine derivative, in this case, this compound, and a carbonyl compound (an aldehyde or a ketone).[6] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[6]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone.[6]
The overall reaction is reversible, and the position of the equilibrium is highly dependent on the pH of the reaction medium.
Caption: General mechanism of hydrazone bond formation.
The Critical Role of pH
The rate of hydrazone formation is significantly influenced by pH. A mildly acidic environment (typically pH 4.5-5.5) is optimal for this reaction.[7] This is a result of a delicate balance:
-
At low pH (highly acidic): The hydrazine nucleophile becomes protonated, rendering it unreactive and inhibiting the initial nucleophilic attack.
-
At neutral or high pH: The dehydration of the carbinolamine intermediate is not efficiently catalyzed, slowing down the overall reaction rate.[7]
Therefore, careful control of the reaction buffer is essential for achieving high yields and favorable kinetics.
Factors Influencing Reaction Efficiency and Stability
Beyond pH, several other factors can be manipulated to optimize the formation and subsequent stability of the hydrazone bond.
| Parameter | Effect on Reaction | Rationale | Recommended Range/Condition |
| pH | Optimal rate at mildly acidic conditions. | Balances nucleophilicity of the hydrazide and acid-catalyzed dehydration.[7] | 4.5 - 5.5 |
| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction. | 25°C - 37°C |
| Catalyst | Aniline and its derivatives can significantly accelerate the reaction.[8][9] | Forms a more reactive Schiff base intermediate.[9] | 10-100 mM Aniline |
| Reactant Concentration | Higher concentrations lead to faster reaction rates. | Increases the frequency of molecular collisions. | Dependent on specific application |
| Solvent | Aqueous buffers are common; organic co-solvents can be used. | The choice of solvent can influence reactant solubility and reaction kinetics. | Aqueous buffers (e.g., acetate, MES) |
Protocol 1: General Procedure for Hydrazone Conjugation
This protocol provides a general framework for the conjugation of an aldehyde or ketone-containing molecule to this compound.
Materials
-
Aldehyde or ketone-containing molecule (e.g., a modified protein, payload, or surface)
-
This compound hydrochloride
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0
-
(Optional) Aniline solution (freshly prepared)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-containing molecule in the Reaction Buffer to the desired concentration.
-
Prepare a stock solution of this compound in the Reaction Buffer. A 10-50 fold molar excess of the hydrazide is typically recommended to drive the reaction to completion.
-
-
Initiation of the Reaction:
-
Add the this compound stock solution to the solution of the aldehyde/ketone-containing molecule.
-
(Optional) For accelerated kinetics, add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC-MS or UV-Vis spectroscopy if the chromophore changes upon conjugation.
-
-
Purification:
-
Once the reaction is complete, remove the excess this compound and other small molecules by the chosen purification method.
-
Caption: Experimental workflow for hydrazone conjugation.
Protocol 2: Application in Antibody-Drug Conjugate (ADC) Formation
This protocol outlines the steps for conjugating a cytotoxic payload containing an aldehyde handle to an antibody that has been functionalized with this compound.
Part A: Antibody Modification with a Bifunctional Linker
-
Introduce a carbonyl group onto the antibody using a suitable bifunctional linker (e.g., one containing an NHS-ester for reaction with lysine residues and a protected aldehyde).
-
Deprotect the aldehyde on the antibody according to the linker manufacturer's protocol.
-
Purify the aldehyde-modified antibody.
Part B: Conjugation with a Hydrazide-Containing Payload
-
Prepare a stock solution of the payload-hydrazide derivative.
-
Follow the general conjugation protocol described above, adjusting the molar excess of the payload-hydrazide to achieve the desired drug-to-antibody ratio (DAR).
-
The final ADC product should be thoroughly purified and characterized.
Characterization of the Hydrazone Conjugate
The successful formation of the hydrazone bond and the purity of the conjugate should be confirmed using appropriate analytical techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the mass of the conjugate, and the cationic nature of the Girard's T moiety can enhance ionization efficiency.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, 1H and 13C NMR can provide definitive structural confirmation of the hydrazone linkage.[10]
-
UV-Vis Spectroscopy: If either of the reactants has a distinct chromophore, a shift in the absorption spectrum upon conjugation can be used to monitor the reaction.
Stability and Cleavage of the Hydrazone Bond
The pH-sensitive nature of the hydrazone bond is one of its most advantageous features for drug delivery.[11]
-
At Physiological pH (7.4): The hydrazone bond is relatively stable, minimizing premature drug release in circulation.[1]
-
In Acidic Environments (pH 5.0-6.0): As found in endosomes and lysosomes, the hydrolysis of the hydrazone bond is accelerated, leading to the release of the payload.[1][2][11]
The rate of hydrolysis can be influenced by the electronic and steric properties of the substituents adjacent to the hydrazone bond.[1] This allows for the fine-tuning of the release kinetics for specific applications.
Caption: pH-dependent stability and cleavage of hydrazone conjugates.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Incorrect pH of the reaction buffer. | Verify the pH of the buffer and adjust to 4.5-5.5. |
| Inactive aldehyde/ketone or hydrazide. | Use fresh reagents and verify their integrity. | |
| Insufficient reaction time or temperature. | Increase incubation time or temperature (e.g., to 37°C). | |
| Precipitation of Reactants | Poor solubility of one or both components. | Add a water-miscible organic co-solvent (e.g., DMSO, DMF) up to 10-20% (v/v). |
| Instability of the Conjugate | The specific hydrazone formed is inherently unstable at pH 7.4. | Consider modifying the structure of the aldehyde/ketone to increase stability. |
Conclusion
This compound is a robust and versatile reagent for the formation of pH-sensitive hydrazone linkages. Its favorable solubility and built-in cationic charge for enhanced analytical detection make it an excellent choice for a wide range of applications, from the construction of sophisticated ADCs to the derivatization of biomolecules for proteomic analysis. By understanding the underlying chemical principles and carefully controlling the reaction parameters outlined in this guide, researchers can effectively harness the power of hydrazone chemistry to advance their scientific and therapeutic goals.
References
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH. (2025-05-27).
- pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov.
- Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. (2026-01-20).
- Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH.
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis.
- Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv.
- Hydrolytic Stability of Hydrazones and Oximes.
- Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. NIH.
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Unknown Source.
- Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC - NIH.
- The medicinal chemistry evolution of antibody–drug conjug
- Kinetics and Mechanism of the Formation of Girard T Hydrazones from Napht haldehydes + I. RSC Publishing.
- Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. (2020-08-08).
- Drug release from hydrazone-containing peptide amphiphiles. PMC - PubMed Central.
- On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging.
- Hydrazone linkages in pH responsive drug delivery systems.
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
- Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - ES.
- 7 Mechanistic details of hydrazone formation..
- Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. (2024-05-22).
- Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. PMC - NIH.
- (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
- Reactivity of aldehydes and ketones (video). Khan Academy.
- EP4230225A1 - Antibody-drug conjugate and application thereof.
- Diverse Roles of Antibodies in Antibody–Drug Conjug
- Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch.
- Structure of the condensation products of 3-sulfanylpropionic acid hydrazide with aldehydes, ketones, and aldoses.
- Catalysis of hydrazone and oxime peptide lig
- Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores.
- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
- Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition.
- Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti. International Journal of Chemical Studies. (2024-07-08).
- Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy. NIH.
- Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent. PubMed.
- Applications of CRISPR-Cas Technologies to Proteomics. MDPI.
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Application Notes and Protocols: 3-(Dimethylamino)propanohydrazide as a Chemical Probe for Enzyme Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the "Electrophilome" with Hydrazine-Based Probes
Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional characterization of enzymes in complex biological systems.[1] Traditional ABPP probes have largely focused on targeting nucleophilic amino acid residues within enzyme active sites.[2][3][4][5] However, a significant portion of the proteome, particularly enzymes that utilize electrophilic cofactors and transient intermediates, remains less explored by these conventional tools.[2][3][4][5]
This guide introduces a versatile class of chemical probes centered around the electron-rich hydrazine moiety, with a specific focus on 3-(dimethylamino)propanohydrazide. These probes open a new window into what can be termed the "electrophilome," enabling the covalent targeting of a diverse range of pharmacologically important enzymes.[2][6] Unlike their electrophilic counterparts, hydrazine-based probes are designed to react with electron-poor species within enzyme active sites, providing a complementary and powerful tool for enzyme discovery, inhibitor screening, and drug development.[7]
The core utility of these probes lies in their mechanism-based and active-site-directed nature.[2][6] Labeling is dependent on the functional state of the enzyme, allowing for the specific profiling of active enzymes within a complex proteome. This attribute is invaluable for identifying novel drug targets and understanding the mode of action of enzyme inhibitors.
Mechanism of Action: Covalent Modification of Electrophilic Targets
The reactivity of hydrazine-based probes like this compound stems from the nucleophilic nature of the hydrazine group. This allows for covalent bond formation with electrophilic centers within an enzyme's active site. The labeling can proceed through two primary mechanisms:
-
Direct Polar Attack: The hydrazine can directly attack electrophilic enzyme cofactors or transient intermediates.
-
Oxidative Activation/Fragmentation: The probe can undergo oxidative activation within the active site, leading to the formation of a reactive species that then covalently modifies the enzyme or its cofactor.[7]
This dual reactivity allows a single probe to target a broad spectrum of enzymes that utilize diverse catalytic mechanisms and cofactors. For instance, hydrazine probes have been shown to effectively label flavoenzymes, such as monoamine oxidases A and B (MAOA and MAOB), by targeting the flavin adenine dinucleotide (FAD) cofactor.[6] They have also been demonstrated to label aldehyde dehydrogenases, like ALDH2, at a catalytic cysteine residue.[6]
A key feature of this probing strategy is that it is activity-dependent. The covalent modification is contingent on the enzyme being in a catalytically competent conformation. Consequently, the binding of a substrate or an inhibitor to the active site can block probe labeling, a principle that forms the basis for competitive ABPP experiments.[2][6]
Caption: Mechanism of hydrazine probe covalent labeling.
Applications in Enzyme Profiling and Drug Discovery
The unique reactivity profile of this compound and related hydrazine probes makes them suitable for a variety of applications in research and drug development:
-
Broad-Spectrum Enzyme Class Profiling: These probes can be used to identify and quantify the activity of multiple enzyme classes simultaneously from a single biological sample.
-
Target Identification and Validation: By comparing enzyme activity profiles between healthy and diseased states, novel therapeutic targets can be identified.
-
Inhibitor Screening and Selectivity Profiling: Competitive ABPP assays can be employed to screen compound libraries for novel enzyme inhibitors and to assess their selectivity across the proteome.
-
Prodrug and Targeting Moiety Development: The dimethylamino group has been explored as a brain-targeting ligand in prodrug design, suggesting potential for developing probes with specific tissue or organelle targeting capabilities.[8]
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in activity-based protein profiling experiments. These protocols are intended as a starting point and may require optimization depending on the specific biological system and experimental goals.
Protocol 1: In-situ Labeling of Cultured Cells
This protocol describes the labeling of active enzymes with this compound directly in living cells.
Materials:
-
This compound (Probe)
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (for probe stock solution)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate and grow cells to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the probe (e.g., 10 mM) in DMSO.
-
Cell Treatment:
-
For competitive inhibition experiments, pre-incubate cells with the desired inhibitor or vehicle control for the appropriate time and concentration.
-
Add the probe to the cell culture medium to the final desired concentration (e.g., 10-100 µM). A concentration titration is recommended for initial experiments.
-
Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Downstream Analysis: The labeled proteome is now ready for downstream analysis, such as click chemistry for reporter tag conjugation (if the probe has a bioorthogonal handle), followed by SDS-PAGE and in-gel fluorescence scanning or mass spectrometry-based proteomics.
Protocol 2: In-vitro Labeling of Cell or Tissue Lysates
This protocol is suitable for labeling enzymes in proteomes extracted from cells or tissues.
Materials:
-
This compound (Probe)
-
Cell or tissue lysate
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO
-
Protein quantitation assay
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate and clarify by centrifugation. Determine the protein concentration.
-
Labeling Reaction:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in labeling buffer.
-
For competitive inhibition, pre-incubate the lysate with an inhibitor or vehicle control.
-
Add the probe from a DMSO stock solution to the desired final concentration.
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding SDS-PAGE loading buffer and heating.
-
Downstream Analysis: Proceed with downstream analysis as described in Protocol 1.
Caption: General experimental workflow for ABPP.
Data Analysis and Interpretation
The analysis of ABPP data typically involves either gel-based methods for visualization or mass spectrometry for in-depth proteomic profiling.
-
Gel-Based Analysis: If a fluorescent reporter tag is used, labeled proteins can be visualized by in-gel fluorescence scanning. Changes in band intensity between different conditions (e.g., with and without an inhibitor) can indicate target engagement.
-
Mass Spectrometry-Based Proteomics: For a comprehensive and unbiased analysis, labeled proteins are typically enriched, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of hundreds to thousands of labeled proteins, providing a global view of enzyme activity.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Probe Concentration | 10 - 100 µM | Should be optimized for each biological system. |
| Incubation Time | 30 - 60 minutes | Time-course experiments may be necessary. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is generally used for live-cell labeling. |
| Protein Concentration | 1 - 2 mg/mL | For in-vitro labeling experiments. |
Self-Validating Systems and Best Practices
To ensure the trustworthiness of the data generated using this compound, it is crucial to incorporate self-validating controls into the experimental design:
-
Competition Experiments: A key validation is to demonstrate that probe labeling can be blocked by a known inhibitor of a suspected target enzyme. This confirms active-site directed labeling.
-
Heat Inactivation: As a negative control, heat-denaturing the proteome before adding the probe should abolish labeling, confirming that the process is dependent on properly folded, active enzymes.
-
Dose-Response and Time-Course Studies: Performing dose-response curves with the probe and inhibitors, as well as time-course experiments for labeling, will provide a more quantitative understanding of the probe's behavior and the inhibitor's potency.
By adhering to these principles and protocols, researchers can confidently employ this compound as a valuable chemical probe to explore the activity of a wide range of enzymes, accelerating drug discovery and the functional annotation of the proteome.
References
-
Lin, Z., Wang, X., Bustin, K. A., Shishikura, K., McKnight, N. R., He, L., Wuttke, D. S., & Matthews, M. L. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1559–1571. [Link]
-
Baggelaar, M. P., Hansen, S. V., Overkleeft, H. S., & van der Stelt, M. (2018). Chemical Proteomic Analysis of Serine Hydrolase Activity in Niemann-Pick Type C Mouse Brain. Frontiers in Molecular Neuroscience, 11, 29. [Link]
-
Matthews, M. L. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today. [Link]
-
Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. [Link]
-
Wang, J., Zhang, C., & Zha, S. (2021). Novel Brain Targeting Prodrugs of Naproxen Based on Dimethylamino Group With Various Linkages. Drug Research, 71(10), 543-549. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Versatile ‘chemoproteomic probes’ for activity-based protein profiling | Penn Today [penntoday.upenn.edu]
- 8. Novel brain targeting prodrugs of naproxen based on dimethylamino group with various linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrazone Synthesis using 3-(Dimethylamino)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Hydrazones and the Utility of 3-(Dimethylamino)propanohydrazide
Hydrazones, characterized by the R₁R₂C=NNHR₃ functional group, are a cornerstone in medicinal chemistry and drug development. Their prevalence in a wide array of biologically active compounds stems from their role as versatile pharmacophores and their synthetic accessibility.[1][2] The azomethine (–NHN=CH–) linkage imparts a unique combination of structural rigidity and conformational flexibility, allowing for effective interaction with biological targets.[1] Consequently, hydrazone motifs are integral to compounds exhibiting antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[3]
This document provides a detailed experimental guide for the synthesis of hydrazones utilizing this compound. This particular acylhydrazide is analogous to a Girard's Reagent, featuring a tertiary amine that enhances aqueous solubility of the reactant and the resulting hydrazone derivative. This property can be particularly advantageous for subsequent biological assays or for purification processes.
Reaction Principle: The Chemistry of Hydrazone Formation
The synthesis of a hydrazone is a condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). The reaction is typically catalyzed by an acid and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the stable hydrazone C=N bond.[4]
The reaction is pH-sensitive. A mildly acidic environment protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. However, excessively acidic conditions will protonate the nucleophilic nitrogen of the hydrazide, rendering it unreactive.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier Example | Notes |
| This compound | ≥95% | Varies | CAS: 22636-79-9 |
| Aldehyde or Ketone | ≥97% | Sigma-Aldrich, TCI | Substrate dependent |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | Reaction Solvent |
| Glacial Acetic Acid | ACS Grade | VWR | Catalyst |
| Diethyl Ether | ACS Grade | EMD Millipore | For precipitation/washing |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs | For NMR analysis |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer
-
FTIR Spectrometer
-
Mass Spectrometer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Safety Precautions
This compound (CAS 22636-79-9): While a specific Safety Data Sheet for this compound is not readily available, data from structurally similar compounds, such as 3-(dimethylamino)propylamine and other dimethylamino derivatives, suggest the following precautions:
-
Irritant: May cause skin and serious eye irritation.[5]
-
Harmful: May be harmful if swallowed or in contact with skin.
-
Respiratory Irritant: Avoid breathing dust or vapors.[6]
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Organic solvents are flammable; avoid open flames and sparks.
Experimental Protocol: General Procedure for Hydrazone Synthesis
This protocol is a general guideline and may require optimization based on the specific aldehyde or ketone used.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde or ketone (10 mmol, 1.0 eq.).
-
Dissolve the carbonyl compound in absolute ethanol (30-40 mL).
-
In a separate beaker, dissolve this compound (10 mmol, 1.0 eq.) in a minimal amount of absolute ethanol.
-
Add the this compound solution to the stirred solution of the carbonyl compound.
-
Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) and/or an iodine chamber to visualize the spots.
-
The reaction is considered complete upon the disappearance of the limiting starting material spot.
-
Step 3: Product Isolation and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The hydrazone product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.
-
To induce further precipitation, add cold diethyl ether to the concentrated reaction mixture.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[1]
-
Dry the purified hydrazone crystals under vacuum.
Workflow and Reaction Mechanism Diagrams
Caption: Acid-catalyzed hydrazone formation mechanism.
Characterization of the Synthesized Hydrazone
The identity and purity of the synthesized hydrazone should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (CH=N) typically in the range of δ 7.5-8.5 ppm. A signal for the NH proton will also be present, often as a broad singlet at a downfield chemical shift (>10 ppm). Signals corresponding to the dimethylamino group and the propanoyl backbone will also be evident. [1] |
| ¹³C NMR | A signal for the azomethine carbon (C=N) will appear in the range of δ 140-160 ppm. [1] |
| FTIR | A strong absorption band corresponding to the C=N stretch will be observed around 1580-1650 cm⁻¹. The N-H stretching vibration will appear in the region of 3200-3400 cm⁻¹. The disappearance of the C=O stretch from the starting aldehyde/ketone will be noted. [2] |
| Mass Spec | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the hydrazone product should be observed. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | - Inactive starting materials.- Insufficient catalyst.- Reaction time too short. | - Check the purity of the aldehyde/ketone and hydrazide.- Add a few more drops of glacial acetic acid.- Extend the reflux time and monitor by TLC. |
| Oily Product/Failure to Crystallize | - Presence of impurities.- Product is inherently an oil. | - Attempt to purify by column chromatography.- Try triturating with a non-polar solvent like hexane to induce solidification. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products (e.g., azines). | - Extend the reaction time.- Ensure a 1:1 stoichiometry of reactants. Purify by column chromatography or recrystallization. |
Conclusion
The synthesis of hydrazones via the condensation of this compound with aldehydes or ketones is a robust and versatile method for generating novel compounds with significant potential in drug discovery. The inherent aqueous solubility imparted by the dimethylamino moiety makes this reagent particularly useful. The straightforward nature of the reaction, coupled with established purification and characterization techniques, allows for the efficient generation of diverse hydrazone libraries for biological screening.
References
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Available at: [Link]
- Synthesis, characterisation and biological evaluation of some new hydrazide hydrazones. (2011). Scholars Research Library.
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central. Available at: [Link]
- US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal. Google Patents.
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (2014). PubMed Central. Available at: [Link]
-
Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. Available at: [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2023). PubMed Central. Available at: [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Available at: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Available at: [Link]
-
Synthesis of Reagents 1 and 2. The Royal Society of Chemistry. Available at: [Link]
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. (2009). ResearchGate. Available at: [Link]
-
Preparation and Deprotection of Aldehyde Dimethylhydrazones. (2007). ResearchGate. Available at: [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). DergiPark. Available at: [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (2020). National Institutes of Health. Available at: [Link]
-
Hydrazones: origin, reactivity and biological activity. (2019). Advances in Bioresearch. Available at: [Link]
-
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. (2020). PubMed Central. Available at: [Link]
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The Versatility of 3-(Dimethylamino)propanohydrazide in Advanced Polymer Chemistry: A Guide to Application and Protocol
In the dynamic field of polymer chemistry, the quest for novel functional materials with tailored properties is perpetual. 3-(Dimethylamino)propanohydrazide emerges as a compelling molecular tool, uniquely equipped with a dual-functionality that unlocks a myriad of applications in polymer synthesis and modification. This comprehensive guide delves into the strategic application of this compound, providing detailed protocols and a robust scientific framework for researchers, scientists, and professionals in drug development.
Introduction: A Molecule of Dual Functionality
This compound is a fascinating building block for polymer scientists. Its molecular architecture, featuring a terminal hydrazide group (-CONHNH₂) and a tertiary amine (dimethylamino group), bestows upon it a versatile reactivity profile.
-
The Hydrazide Moiety: This functional group is renowned for its highly specific and efficient reaction with aldehydes and ketones to form stable acylhydrazone linkages. This reaction is a cornerstone of dynamic covalent chemistry and bioconjugation.
-
The Dimethylamino Group: The tertiary amine provides a cationic character and is sensitive to pH changes. Polymers incorporating this group often exhibit "smart" behaviors, such as pH- and thermo-responsiveness.[1][2][3]
This unique combination allows for the strategic design of functional polymers with applications ranging from drug delivery systems and self-healing materials to advanced coatings and sensors.
Core Applications in Polymer Chemistry
The primary utility of this compound in polymer science lies not as a primary monomer for polymerization, but as a powerful agent for post-polymerization modification and crosslinking .
Post-Polymerization Modification: Imparting "Smart" Properties
Polymers bearing aldehyde or ketone functionalities can be readily modified with this compound to introduce the pH-responsive dimethylamino group. This process allows for the transformation of a relatively simple polymer backbone into a sophisticated, environmentally sensitive material.[4][5][6]
Causality: The nucleophilic hydrazide group reacts with the electrophilic carbonyl carbon of the aldehyde or ketone on the polymer chain, forming a stable hydrazone bond. This covalent linkage effectively grafts the 3-(dimethylamino)propyl moiety onto the polymer. The newly introduced tertiary amine groups can be protonated at lower pH, leading to changes in polymer solubility, conformation, and charge, thus conferring pH-responsiveness.
Workflow for Post-Polymerization Modification:
Caption: Workflow for post-polymerization modification.
Protocol 1: Modification of a Poly(aldehyde)-functionalized Polymer
This protocol outlines a general procedure for the modification of a polymer containing aldehyde side groups with this compound.
Materials:
-
Polymer with aldehyde functionality (e.g., poly(meth)acrolein or a copolymer thereof)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Glacial acetic acid (optional, as catalyst)
-
Diethyl ether or other suitable non-solvent for precipitation
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the aldehyde-functionalized polymer in anhydrous DMSO to a final concentration of 1-5% (w/v). Stir until the polymer is fully dissolved.
-
Reagent Addition: In a separate vial, dissolve a 1.5 to 2-fold molar excess of this compound relative to the aldehyde groups on the polymer in a minimal amount of DMSO.
-
Reaction: Add the this compound solution dropwise to the polymer solution with vigorous stirring. If desired, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to promote the reaction.[7]
-
Incubation: Allow the reaction to proceed at room temperature for 12-24 hours, or with gentle heating (40-50 °C) for 4-6 hours, under an inert atmosphere (e.g., nitrogen or argon).
-
Purification - Precipitation: Precipitate the modified polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., diethyl ether).
-
Purification - Dialysis: Collect the precipitate and redissolve it in deionized water. Transfer the solution to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and solvent.
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the final product as a dry powder.
-
Characterization: Confirm the successful modification via Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the aldehyde C-H stretch and appearance of the C=N stretch of the hydrazone) and Nuclear Magnetic Resonance (NMR) spectroscopy (presence of signals from the dimethylamino and propyl groups).
Crosslinking Agent for Hydrogel Formation
The bifunctional nature of this compound, with its reactive hydrazide group, allows it to act as a crosslinker for polymers containing multiple aldehyde or ketone functionalities, leading to the formation of hydrogels.[8][9] These hydrogels can exhibit self-healing properties and pH-responsive swelling behavior.[10]
Causality: When mixed with a polymer possessing multiple carbonyl groups, each hydrazide molecule can react with two different polymer chains (or different points on the same chain), forming stable acylhydrazone crosslinks. The resulting three-dimensional network can entrap a large amount of water, forming a hydrogel. The dimethylamino groups integrated into the hydrogel network provide pH-sensitivity.
Mechanism of Hydrazone Crosslinking:
Caption: Hydrazone bond formation for crosslinking.
Protocol 2: Formation of a pH-Responsive Hydrogel
This protocol describes the preparation of a hydrogel by crosslinking an aldehyde-containing polymer with this compound.
Materials:
-
Polymer with multiple aldehyde functionalities (e.g., oxidized dextran, polyvinyl alcohol-co-acrolein)
-
This compound
-
Phosphate-buffered saline (PBS) or another suitable buffer at a desired pH (e.g., pH 7.4)
-
Small vials or molds for hydrogel formation
Procedure:
-
Polymer Solution: Prepare a solution of the aldehyde-functionalized polymer in the chosen buffer (e.g., 5-10% w/v).
-
Crosslinker Solution: Prepare a solution of this compound in the same buffer. The concentration should be calculated to achieve the desired molar ratio of hydrazide groups to aldehyde groups (e.g., 1:2, 1:1).
-
Mixing and Gelation: Rapidly and thoroughly mix the polymer and crosslinker solutions in a vial or mold.
-
Incubation: Allow the mixture to stand at room temperature or 37 °C. Gelation time will vary depending on the polymer and crosslinker concentrations, and the pH of the buffer. Monitor for the formation of a stable gel that does not flow when the vial is inverted.
-
Equilibration: Once formed, the hydrogel can be washed with fresh buffer to remove any unreacted components.
-
Characterization: The swelling behavior of the hydrogel can be studied by immersing it in buffers of different pH and measuring the change in weight over time. The mechanical properties can be assessed using rheometry.
Quantitative Data Summary:
| Parameter | Typical Range | Influence on Properties |
| Molar ratio of hydrazide to aldehyde | 0.25 - 1.0 | Higher ratio leads to a higher crosslinking density, resulting in a stiffer gel with lower swelling. |
| Polymer concentration | 5 - 20% (w/v) | Affects the mechanical strength and pore size of the hydrogel. |
| pH of gelation | 6.0 - 7.4 | Can influence the rate of hydrazone bond formation. |
Prospective Applications in Drug Development
The unique properties of polymers modified or crosslinked with this compound open up exciting possibilities in the realm of drug development.
-
pH-Responsive Drug Delivery: The pH-sensitive nature of the dimethylamino groups can be exploited to design drug delivery systems that release their payload in specific environments, such as the acidic milieu of a tumor or within the endosomes of a cell.
-
Injectable Hydrogels: Hydrogel systems that form in situ under physiological conditions are highly desirable for minimally invasive drug delivery and tissue engineering applications.
-
Bioconjugation: The hydrazide functionality can be used to conjugate therapeutic molecules or targeting ligands that contain an aldehyde or ketone group to a polymer carrier.
Conclusion
This compound is a potent and versatile reagent in the polymer chemist's toolkit. Its dual functionality enables the straightforward introduction of pH-responsive "smart" behavior into polymers and provides an efficient means of forming dynamic and responsive hydrogel networks. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the full potential of this remarkable molecule in the design and synthesis of next-generation functional materials for a wide range of applications, particularly in the biomedical and pharmaceutical fields.
References
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Mishra, R. K., & Ray, A. R. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science, 119(6), 3199-3206. [Link]
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Koutsougera, M. F., et al. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 17(9), 1896. [Link]
-
Kamorin, D., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(1), 123. [Link]
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MDPI. (n.d.). Special Issue "Synthesis, Properties and Applications of Polymers". [Link]
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Das, D., & Ray, A. R. (2008). Synthesis and characterization of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) hydrogel membranes for biomedical applications. Journal of Applied Polymer Science, 110(5), 2686-2694. [Link]
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ResearchGate. (n.d.). Controlled release of volatile aldehydes and ketones by reversible hydrazone formation - "Classical" profragrances are getting dynamic. [Link]
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ResearchGate. (n.d.). Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. [Link]
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Li, Y., et al. (2020). Fabrication of self-healing hydrogel from quaternized N-[3-(dimethylamino)propyl]methacrylamide copolymer for antimicrobial and drug release applications. Journal of Biomedical Materials Research Part A, 108(9), 1869-1878. [Link]
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MDPI. (n.d.). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. [Link]
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Royal Society of Chemistry. (n.d.). The post-modification of polyolefins with emerging synthetic methods. [Link]
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Kozbekci Sabah, C., et al. (2022). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. Soft Matter, 18(21), 4035-4047. [Link]
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PubMed. (2020). Fabrication of self-healing hydrogel from quaternized N-[3(dimethylamino)propyl]methacrylamide copolymer for antimicrobial and drug release applications. [Link]
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Royal Society of Chemistry. (2015). Visible light photocatalytic reduction of aldehydes by Rh(iii)–H: a detailed mechanistic study. [Link]
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MDPI. (n.d.). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. [Link]
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Matyjaszewski Polymer Group. (n.d.). Post-polymerization modification by direct C-H functionalization. [Link]
-
Koutsougera, M. F., et al. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity. Polymers, 17(9), 1896. [Link]
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Frontiers. (2022). Rational Design and Preparation of Functional Hydrogels for Skin Wound Healing. [Link]
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ResearchGate. (n.d.). Chemical structure of the polymer functionalized with aldehyde side... [Link]
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Matyjaszewski Polymer Group. (n.d.). Direct polymerization of functional monomers. [Link]
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MDPI. (n.d.). Design and Preparation of New Multifunctional Hydrogels Based on Chitosan/Acrylic Polymers for Drug Delivery and Wound Dressing Applications. [Link]
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Sci-Hub. (n.d.). Hydrogel formation by photocrosslinking of dimethylmaleimide functionalized polyacrylamide. [Link]
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PubMed Central. (n.d.). Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications. [Link]
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PubMed Central. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. [Link]
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Application Notes and Protocols for the Analytical Determination of 3-(Dimethylamino)propanohydrazide
For: Researchers, scientists, and drug development professionals.
Introduction
3-(Dimethylamino)propanohydrazide is a molecule of interest in pharmaceutical development due to its unique structural features, combining a tertiary amine, a flexible propyl chain, and a reactive hydrazide moiety. The presence of these functional groups imparts specific chemical properties that can be leveraged for various applications, but they also present distinct challenges for analytical characterization. Accurate and precise quantification of this compound is critical for process control, stability studies, and pharmacokinetic assessments.
This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound. We will explore multiple orthogonal analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines.[1][2][3][4]
Physicochemical Properties and Analytical Considerations
This compound is a polar and hydrophilic compound, which dictates the choice of sample preparation and chromatographic conditions. The hydrazide functional group is known for its reactivity, particularly its ability to form hydrazones with aldehydes and ketones.[5] While this reactivity can be exploited for derivatization to enhance detection, it also implies potential instability in certain sample matrices or during analysis. For instance, aroylhydrazones have been shown to be relatively stable in phosphate-buffered saline (PBS) but can undergo rapid degradation in plasma.[6] The tertiary amine group can influence the molecule's chromatographic behavior, particularly its retention on reversed-phase columns.
Due to its polarity, sample preparation techniques such as protein precipitation (PPT) and solid-phase extraction (SPE) are generally more suitable than liquid-liquid extraction (LLE) for biological matrices.[7]
SECTION 1: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
Reverse-phase HPLC is a powerful technique for the analysis of this compound. However, due to its polar nature, retention on traditional C18 columns can be challenging. Therefore, strategies to enhance retention, such as the use of polar-embedded or polar-endcapped columns, or derivatization, are recommended.
Method 1: Direct Analysis by Reverse-Phase HPLC-UV/MS
This method is suitable for the direct quantification of this compound in relatively clean sample matrices, such as drug substance or simple formulations.
Principle: The analyte is separated on a reverse-phase HPLC column using an aqueous-organic mobile phase. The tertiary amine allows for detection by UV spectrophotometry at low wavelengths (around 210 nm), although this may lack specificity. Mass spectrometry (MS) provides highly specific and sensitive detection.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV/Vis or Photodiode Array (PDA) detector.
-
Single quadrupole or tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A polar-embedded or polar-endcapped C18 column (e.g., Waters Atlantis T3, Agilent ZORBAX Extend-C18) is recommended to improve retention of the polar analyte. A typical dimension would be 4.6 x 150 mm, 3.5 µm.
Experimental Protocol:
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95% aqueous mobile phase) to a final concentration of 1 mg/mL. Further dilute to the desired concentration range for the calibration curve.
-
Formulations: Depending on the excipients, a simple dissolution in the mobile phase may suffice. If interference is observed, a solid-phase extraction (SPE) cleanup may be necessary.[8][9]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range (for full scan): m/z 50-300
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification: Monitor the protonated molecule [M+H]⁺. The exact m/z will depend on the precise mass of this compound.
-
Method Validation (as per ICH Q2(R2)): [1][2][3][4][10]
-
Specificity: Analyze blank samples (diluent, placebo) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy and Precision: Analyze samples at different concentration levels (e.g., 80%, 100%, 120% of the expected concentration) on the same day (repeatability) and on different days (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Method 2: Pre-column Derivatization with an Aldehyde for HPLC-UV/Vis Analysis
This method is particularly useful when high sensitivity is required and a mass spectrometer is not available. The hydrazide group reacts with an aromatic aldehyde to form a stable hydrazone with a strong chromophore, significantly enhancing UV detectability.
Principle: The hydrazide functionality of this compound reacts with an aldehyde, such as 4-nitrobenzaldehyde or 2,4-dinitrobenzaldehyde, to form a highly conjugated hydrazone. This derivative is then separated and quantified by reverse-phase HPLC with UV/Vis detection at a wavelength where the derivative absorbs strongly.[11]
Derivatization Workflow:
Caption: Workflow for pre-column derivatization and HPLC analysis.
Experimental Protocol:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 4-nitrobenzaldehyde in acetonitrile.
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample solution (in a suitable solvent like acetonitrile or water), add 100 µL of the derivatization reagent.
-
Add 10 µL of trifluoroacetic acid (TFA) as a catalyst.
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 20 80 17.0 5 95 20.0 5 95 20.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
UV Detection: Wavelength of maximum absorbance for the specific hydrazone derivative (e.g., around 300-400 nm).
-
Method Validation: Similar to the direct analysis method, with the addition of validating the derivatization reaction for completeness and reproducibility.
SECTION 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. Due to the polar nature and presence of active hydrogens in the hydrazide group, this compound requires derivatization to improve its volatility and chromatographic behavior.[12]
Principle: The analyte is derivatized to a less polar, more volatile, and thermally stable compound. The derivative is then separated by gas chromatography and detected by mass spectrometry. Silylation is a common derivatization technique for compounds with active hydrogens.[13]
Derivatization Workflow:
Caption: Workflow for silylation derivatization and GC-MS analysis.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 45 minutes.[13]
-
Cool to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for identification and selected ion monitoring (SIM) for quantification.
-
Method Validation: As per ICH guidelines, with a focus on the reproducibility and completeness of the derivatization step.
Summary of Recommended Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV/MS (Direct) | Reverse-phase separation with UV and MS detection. | Simple, direct, MS provides high specificity. | May have low retention on standard columns, UV lacks sensitivity and specificity. | Purity analysis of drug substance, quantification in simple matrices. |
| HPLC-UV (Derivatization) | Pre-column derivatization with an aldehyde to form a UV-active hydrazone. | High sensitivity with UV detection, does not require MS. | Indirect method, derivatization adds a step and potential for variability. | Trace analysis when MS is unavailable, quantification in complex matrices. |
| GC-MS (Derivatization) | Derivatization (silylation) followed by GC separation and MS detection. | High sensitivity and specificity, excellent separation efficiency. | Requires derivatization, analyte must be thermally stable after derivatization. | Identification and quantification of volatile impurities, trace analysis. |
Conclusion
The analytical determination of this compound requires careful consideration of its polar and reactive nature. The choice of analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC and GC-MS methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound. It is imperative that any method chosen is fully validated according to the appropriate regulatory guidelines to ensure the generation of high-quality, reliable data.
References
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ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]
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BioPharma Services. BA Method Development: Polar Compounds. BioPharma Services Inc. Available at: [Link]
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Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available at: [Link]
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Kratochwil, N. A., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 849-856. Available at: [Link]
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Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 948-964. Available at: [Link]
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Harvey, D. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
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Płotka-Wasylka, J., et al. (2020). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Molecules, 25(21), 5093. Available at: [Link]
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Nishikata, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Scientific Reports, 14(1), 11848. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Popa, A., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5849. Available at: [Link]
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Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1113-1123. Available at: [Link]
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Prieto, A., et al. (2010). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 29(7), 654-665. Available at: [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
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W, A. D., & W, J. M. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9186-9195. Available at: [Link]
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The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011). Dalton Transactions, 40(42), 11165-11173. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-326. Available at: [Link]
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Mayr, H., et al. (2010). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 75(13), 4347-4354. Available at: [Link]
-
Guo, K., & Li, L. (2009). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 81(10), 3919-3932. Available at: [Link]
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Wu, C., et al. (2012). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Analytical and Bioanalytical Chemistry, 403(7), 2059-2066. Available at: [Link]
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Liu, R. H., & Ku, W. W. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 299-312. Available at: [Link]
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Rose-Pehrsson, S. L., & Williams, F. W. (1990). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Naval Research Lab Washington DC. Available at: [Link]
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Stephenson, K. A., & Zubieta, J. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(42), 11165-11173. Available at: [Link]
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Application Note: A Validated HPLC Method for the Quantification of 3-(Dimethylamino)propanohydrazide via Pre-Column Derivatization
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(Dimethylamino)propanohydrazide. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy was employed, reacting the hydrazide with benzaldehyde to form a highly UV-absorbent hydrazone. The method utilizes a phenyl-hexyl stationary phase for optimal retention and separation of the polar, basic derivative. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for use in research and quality control environments within the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge
This compound is a polar, aliphatic compound featuring a tertiary amine and a hydrazide functional group. Its structure presents a significant analytical challenge for quantification by HPLC with UV detection, as it lacks a chromophore that absorbs light in the typical UV range (200-400 nm).[1][2] Direct analysis would, therefore, suffer from poor sensitivity. To overcome this limitation, a pre-column derivatization strategy is an effective approach.[3] This involves chemically modifying the analyte to attach a UV-absorbing "tag," thereby enhancing its detectability.
The hydrazide functional group is readily condensed with aldehydes or ketones to form stable hydrazones.[4] Benzaldehyde is an ideal derivatizing agent for this purpose as the resulting benzaldehyde hydrazone possesses a strong chromophore, allowing for sensitive UV detection.[5] The reaction is specific and generally proceeds with high yield under mild conditions.
A second challenge is the polar and basic nature of the analyte, conferred by the dimethylamino group. Such compounds are often poorly retained on traditional C18 reversed-phase columns, especially when using highly aqueous mobile phases required for their elution.[6][7] This can lead to issues like retention time instability, a phenomenon often described as "phase collapse" or dewetting.[8] Therefore, selecting an appropriate stationary phase is critical for developing a robust method.
This note details the systematic development and validation of an HPLC method that addresses these challenges through a combination of pre-column derivatization and specialized column chemistry.
Method Development Strategy: A Rationale-Driven Approach
The development of this method was guided by the physicochemical properties of the analyte and its derivative.
The Necessity of Derivatization
As an aliphatic hydrazide, this compound is not expected to have significant UV absorbance. Aliphatic amines and hydrazines absorb light at very short wavelengths (typically <200 nm), a region where many common HPLC solvents and additives also absorb, making selective detection impractical.[1] The formation of benzaldehyde hydrazone introduces a conjugated system (the benzene ring and the C=N double bond), which exhibits strong UV absorbance at a much longer, more selective wavelength.[5] Published spectra of benzaldehyde hydrazones show a strong absorption maximum around 300 nm, providing an excellent basis for sensitive detection.[9][10]
Selection of the Derivatization Agent and Reaction Conditions
Benzaldehyde was chosen as the derivatizing agent due to its commercial availability, reactivity, and the favorable UV characteristics of the resulting hydrazone. The reaction is a simple condensation, typically performed in an organic solvent like methanol or ethanol.[11] Mild heating can be applied to ensure the reaction goes to completion in a reasonable timeframe.[9] An acidic catalyst is sometimes used to accelerate the reaction, but for simple hydrazides, it often proceeds efficiently without one.[4][5]
Chromatographic System Design
To address the poor retention of the polar and basic derivatized analyte, an Agilent Zorbax Eclipse Plus Phenyl-Hexyl column was selected. Unlike traditional alkyl (C18, C8) phases, phenyl-based stationary phases offer alternative selectivity through π-π interactions with aromatic moieties in the analyte.[6] The phenyl-hexyl phase provides a good balance of hydrophobic and aromatic interactions, enhancing the retention of polar basic compounds.[2][7] Furthermore, these columns are more resistant to dewetting when using highly aqueous mobile phases, leading to more robust and reproducible results.[11][6]
-
pH Control: The pKa of a tertiary amine similar to the one in our analyte, N,N-dimethylpropylamine, is approximately 10.17 (pKb of 3.83).[12][13] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. A pH around 7 was chosen as a starting point. At this pH, the tertiary amine will be predominantly in its protonated (ionized) form. While this can sometimes lead to peak tailing on standard silica-based columns, the advanced end-capping of the Eclipse Plus series is designed to minimize these secondary interactions.[2][11]
-
Buffer System: A phosphate buffer is an excellent choice for controlling pH in the neutral range. A 20 mM potassium phosphate buffer provides sufficient buffering capacity without being overly concentrated, which could cause precipitation or instrument issues.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. An isocratic elution was selected for simplicity and robustness, with the acetonitrile/buffer ratio optimized to achieve a suitable retention time and separation from any potential interfering peaks from the derivatization reagent.
-
Hydrazone Stability: Hydrazone linkages are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[12][14] Operating at a near-neutral pH (pH 7.0) ensures the stability of the derivative throughout the chromatographic run.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Benzaldehyde (ACS Grade or higher)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)
-
Sodium Hydroxide (for pH adjustment)
-
Water (HPLC Grade or Milli-Q)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260 Infinity II LC System)
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Heating block or water bath
Preparation of Solutions
-
Mobile Phase (20 mM Potassium Phosphate in Acetonitrile/Water (40:60, v/v), pH 7.0):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 7.0 ± 0.05 with a dilute sodium hydroxide solution.
-
Mix 600 mL of this buffer solution with 400 mL of acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
Diluent (Methanol/Water, 50:50, v/v): Mix equal volumes of HPLC grade methanol and HPLC grade water.
-
Derivatization Reagent (1% Benzaldehyde in Methanol): Dissolve 1.0 mL of benzaldehyde in 99.0 mL of methanol. Prepare this solution fresh daily.
-
Standard Stock Solution (1.0 mg/mL of this compound): Accurately weigh approximately 25 mg of the reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.
Derivatization Protocol
The following workflow outlines the pre-column derivatization procedure.
Caption: Pre-column derivatization workflow for this compound.
HPLC Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 40:60 (v/v) Acetonitrile / 20 mM KH₂PO₄ buffer, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 300 nm |
| Run Time | 10 minutes |
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to ICH Q2(R1) guidelines.[15][16][17] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Caption: Logical flow of the HPLC method validation process.
Specificity
The specificity of the method was evaluated by analyzing blank samples (diluent only) and derivatized blank samples. The chromatograms showed no interfering peaks at the retention time of the derivatized analyte, confirming the method's specificity. Peak purity analysis using a DAD detector also confirmed the homogeneity of the analyte peak.
Linearity and Range
Linearity was assessed by preparing and analyzing five calibration standards ranging from 50% to 150% of the nominal working concentration (5.0 µg/mL to 15.0 µg/mL). The method was found to be linear over this range.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 5.0 - 15.0 µg/mL | - |
| Correlation Coeff. (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | - |
Accuracy (Recovery)
Accuracy was determined by a spike recovery study. A known amount of this compound was added to a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.8% | 98.0 - 102.0% |
| 100% | 100.5% | 0.6% | 98.0 - 102.0% |
| 120% | 99.8% | 0.7% | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of a standard solution at 100% concentration (10 µg/mL) were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | ≤ 2.0% |
| Intermediate | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
| Parameter | Result | Basis (S/N Ratio) |
| LOD | 0.1 µg/mL | 3:1 |
| LOQ | 0.3 µg/mL | 10:1 |
Conclusion
This application note presents a specific, accurate, precise, and robust RP-HPLC method for the quantification of this compound. The pre-column derivatization with benzaldehyde successfully addresses the analyte's lack of a UV chromophore, enabling sensitive detection at 300 nm. The use of a phenyl-hexyl column provides excellent retention and peak shape for the polar, basic derivative, overcoming common challenges in reversed-phase chromatography. The method has been thoroughly validated according to ICH guidelines and is fit for its intended purpose in quantitative analysis.
References
- Chinese Patent CN107064368A. (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
- Hinman, R. L. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. Journal of Organic Chemistry.
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
- Elias, G., & Bauer, W. F. (2006). Hydrazine determination in sludge samples by high-performance liquid chromatography.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- Chinese Patent CN109521136A. (2019). The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate.
- MDPI. (2023). Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study.
- Walter, T. H., et al. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions.
- Agilent Technologies. (n.d.).
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- Zhu, Y., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters.
- Agilent Technologies. (n.d.). Agilent Reversed-Phase Columns User Guide. Chemetrix.
- OSHA. (n.d.). HYDRAZINE Method no.: ID-208.
- AMS Biotechnology (Europe) Ltd. (2024).
- GL Sciences. (n.d.). Analysis of Hydrazine (prelabel derivatization).
- Michigan State University. (n.d.). UV-Visible Spectroscopy. Department of Chemistry.
- Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6).
- SelectScience. (n.d.). ZORBAX Eclipse Plus Phenyl-Hexyl reviews.
- ResearchGate. (n.d.). Summary of validation parameters of the proposed HPLC method.
- Chemistry Learner. (n.d.).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- SIELC Technologies. (2018). N,N-Dimethylpropylamine.
- ChemicalBook. (n.d.). N,N-Dimethylpropylamine(926-63-6).
Sources
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. chemetrix.co.za [chemetrix.co.za]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. 959941-912 - HPLC Column ZORBAX Eclipse Plus, Phenyl-Hexyl, 95Å, 1.8 µm, 4.6 x 50 mm, 600 bar | Analytics-Shop [analytics-shop.com]
- 8. researchgate.net [researchgate.net]
- 9. osha.gov [osha.gov]
- 10. glsciences.com [glsciences.com]
- 11. agilent.com [agilent.com]
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- 13. N,N-Dimethylpropylamine(926-63-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. N,N-Dimethylpropan-1-amine | 926-63-6 | TCI Deutschland GmbH [tcichemicals.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
Application Note: NMR Characterization of 3-(Dimethylamino)propanohydrazide and its Reaction Products
Introduction
3-(Dimethylamino)propanohydrazide, commonly known in the literature as Girard's Reagent D, is a valuable chemical tool in analytical and synthetic chemistry. Its primary application lies in the derivatization of aldehydes and ketones. The hydrazide functional group readily reacts with carbonyls to form stable hydrazone products. This reaction is particularly useful for isolating and characterizing carbonyl-containing compounds from complex mixtures, including those of biological origin. Furthermore, the presence of a tertiary amine in the structure of this compound imparts a permanent positive charge under acidic conditions, which can be exploited for specific purification techniques or to enhance ionization in mass spectrometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For researchers in drug development and organic synthesis, a robust understanding of the NMR spectra of this compound and its derivatives is crucial for reaction monitoring, product verification, and purity assessment. This application note provides a detailed guide to the NMR characterization of this compound and its reaction products with common carbonyl compounds, supported by established chemical principles and spectroscopic data from analogous structures.
Principle of the Reaction
The core reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group towards nucleophilic attack.
Materials and Equipment
Reagents:
-
This compound (Girard's Reagent D)
-
Aldehyde or Ketone of interest (e.g., Benzaldehyde, Acetone)
-
Deuterated solvents for NMR (e.g., DMSO-d₆, D₂O, CDCl₃)
-
Glacial Acetic Acid (as catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Ethanol or Methanol (as reaction solvent)
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
pH meter or pH paper
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative from Benzaldehyde
This protocol outlines the synthesis of N'-benzylidene-3-(dimethylamino)propanohydrazide.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
Addition of Reactants: Add 1.0 mmol of benzaldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or gently reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For a more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
NMR Spectral Interpretation
The following sections detail the expected ¹H and ¹³C NMR chemical shifts for this compound and its hydrazone derivatives. Chemical shifts are influenced by the solvent, concentration, and temperature; therefore, the provided ranges are approximate.
This compound
-
¹H NMR:
-
-N(CH₃)₂: A singlet peak typically appearing around δ 2.2-2.3 ppm. The two methyl groups are chemically equivalent, resulting in a single signal integrating to 6 protons.
-
-CH₂-N(CH₃)₂: A triplet adjacent to the dimethylamino group, expected in the range of δ 2.4-2.6 ppm.
-
-CH₂-C=O: A triplet adjacent to the carbonyl group, expected around δ 2.3-2.5 ppm.
-
-NH-NH₂: The protons on the hydrazide moiety are exchangeable and may appear as broad singlets. Their chemical shift is highly dependent on the solvent and concentration. The -NH proton is typically found downfield (δ ~9-10 ppm), while the -NH₂ protons are more upfield (δ ~4-5 ppm). In D₂O, these signals will disappear due to proton-deuterium exchange.
-
-
¹³C NMR:
-
-N(CH₃)₂: A signal around δ 45-47 ppm.
-
-CH₂-N(CH₃)₂: A signal in the range of δ 55-58 ppm.
-
-CH₂-C=O: A signal around δ 30-33 ppm.
-
C=O: The carbonyl carbon is expected to appear significantly downfield, in the region of δ 170-175 ppm.[1]
-
Hydrazone Reaction Products
The formation of the hydrazone results in characteristic changes in the NMR spectrum. The most notable is the appearance of a new signal for the imine proton (-N=CH-) in the case of aldehyde derivatives and the disappearance of the aldehyde proton signal.
-
¹H NMR:
-
-N=CH-: A new singlet appearing downfield, typically in the range of δ 8.0-8.5 ppm.[2]
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring, typically found between δ 7.2-7.8 ppm.
-
The signals for the dimethylaminopropyl moiety will be present, with slight shifts due to the new chemical environment.
-
-
¹³C NMR:
-
-N=C-: A new signal for the imine carbon will appear in the δ 140-150 ppm region.[2]
-
Aromatic Carbons: Signals for the carbons of the phenyl group will be observed in the aromatic region (δ 125-135 ppm).
-
The carbonyl carbon signal will likely shift slightly.
-
-
¹H NMR:
-
-C(CH₃)₂: Two singlets for the two methyl groups of the former acetone moiety, expected around δ 1.9-2.1 ppm. These may be equivalent or non-equivalent depending on the rotational barrier around the C=N bond.
-
The signals for the dimethylaminopropyl fragment will remain, with minor shifts.
-
-
¹³C NMR:
-
-N=C-: The imine carbon will appear downfield, typically above δ 150 ppm.
-
-C(CH₃)₂: Signals for the two methyl carbons will be observed in the upfield region, around δ 17-25 ppm.
-
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm)
| Functional Group | This compound | Benzaldehyde Hydrazone | Acetone Hydrazone |
| -N(CH₃)₂ | ~2.2-2.3 (s, 6H) | ~2.2-2.4 (s, 6H) | ~2.2-2.4 (s, 6H) |
| -CH₂-N(CH₃)₂ | ~2.4-2.6 (t, 2H) | ~2.5-2.7 (t, 2H) | ~2.5-2.7 (t, 2H) |
| -CH₂-C=O | ~2.3-2.5 (t, 2H) | ~2.6-2.8 (t, 2H) | ~2.4-2.6 (t, 2H) |
| -NH- | ~9-10 (br s, 1H) | ~10-11 (br s, 1H) | ~9-10 (br s, 1H) |
| -NH₂ | ~4-5 (br s, 2H) | - | - |
| -N=CH- | - | ~8.0-8.5 (s, 1H) | - |
| Aromatic-H | - | ~7.2-7.8 (m) | - |
| =C(CH₃)₂ | - | - | ~1.9-2.1 (s, 6H) |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | This compound | Benzaldehyde Hydrazone | Acetone Hydrazone |
| -N(CH₃)₂ | ~45-47 | ~45-47 | ~45-47 |
| -CH₂-N(CH₃)₂ | ~55-58 | ~55-58 | ~55-58 |
| -CH₂-C=O | ~30-33 | ~30-33 | ~30-33 |
| C=O | ~170-175 | ~170-175 | ~170-175 |
| -N=C- | - | ~140-150 | >150 |
| Aromatic-C | - | ~125-135 | - |
| =C(CH₃)₂ | - | - | ~17-25 |
Visualization of the Workflow
Caption: Experimental workflow for the synthesis and NMR characterization of hydrazones.
Troubleshooting
-
Incomplete Reaction: If TLC or NMR indicates the presence of starting material, increase the reaction time or temperature. Ensure the catalyst has been added.
-
Broad NMR Signals: Broad signals for exchangeable protons (-NH, -OH) are common. A D₂O shake can confirm their presence. Broadening of other signals may indicate aggregation or intermediate chemical exchange.
-
Product Insolubility: If the hydrazone product is insoluble in common deuterated solvents like CDCl₃ or DMSO-d₆, consider using a more polar solvent or a solvent mixture.
-
Hydrolysis of Hydrazone: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions with water present. Ensure all glassware is dry and use anhydrous solvents if necessary.
Conclusion
NMR spectroscopy is a powerful and definitive tool for the characterization of this compound and its hydrazone derivatives. By understanding the characteristic chemical shifts and signal multiplicities of the starting materials and products, researchers can confidently verify the success of their reactions and the purity of their compounds. The protocols and spectral data interpretation guidelines presented in this application note provide a solid foundation for scientists and professionals working with this versatile class of molecules.
References
-
Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The C-13 NMR spectrum of propanamide (propionamide). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Sources
The Emerging Potential of 3-(Dimethylamino)propanohydrazide in Coordination Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Ligand Scaffold
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone for the development of new metal complexes with tailored properties. Among the myriad of ligand classes, hydrazides have garnered significant attention due to their versatile coordination behavior and the diverse applications of their metal complexes, ranging from catalysis to medicinal chemistry.[1][2] This guide focuses on a promising, yet underexplored, member of this family: 3-(dimethylamino)propanohydrazide .
While specific literature on this compound as a ligand is nascent, its structural features—a terminal hydrazide group and a tertiary amine function—suggest a rich and adaptable coordination chemistry. The hydrazide moiety offers a classic bidentate O,N-donor set, while the dimethylamino group presents an additional nitrogen donor, potentially enabling tridentate coordination. This multi-dentate character, combined with the flexible propylene spacer, makes it an attractive candidate for forming stable chelate rings with a variety of metal ions. This document serves as a comprehensive technical guide, drawing upon established principles of hydrazide chemistry to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for exploring the coordination chemistry of this intriguing ligand.
Synthesis of this compound: A Practical Protocol
The synthesis of hydrazides is a well-established transformation in organic chemistry, most commonly achieved through the hydrazinolysis of esters.[3] The following protocol outlines a reliable method for the preparation of this compound from its corresponding ester, ethyl 3-(dimethylamino)propanoate.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 3-(dimethylamino)propanoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol, absolute
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-(dimethylamino)propanoate (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. The use of a slight excess of hydrazine hydrate drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Work-up and Isolation: The resulting residue may be an oil or a semi-solid. Dissolve the residue in a minimal amount of dichloromethane and wash with a small amount of brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Characterization: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent protonation of the amino groups). The purified product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and its purity confirmed by elemental analysis.
Coordination Chemistry: Exploring Binding Modes and Complex Formation
The presence of multiple donor atoms in this compound allows for several possible coordination modes, making it a versatile ligand for a wide range of metal ions.
Expected Coordination Modes
The primary coordination is expected through the hydrazide moiety, which can act as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered chelate ring.[5] The dimethylamino group can also participate in coordination, leading to a tridentate binding mode. The flexibility of the propyl chain allows the ligand to adapt to the geometric preferences of the metal center.
-
Bidentate (O,N) Coordination: In this mode, the ligand coordinates through the carbonyl oxygen and the terminal NH₂ nitrogen. This is a common coordination mode for simple hydrazide ligands.
-
Tridentate (O,N,N') Coordination: The ligand can also act as a tridentate ligand by coordinating through the carbonyl oxygen, the terminal NH₂ nitrogen, and the nitrogen of the dimethylamino group. This would result in the formation of two stable chelate rings (one five-membered and one six-membered), a thermodynamically favorable arrangement.
Caption: A general workflow for the synthesis, characterization, and application screening of this compound and its metal complexes.
Conclusion and Future Outlook
This compound represents a ligand with significant, yet largely untapped, potential in coordination chemistry. Its straightforward synthesis and versatile coordination capabilities make it an attractive target for researchers seeking to develop novel metal complexes. The protocols and insights provided in this guide, based on the well-established chemistry of related hydrazide ligands, offer a solid foundation for initiating research in this area. Future studies focusing on the synthesis and characterization of its complexes with a range of transition metals and lanthanides, followed by systematic evaluation of their biological and catalytic properties, are poised to uncover new and exciting applications in the fields of materials science, catalysis, and medicinal chemistry.
References
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024-07-30). MDPI. Retrieved from [Link]
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Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Retrieved from [Link]
-
Betaine Hydrazide Hydrochloride. ResearchGate. Retrieved from [Link]
-
Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterizatio. Girolami Group Website - University of Illinois. Retrieved from [Link]
-
3-(Dimethylamino)propanoic acid | C5H11NO2. PubChem. Retrieved from [Link]
-
Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium. PubMed. Retrieved from [Link]
-
BETAINE HYDRAZIDE HYDROCHLORIDE. gsrs. Retrieved from [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. Retrieved from [Link]
-
Hydrazides/Hydrazones as Antimicrobial and Anticancer Agents in The New Millennium. Request PDF. Retrieved from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. PDF. Retrieved from [Link]
-
Girard-T reagent | C5H14ClN3O. PubChem. Retrieved from [Link]
-
3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. NIH. Retrieved from [Link]
-
"Synthesis and Characterization of Hydrazine Derivatives.". Anusandhanvallari. Retrieved from [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. Retrieved from [Link]
-
Synthesis of Zinc Hydrazonide Complexes. Inorganic Chemistry - ACS Publications. Retrieved from [Link]
-
Metal complexes designed to bind to amyloid-β for the diagnosis and treatment of Alzheimer's disease. RSC Publishing. Retrieved from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. Retrieved from [Link]
-
β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]
-
COMPLEXES OF METALS WITH HYDRAZONE HYDRAZIDE SALICYLIC ACID. КиберЛенинка. Retrieved from [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents.
-
Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Retrieved from [Link]
-
Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes. PMC - NIH. Retrieved from [Link]
-
3-(N,N-Dimethylamino)propionic acid. High purity | EN - Georganics. Retrieved from [Link]
-
Betaine hydrazide hydrochloride~(Carboxymethyl)trimethylammonium chloride hydrazide. ChemBK. Retrieved from [Link]
-
Coordination chemistry of the multi-funtionalized 3-(diphenylphosphino)-1-propylamine ligand with ruthenium(II). ResearchGate. Retrieved from [Link]
-
1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide. PubChem. Retrieved from [Link]
-
Hydrazine Hydrochloride Derivatives Balance Precursor Coordination in Tin‐Based Perovskite Solutions. ResearchGate. Retrieved from [Link]
-
N,N-dimethyl-beta-alanine as an inexpensive and efficient ligand for palladium-catalyzed Heck reaction. PubMed. Retrieved from [Link]
Sources
- 1. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dimethylamino)propanohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and overcoming common experimental hurdles. The information is presented in a dynamic question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cationic hydrazide derivative. Structurally, it is an analogue of Girard's Reagents (such as Girard's Reagent D), which are widely used in analytical chemistry and organic synthesis.[1] Its primary application is as a derivatizing agent for aldehydes and ketones. The hydrazide moiety reacts with carbonyl groups to form hydrazones.[2] The presence of the tertiary amine allows for the formation of a permanently charged quaternary ammonium salt, which significantly improves ionization efficiency in mass spectrometry, aiding in the sensitive detection and quantification of carbonyl-containing compounds like steroids.[3][4]
Q2: What is the most common and reliable synthetic route for this compound?
The most established and direct method is the hydrazinolysis of a 3-(dimethylamino)propanoate ester . This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with hydrazine. It is a robust and generally high-yielding one-step process.
The overall reaction scheme is as follows:
-
Reactants : Methyl 3-(dimethylamino)propanoate or Ethyl 3-(dimethylamino)propanoate and Hydrazine Hydrate.
-
Product : this compound.
-
Byproduct : Methanol or Ethanol.
Q3: Can you explain the reaction mechanism for the hydrazinolysis of the ester?
Certainly. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine is a potent nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol (methanol or ethanol) to yield the stable hydrazide product.
Below is a diagram illustrating the key steps of the mechanism.
Caption: Reaction mechanism for hydrazide synthesis.
Troubleshooting Guide: Yield Improvement
This section addresses specific issues that can lead to suboptimal yields and provides actionable solutions based on chemical principles.
Issue 1: The reaction yield is consistently low.
Q: My final yield of this compound is below 50%. I've checked my starting materials and they are pure. What are the likely causes and how can I fix this?
A: Low yields in this synthesis typically stem from three main areas: incomplete reaction, competing side reactions, or product loss during the workup and purification. Let's break down each possibility.
1. Incomplete Reaction
-
Causality : The reaction kinetics may be too slow under your current conditions, preventing the reaction from reaching completion within the allotted time.
-
Troubleshooting Steps :
-
Increase Hydrazine Stoichiometry : Hydrazine is both a reactant and can act as a base. Using a significant excess (3 to 5 equivalents) of hydrazine hydrate can push the equilibrium towards the product side, according to Le Châtelier's principle. This also helps to minimize the formation of the diacyl hydrazine side product (see below).
-
Elevate Reaction Temperature : Gently heating the reaction mixture, typically to reflux in a solvent like ethanol, can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time. A typical starting point is refluxing for 4-6 hours.
-
Extend Reaction Time : If heating is undesirable, increasing the reaction time at room temperature (e.g., to 24 hours) may be sufficient to drive the reaction to completion.[5]
-
2. Competing Side Reactions
-
Causality : Hydrazine has two nucleophilic nitrogen atoms, which can lead to the formation of an undesired N,N'-bis[3-(dimethylamino)propanoyl]hydrazine, where two molecules of the ester react with one molecule of hydrazine. This is more likely if the ester is in excess or the local concentration of the desired hydrazide product becomes high.
-
Troubleshooting Steps :
-
Control Reagent Addition : Add the 3-(dimethylamino)propanoate ester dropwise to a solution containing the excess of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, statistically favoring the formation of the desired mono-substituted product.
-
Avoid High Temperatures for Extended Periods : While heat increases the primary reaction rate, it can also accelerate side reactions. Find the minimum temperature required for a reasonable reaction time.
-
3. Product Loss During Workup
-
Causality : this compound is a highly polar molecule with a basic tertiary amine. It is expected to have significant solubility in water, making extraction with common organic solvents inefficient.
-
Troubleshooting Steps :
-
Solvent Evaporation : The most effective initial step is often to remove the excess hydrazine and the alcohol byproduct under reduced pressure using a rotary evaporator.
-
pH Adjustment : Do NOT acidify the aqueous solution during extraction, as this will protonate your product and make it even more water-soluble. The product is a base and should be extracted from a neutral or slightly basic aqueous solution.
-
Use of More Polar Solvents : Standard solvents like ethyl acetate may be ineffective. Try repeated extractions with a more polar solvent system like a mixture of chloroform and isopropanol (e.g., 3:1 ratio).
-
Salting Out : Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Issue 2: The isolated product is impure.
Q: I have a reasonable crude yield, but I'm struggling to purify the product. What are the common impurities and what purification strategies do you recommend?
A: The primary impurities are typically unreacted starting materials (ester and hydrazine) and the diacyl hydrazine side product. Given the product's high polarity, purification requires specific techniques.
-
Causality : The polar nature of the product makes it "sticky" on silica gel and highly soluble in polar solvents, complicating both chromatography and recrystallization.
-
Purification Protocol :
-
Initial Cleanup : After the reaction, remove the solvent and excess hydrazine under high vacuum. The residue can be washed with a non-polar solvent like hexanes or diethyl ether to remove any non-polar impurities.[5]
-
Column Chromatography : Standard silica gel chromatography can be challenging.
-
Recommended Mobile Phase : Use a polar, basic solvent system. A good starting point is a gradient of Dichloromethane (DCM) -> 10-20% Methanol in DCM, with the addition of 0.5-1% triethylamine or ammonium hydroxide. The base deactivates the acidic silica sites, preventing peak tailing and irreversible adsorption of your basic product.
-
Alternative Stationary Phase : Consider using alumina (basic or neutral) or reverse-phase C18 silica if normal phase is unsuccessful.
-
-
Recrystallization/Precipitation : Recrystallization may be difficult due to the product's tendency to form an oil. However, you can attempt to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then add a non-polar solvent (like diethyl ether or ethyl acetate) dropwise until turbidity is observed. Cooling this mixture may induce crystallization.
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydrazine hydrate (4.0 eq.) and absolute ethanol (5 mL per gram of ester).
-
Reagent Addition : Begin stirring the hydrazine solution and add methyl 3-(dimethylamino)propanoate (1.0 eq.) dropwise over 15 minutes.
-
Reaction : Heat the mixture to a gentle reflux (~80°C) and maintain for 6 hours. Monitor the reaction's completion by TLC (Mobile Phase: 15% MeOH/DCM + 1% Et3N).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Remove ethanol and excess hydrazine hydrate under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium chloride.
-
Extract the product with a 3:1 mixture of chloroform:isopropanol (4 x 50 mL).
-
-
Purification :
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify further by column chromatography on silica gel using a mobile phase of 10-15% methanol in dichloromethane with 1% triethylamine.
-
Table 1: Comparison of Reaction Conditions
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Ester:Hydrazine Ratio | 1 : 1.2 | 1 : 4 | A large excess of hydrazine favors mono-acylation and shifts equilibrium towards the product. |
| Temperature | Room Temperature | 80°C (Reflux in EtOH) | Increases reaction rate, reducing the required time from >24h to ~6h. |
| Solvent | None or Methanol | Absolute Ethanol | Good solvent for both reactants; the higher boiling point allows for effective heating. |
| Workup Extraction | Ethyl Acetate | Chloroform/Isopropanol + Salting Out | Overcomes the high water solubility of the polar, basic product for efficient extraction. |
Visualization of Key Processes
General Experimental Workflow
The following diagram outlines the critical stages of the synthesis, from reaction setup to the final purified product.
Caption: Workflow for this compound Synthesis.
References
- Girard, A. (1943). Organic Syntheses, Coll. Vol. 2, 85.
-
Ho, T. et al. (2009). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link][3]
-
Kawase, Y. et al. (2014). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link][6]
-
The Royal Society of Chemistry. (2009). Synthesis of Reagents 1 and 2. Available at: [Link][5]
-
Wang, L. et al. (2022). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. PMC - NIH. Available at: [Link][2]
-
Elvidge, J. A. et al. (1995). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydrazone Ligation with 3-(Dimethylamino)propanohydrazide
Welcome to the technical support center for hydrazone ligation reactions utilizing 3-(Dimethylamino)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in your conjugation experiments.
Introduction to Hydrazone Ligation with this compound
Hydrazone ligation is a powerful bioconjugation technique that involves the reaction of a hydrazide with an aldehyde or ketone to form a stable hydrazone bond.[1][2] This method is valued for its high chemoselectivity and biocompatibility, making it suitable for a wide range of applications, including the development of antibody-drug conjugates (ADCs).[3]
This compound is an aliphatic hydrazide containing a tertiary amine. This structural feature can influence the reaction's kinetics and the stability of the resulting hydrazone conjugate. This guide will specifically address the nuances of working with this particular reagent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your hydrazone ligation experiments with this compound in a question-and-answer format.
Low or No Product Yield
Question: I am observing very low or no formation of my desired hydrazone conjugate. What are the potential causes and how can I improve the yield?
Answer:
Low product yield is a common issue in hydrazone ligation and can stem from several factors. Here’s a breakdown of potential causes and actionable solutions:
-
Suboptimal pH: The rate of hydrazone formation is highly pH-dependent. The reaction is typically fastest at a slightly acidic pH (around 4.5-6).[1] At neutral or basic pH, the reaction can be significantly slower.[4] The tertiary amine in this compound has a pKa that can influence the local pH and its own nucleophilicity.
-
Solution: Perform a pH titration experiment to identify the optimal pH for your specific reaction. Start with a pH of 5.5 and test a range from 4.5 to 7.0. Use a non-amine-containing buffer such as MES or acetate.
-
-
Reagent Quality and Stability: Hydrazides can degrade over time, especially if not stored properly. The aldehyde or ketone coupling partner may also be of poor quality or have low reactivity.
-
Solution: Ensure your this compound is of high purity and has been stored under inert gas at the recommended temperature. Always use freshly prepared solutions of your aldehyde or ketone. You can check the purity of your reagents by NMR or mass spectrometry.
-
-
Hydrolysis of the Hydrazone Product: Hydrazones, particularly those derived from aliphatic hydrazides, are susceptible to hydrolysis, which is the reverse reaction of their formation.[5] This equilibrium can shift towards the starting materials, especially at low concentrations.
-
Solution:
-
Increase the concentration of one of the reactants (typically the hydrazide) to push the equilibrium towards the product.
-
Once the reaction is complete, consider strategies to stabilize the hydrazone bond if the application allows, such as reduction to a more stable hydrazine.
-
Lyophilize the final product for long-term storage to prevent hydrolysis.
-
-
-
Inefficient Catalysis: While some hydrazone ligations can proceed without a catalyst, the presence of a nucleophilic catalyst like aniline can significantly accelerate the reaction rate, especially at neutral pH.[1][6][7]
-
Solution: Introduce a catalyst such as aniline or an aniline derivative (e.g., p-toluidine) to your reaction mixture. A typical starting concentration is 10-100 mM.
-
Presence of Side Products
Question: My reaction mixture shows multiple unexpected peaks on HPLC/LC-MS. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products can complicate purification and reduce the yield of your desired conjugate. Here are some common side reactions and mitigation strategies:
-
Azine Formation: Hydrazones can react with a second molecule of the aldehyde or ketone to form an azine.[1] This is more likely to occur if there is an excess of the carbonyl compound.
-
Solution: Use a slight excess of the this compound relative to the aldehyde or ketone. A 1.2 to 1.5-fold excess of the hydrazide is a good starting point.
-
-
Oxidation of the Hydrazide: Hydrazides can be susceptible to oxidation, leading to inactive species.
-
Solution: Degas your reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Intramolecular Reactions: The dimethylamino group in this compound could potentially participate in side reactions, although this is less common.
-
Solution: Carefully control the reaction temperature and pH to disfavor potential intramolecular cyclization or rearrangement reactions.
-
Purification Challenges
Question: I am having difficulty purifying my hydrazone conjugate from the reaction mixture. What purification strategies are most effective?
Answer:
Effective purification is crucial for obtaining a high-purity product for downstream applications. The choice of purification method will depend on the properties of your conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying hydrazone conjugates, especially for peptides and small molecules.[7]
-
Protocol: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid. Monitor the elution profile using UV detection at an appropriate wavelength.
-
-
Size-Exclusion Chromatography (SEC): For larger biomolecules like antibodies, SEC is effective for removing excess small molecule reagents like the hydrazide and catalyst.[7]
-
Protocol: Choose a column with an appropriate pore size for your biomolecule. Use a buffer system that is compatible with your final application.
-
-
Affinity Chromatography: If your biomolecule has a tag (e.g., His-tag) or if you are working with antibodies, affinity chromatography can be a highly specific purification method.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone ligation with this compound?
The optimal pH is typically in the mildly acidic range of 4.5 to 6.0.[1] This is a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the hydrazide. The presence of the tertiary amine in this compound may slightly alter the optimal pH, so empirical determination is recommended.
Q2: Do I need a catalyst for this reaction?
While the reaction can proceed without a catalyst, using a nucleophilic catalyst like aniline is highly recommended to increase the reaction rate, especially when working at or near neutral pH or with less reactive carbonyl compounds.[6][7]
Q3: How can I monitor the progress of my hydrazone ligation reaction?
You can monitor the reaction progress using analytical techniques such as:
-
RP-HPLC: This allows you to quantify the disappearance of starting materials and the appearance of the product.[7]
-
LC-MS: This provides mass confirmation of your product and can help identify any side products.[4]
-
NMR Spectroscopy: For small molecule conjugations, 1H NMR can be used to observe the formation of the hydrazone C=N bond.[5][8]
Q4: How stable is the hydrazone bond formed with this compound?
Hydrazone bonds are generally less stable than oxime bonds and are susceptible to hydrolysis, especially under acidic conditions.[2][5] The stability of the hydrazone formed with this compound will also depend on the nature of the aldehyde or ketone it is conjugated to. For applications requiring long-term stability in aqueous solution, further stabilization of the bond may be necessary.
Q5: What are the recommended storage conditions for this compound?
It is recommended to store this compound under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) to prevent degradation. It is also advisable to handle it in a dry environment as it can be hygroscopic.
Experimental Protocols
Standard Protocol for Hydrazone Ligation
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing biomolecule in an appropriate reaction buffer (e.g., 100 mM MES, pH 5.5).
-
Prepare a stock solution of this compound in the same buffer. A 10-fold excess is a good starting point.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Reaction Setup:
-
To the solution of the biomolecule, add the this compound solution.
-
If using a catalyst, add the aniline solution to the reaction mixture.
-
Gently mix the reaction and incubate at room temperature or 37°C.
-
-
Reaction Monitoring:
-
At various time points, take aliquots of the reaction mixture and analyze by RP-HPLC or LC-MS to monitor the formation of the product.
-
-
Quenching and Purification:
-
Once the reaction has reached completion, the reaction can be quenched by changing the pH or by adding an excess of a scavenger aldehyde or ketone.
-
Purify the conjugate using an appropriate method such as RP-HPLC or SEC.
-
Protocol for Reaction Analysis by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the absorbance at a wavelength where the starting materials and product have significant absorbance (e.g., 220 nm for peptides, or a specific wavelength if a chromophore is present).
-
Analysis: Integrate the peaks corresponding to the starting materials and the product to determine the reaction conversion.
Visualizations
Hydrazone Ligation Mechanism
Caption: Mechanism of hydrazone ligation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. [Link]
-
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(8), 1345–1354. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry, 16(10), 5423–5427. [Link]
-
Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Pop, A., et al. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2021(2), M1227. [Link]
-
Wikipedia. (2023). Hydrazine. [Link]
-
Yi, L., et al. (2016). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 14(36), 8439–8443. [Link]
-
Melnyk, O., et al. (2020). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]
-
Gandomkar, M. S., et al. (2007). Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc. Applied Radiation and Isotopes, 65(8), 913–917. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Bioconjugate Chemistry, 26(2), 176–192. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions of 3-(Dimethylamino)propanohydrazide in Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of 3-(Dimethylamino)propanohydrazide for labeling applications. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome challenges in your experiments.
Introduction to this compound Labeling
This compound is a versatile reagent for the covalent labeling of molecules containing aldehyde or ketone functional groups. Its primary application lies in the derivatization of biomolecules, such as glycoproteins that have been oxidized to generate aldehydes, or other carbonyl-containing targets. The hydrazide moiety reacts with the carbonyl group to form a stable hydrazone linkage. The presence of the tertiary amine in this compound provides a permanent positive charge, which can significantly enhance ionization efficiency in mass spectrometry (MS) analysis, making it a valuable tool in proteomics and other analytical applications.[1][2]
However, like any chemical reaction, labeling with this compound is not without its potential challenges. Side reactions can occur, leading to low labeling efficiency, unexpected products, or difficulty in data interpretation. This guide will address the most common issues encountered during labeling experiments and provide practical solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low or No Labeling Efficiency
Question: I am observing very low or no signal from my labeled product. What are the possible causes and how can I improve my labeling efficiency?
Answer: Low labeling efficiency is a common problem that can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. Let's break down the potential culprits:
-
Suboptimal pH: The formation of a hydrazone bond is a pH-dependent reaction. The reaction involves a nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration. This process is generally most efficient in a slightly acidic environment (pH 4-6). At neutral or alkaline pH, the rate of hydrazone formation can be significantly slower.[3]
-
Troubleshooting:
-
Ensure your reaction buffer is within the optimal pH range of 4-6.
-
Perform a pH optimization experiment by testing a range of pH values (e.g., 4.0, 5.0, 6.0, and 7.0) to determine the best condition for your specific target molecule.
-
-
-
Reagent Instability: this compound, like other hydrazide-containing compounds, can be susceptible to degradation over time, especially if not stored properly.
-
Troubleshooting:
-
Use fresh or properly stored reagent. Store this compound desiccated and protected from light.
-
Prepare fresh solutions of the labeling reagent immediately before use.
-
-
-
Insufficient Reagent Concentration: An inadequate molar excess of the labeling reagent can lead to incomplete labeling.
-
Troubleshooting:
-
Increase the molar excess of this compound. A 10 to 50-fold molar excess over the target molecule is a good starting point.
-
For complex samples like cell lysates, a higher excess may be required.
-
-
-
Presence of Competing Nucleophiles: Other nucleophiles in the reaction mixture, such as primary amines from buffers (e.g., Tris) or other sample components, can compete with the hydrazide for reaction with the carbonyl group.
-
Troubleshooting:
-
Use a non-amine-containing buffer, such as MES or acetate buffer, at the appropriate pH.
-
If possible, purify your target molecule to remove interfering substances before labeling.
-
-
-
Steric Hindrance: The accessibility of the carbonyl group on your target molecule can significantly impact labeling efficiency. If the carbonyl is sterically hindered, the hydrazide may have difficulty accessing it.[1]
-
Troubleshooting:
-
Consider using a longer linker arm on your labeling reagent if steric hindrance is suspected, although this would require a different reagent.
-
For proteins, partial denaturation might improve accessibility, but this must be done cautiously to avoid loss of function if that is a concern.
-
-
Issue 2: Observation of Unexpected Masses or Side Products
Question: My mass spectrometry analysis shows unexpected peaks in addition to my desired labeled product. What are these side products and how can I minimize them?
Answer: The appearance of unexpected masses is a clear indication of side reactions. Here are some common side reactions and how to address them:
-
Hydrolysis of the Hydrazone Bond: While generally stable, the hydrazone bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the regeneration of the starting materials.[4]
-
Troubleshooting:
-
Maintain the pH of your sample within a stable range (typically 6-8) after the labeling reaction is complete.
-
Avoid prolonged exposure to harsh pH conditions during sample processing and analysis.
-
For applications requiring very high stability, consider reducing the hydrazone bond to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).
-
-
-
Reaction with Other Functional Groups: Although hydrazides are highly selective for aldehydes and ketones, under certain conditions, they might react with other functional groups. For instance, reaction with activated carboxylic acids or esters can occur, though this is less common under typical aqueous labeling conditions.
-
Troubleshooting:
-
Ensure your reaction conditions are mild (room temperature, slightly acidic pH) to favor the specific reaction with carbonyls.
-
If your sample contains highly reactive esters or acid anhydrides, consider a pre-quenching step or purification to remove them before adding the hydrazide reagent.
-
-
-
Off-Target Labeling of Amino Acids: In some cases, particularly with complex protein samples, side reactions with certain amino acid residues have been reported. For example, a reaction with the N-terminal histidine has been observed under specific conditions.[5]
-
Troubleshooting:
-
Careful optimization of the reaction pH and reagent concentrations can help minimize these off-target reactions.
-
Thorough characterization of the labeled product using tandem mass spectrometry (MS/MS) is crucial to confirm the site of labeling.
-
-
-
Formation of E/Z Isomers: The hydrazone bond can exist as E/Z isomers, which may be chromatographically separable and appear as distinct peaks in your analysis, even though they have the same mass.[6]
-
Troubleshooting:
-
This is an inherent property of hydrazones and may not be preventable.
-
Recognize that these multiple peaks may correspond to the same labeled species. Co-elution or similar fragmentation patterns in MS/MS can help confirm this.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer for labeling with this compound?
A1: The recommended buffer is a non-amine-containing buffer with a pH between 4 and 6. Good choices include MES (2-(N-morpholino)ethanesulfonic acid) or sodium acetate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can compete with the hydrazide for reaction with the carbonyl group.
Q2: How can I confirm that my labeling reaction was successful?
A2: The most definitive way to confirm successful labeling is through mass spectrometry. You should observe a mass shift corresponding to the addition of the this compound moiety (molecular weight: 145.22 g/mol ) minus the mass of water (18.02 g/mol ), resulting in a net mass addition of 127.2 g/mol . For protein labeling, you can use techniques like SDS-PAGE to observe a shift in the protein's migration, although this may not be sensitive enough for small labels. Spectroscopic methods can also be used if the label is chromophoric or fluorogenic.
Q3: How do I remove excess this compound after the labeling reaction?
A3: Excess reagent can be removed using standard laboratory techniques based on the size and properties of your labeled molecule. Common methods include:
-
Dialysis or Buffer Exchange: Effective for large molecules like proteins.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size.
-
Reverse-Phase Chromatography (e.g., C18): Can be used to purify smaller labeled molecules.
-
Precipitation: For proteins, precipitation with a suitable solvent (e.g., acetone) can be effective.
Q4: Is it necessary to reduce the hydrazone bond after labeling?
A4: This depends on the downstream application. The hydrazone bond is generally stable under physiological conditions. However, for applications requiring long-term stability or where the sample will be subjected to a wide range of pH values, reduction to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) is recommended.
Visualizing the Labeling Process and Potential Pitfalls
To better understand the labeling reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Desired reaction pathway and potential side reactions.
Experimental Protocol: A Self-Validating System
This protocol for labeling a glycoprotein with this compound incorporates quality control steps to ensure a successful outcome.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO4)
-
This compound
-
MES or Acetate buffer (100 mM, pH 5.5)
-
Sodium cyanoborohydride (NaBH3CN) (optional, for reduction)
-
Desalting column or dialysis cassette
-
Mass spectrometer
Protocol:
-
Oxidation of Glycoprotein: a. Dissolve the glycoprotein in MES or Acetate buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer. c. Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. d. Incubate the reaction on ice or at 4°C in the dark for 15-30 minutes. e. QC Step 1: Quench the reaction by adding glycerol to a final concentration of 10-20 mM. Remove excess periodate and byproducts by desalting or dialysis against the reaction buffer.
-
Labeling with this compound: a. Prepare a fresh solution of this compound in the reaction buffer. b. Add the hydrazide solution to the oxidized glycoprotein to achieve a 10-50 molar excess. c. Incubate the reaction at room temperature for 1-2 hours. d. QC Step 2: Take a small aliquot of the reaction mixture for analysis by mass spectrometry to confirm the formation of the hydrazone-linked product.
-
(Optional) Reduction of the Hydrazone Bond: a. Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer. b. Add the reducing agent to the reaction mixture to a final concentration of 5-20 mM. c. Incubate at room temperature for 1 hour.
-
Purification of the Labeled Glycoprotein: a. Remove excess labeling reagent and byproducts by desalting, dialysis, or size-exclusion chromatography. b. QC Step 3: Analyze the final purified product by mass spectrometry to confirm the mass of the labeled glycoprotein and assess its purity.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 6.0 | Optimal for hydrazone formation.[3] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed without degrading most biomolecules. |
| Molar Excess of Reagent | 10 - 50 fold | Ensures efficient labeling of the target molecule. |
| Reaction Time | 1 - 2 hours | Typically sufficient for near-complete reaction. Longer times may be needed for sterically hindered sites. |
Conclusion
Labeling with this compound is a powerful technique for the derivatization of carbonyl-containing molecules. By understanding the underlying chemistry and potential side reactions, researchers can optimize their labeling protocols and troubleshoot effectively. This guide provides a framework for identifying and resolving common issues, ensuring the generation of high-quality, reliably labeled products for downstream applications.
References
-
Kiousi, E., et al. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Journal of Mass Spectrometry, 56(8), e4753. [Link]
-
McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4), 1344-1351. [Link]
-
Novotny, M. V., et al. (2014). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 55(8), 1754-1763. [Link]
-
George, C., et al. (2013). Hydrazone hydrolysis tests as a function of water percentage in the solvent. Atmospheric Measurement Techniques, 6(11), 3125-3133. [Link]
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. [Link]
-
Wang, D., et al. (2011). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. In Protein N-Terminal Modification (pp. 129-138). Humana Press. [Link]
-
Forster, Y., & Haas, E. (1993). Preparation and characterization of three fluorescent labels for proteins, suitable for structural studies. Analytical Biochemistry, 209(1), 9-14. [Link]
-
Hori, Y., & Kikuchi, K. (2013). Protein labeling with fluorogenic probes for no-wash live-cell imaging of proteins. Current Opinion in Chemical Biology, 17(4), 644-650. [Link]
-
Angel, T. E., et al. (2012). Protein structural analysis via mass spectrometry-based proteomics. Methods in Molecular Biology, 893, 239-261. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6033-6035. [Link]
-
Antos, J. M., & Francis, M. B. (2006). Selective modification of a protein's N-terminus with a alpha-oxo-aldehyde. Journal of the American Chemical Society, 128(33), 10696-10697. [Link]
-
Chemguide. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. [Link]
-
Gilmore, J. M., et al. (2011). Hydrazide reactive peptide tags for site-specific protein labeling. Bioconjugate Chemistry, 22(10), 2015-2025. [Link]
-
Zhang, H., et al. (2013). Simplified Quantitative Glycomics Using the Stable Isotope Label Girard's Reagent P by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 85(12), 5914-5921. [Link]
-
Wang, S., et al. (2005). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 77(10), 3051-3058. [Link]
-
Francis, M. B., & Carrico, I. S. (2010). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Current Protocols in Chemical Biology, 2(1), 1-14. [Link]
-
Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal click chemistry: Covalent labeling in living systems. QSAR & Combinatorial Science, 26(11‐12), 1211-1219. [Link]
-
Lee, D. Y., et al. (2015). Label and Label-Free Detection Techniques for Protein Microarrays. Sensors, 15(4), 9226-9248. [Link]
-
Petrotchenko, E. V., & Borchers, C. H. (2010). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. Journal of the American Society for Mass Spectrometry, 21(7), 1159-1167. [Link]
-
Hunt, D. F., et al. (2005). Mass Spectrometry–Based Proteomics for the Masses: Peptide and Protein Identification in the Hunt Laboratory During the 2000's. Journal of the American Society for Mass Spectrometry, 16(4), 459-470. [Link]
-
Abberior. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
YouTube. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]
-
Kerzig, C., & Wenger, O. S. (2015). Visible light photocatalytic reduction of aldehydes by Rh(iii)–H: a detailed mechanistic study. Chemical Science, 6(5), 3073-3081. [Link]
-
ResearchGate. (2017). How to tag an antibody with hydrazine to form hydrazide?. Retrieved from [Link]
-
Chen, G., et al. (2019). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Science, 363(6425), 397-402. [Link]
-
Angel, T. E., et al. (2012). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Methods in Molecular Biology, 893, 239-261. [Link]
-
Hori, Y., & Kikuchi, K. (2013). Protein labeling with fluorogenic probes for no-wash live-cell imaging of proteins. Current Opinion in Chemical Biology, 17(4), 644-650. [Link]
-
ResearchGate. (2013). Simplified Quantitative Glycomics Using the Stable Isotope Label Girard's Reagent P by Electrospray Ionization Mass Spectrometry. [Link]
-
Lee, D. Y., et al. (2015). Label and Label-Free Detection Techniques for Protein Microarrays. Sensors, 15(4), 9226-9248. [Link]
-
Akkurt, M., et al. (2011). N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1708. [Link]
-
Kiousi, E., et al. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Journal of Mass Spectrometry, 56(8), e4753. [Link]
Sources
- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Hydrazide reactive peptide tags for site-specific protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 3-(Dimethylamino)propanohydrazide
Welcome to the technical support center for 3-(Dimethylamino)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction success, ensuring you can adapt and troubleshoot your experiments with confidence.
Introduction: Understanding this compound
This compound is a member of the Girard's reagent family, characterized by a hydrazide functional group and a quaternary ammonium salt.[1][2][3] This structure makes it an excellent derivatizing agent for aldehydes and ketones, converting them into stable, water-soluble hydrazones that are readily analyzed by techniques like mass spectrometry.[4][5] The permanent positive charge introduced by the quaternary ammonium group significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[5]
The core reaction is the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form the final hydrazone product. The efficiency and rate of this reaction are critically dependent on both pH and temperature.
The Critical Role of pH in Hydrazone Formation
The pH of the reaction medium is arguably the most critical parameter in hydrazone formation. It governs a delicate balance between the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound.
Frequently Asked Questions (FAQs) about pH Optimization
Q1: What is the optimal pH range for reactions with this compound?
A1: The optimal pH for hydrazone formation typically lies in a weakly acidic range, generally between 4 and 6.[6] This is because of two competing factors:
-
At low pH (below 4): The hydrazide becomes protonated at its terminal nitrogen. This protonation renders it non-nucleophilic, significantly slowing down or even halting the reaction.
-
At neutral to high pH (above 7): While the hydrazide is a potent nucleophile in its free base form, the dehydration step of the reaction, which is acid-catalyzed, becomes the rate-limiting step.[7]
The sweet spot between pH 4 and 6 ensures a sufficient concentration of the free hydrazide for nucleophilic attack while still providing enough acid catalysis for the dehydration step.
Q2: I am not seeing any product formation. Could the pH be the issue?
A2: Yes, an incorrect pH is a common reason for reaction failure. If your pH is too low (e.g., below 3), the hydrazide is likely fully protonated and inactive. Conversely, if your pH is too high (e.g., above 8), the reaction may be incredibly slow due to the lack of acid catalysis for the dehydration step.[7] We recommend verifying the pH of your reaction mixture with a calibrated pH meter.
Q3: Can I use a buffer to maintain the pH? If so, which one?
A3: Absolutely. Using a buffer is highly recommended to maintain a stable pH throughout the reaction. Acetate buffers are a common and effective choice for maintaining a pH in the optimal 4-6 range. Phosphate buffers can also be used, but it's crucial to ensure they do not interfere with your downstream applications.
Troubleshooting Guide: pH-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | pH is too low (<4) or too high (>7). | 1. Measure the pH of the reaction mixture. 2. Adjust the pH to the optimal range of 4-6 using a suitable buffer (e.g., acetate buffer). |
| Slow reaction rate | pH is in the higher end of the optimal range (6-7) or slightly basic. | 1. Carefully lower the pH to the 4-5 range to enhance the acid-catalyzed dehydration step. 2. Consider a slight increase in temperature in conjunction with pH optimization. |
| Formation of side products | pH is too high, potentially leading to base-catalyzed side reactions of the carbonyl compound. | 1. Lower the pH to the optimal range. 2. Analyze for potential side products using an appropriate analytical technique to confirm the issue. |
The Influence of Temperature on Reaction Kinetics and Stability
Temperature is another key parameter that influences the rate of reaction and the stability of both the reactants and the resulting hydrazone.
Frequently Asked Questions (FAQs) about Temperature Optimization
Q1: What is a good starting temperature for my reaction?
A1: For many hydrazone formation reactions, room temperature (20-25°C) is a good starting point. However, if the reaction is sluggish, gentle heating can significantly increase the reaction rate. A temperature range of 50-60°C is often effective.[2][6] Some reactions may even benefit from temperatures up to 90°C, but this should be approached with caution to avoid degradation.[6]
Q2: My reaction is very slow at room temperature. Can I just increase the heat?
A2: Increasing the temperature is a valid strategy to accelerate the reaction. However, be mindful of the thermal stability of your starting materials and the final hydrazone product. Excessive heat can lead to decomposition and the formation of unwanted byproducts. We recommend a stepwise increase in temperature, for example, in 10°C increments, while monitoring the reaction progress.
Q3: Are there any risks associated with high-temperature reactions?
A3: Yes. Besides the potential for decomposition, high temperatures can also lead to solvent evaporation, which will change the concentration of your reactants and potentially alter the reaction kinetics. If heating is required, the use of a sealed reaction vessel or a reflux condenser is recommended.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Very slow or incomplete reaction | Insufficient thermal energy for the reaction to proceed at a reasonable rate. | 1. Gradually increase the reaction temperature in 10-15°C increments. 2. Monitor the reaction progress at each temperature to find the optimal balance between rate and stability. |
| Product degradation or formation of byproducts | The reaction temperature is too high, causing thermal decomposition. | 1. Reduce the reaction temperature. 2. If a higher temperature is necessary for the reaction to proceed, consider a shorter reaction time. |
| Inconsistent results between experiments | Fluctuations in ambient temperature or inconsistent heating. | 1. Use a temperature-controlled reaction block or water bath for precise temperature management. 2. Ensure consistent heating and stirring in all experiments. |
Experimental Protocols and Workflows
General Protocol for Hydrazone Formation
-
Dissolve the Carbonyl Compound: Dissolve your aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add this compound: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the solution.
-
Adjust pH: Adjust the pH of the reaction mixture to the desired value (typically between 4 and 6) using a suitable acidic solution or buffer.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60°C) and monitor the progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Isolation: Once the reaction is complete, the hydrazone product can often be used directly in aqueous solutions for analysis or isolated if necessary.
Workflow for Optimizing pH and Temperature
Caption: A stepwise workflow for optimizing pH and temperature for hydrazone formation.
Visualizing the Mechanism: The Role of pH
Caption: The effect of pH on the different stages of hydrazone formation.
Analytical Considerations
Monitoring the progress of your reaction is crucial for successful optimization. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this type of reaction. It allows for the separation and identification of reactants, products, and any byproducts, providing quantitative data on reaction progress.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final hydrazone product and, in some cases, to monitor the reaction in real-time.[8]
References
-
Mishra, S. K., & Ray, A. R. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science, 119(6), 3199–3206. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11330431, 3-(Dimethylamino)propanamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84921, 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. Retrieved from [Link].
-
Land, M. A., Robertson, K. N., Ylijoki, K. E. O., & Clyburne, J. A. C. (2021). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. New Journal of Chemistry, 45(30), 13417–13424. Available at: [Link]
-
Le Grel, P., Le Grel, P., & Le Grel, P. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (2), 202-203. Available at: [Link]
-
Zang, L., Li, Y., Chen, Y., & Li, H. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10818–10825. Available at: [Link]
-
Higashi, T., & Shimada, K. (2019). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1085, 75-85. Available at: [Link]
-
Seneviratne, H. D., & Jones, A. D. (2017). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of The American Society for Mass Spectrometry, 28(8), 1618–1627. Available at: [Link]
-
Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. Available at: [Link]
-
Wang, Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 96(1), 219-228. Available at: [Link]
-
Conners, R. W., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Doctoral Dissertations. 2307. Available at: [Link]
- European Patent Office. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. EP0046288A1.
Sources
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- 2. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification Strategies for 3-(Dimethylamino)propanohydrazide Derivatives
Welcome to the technical support center for the purification of 3-(dimethylamino)propanohydrazide and its derivatives. The unique bifunctional nature of these molecules, containing both a basic tertiary amine and a polar hydrazide group, presents specific challenges during isolation and purification. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring you obtain your target compound with the highest possible purity.
This center is structured into two main sections:
-
A Troubleshooting Guide: Designed to provide immediate, actionable solutions to common problems encountered during purification.
-
Frequently Asked Questions (FAQs): Addressing broader strategic questions to help you design robust purification protocols from the outset.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues that can arise during the purification workflow.
Q1: My final product is an oil and refuses to crystallize. How can I obtain a solid?
A1: "Oiling out" is a common problem, especially when residual impurities are present, which can depress the melting point and inhibit lattice formation.
Causality: The high polarity and conformational flexibility of the propanohydrazide backbone, combined with impurities, can favor an amorphous, oily state over a well-ordered crystalline solid.
Step-by-Step Solutions:
-
Re-evaluate Purity: The first step is to confirm the identity and approximate purity of your product via NMR or LC-MS. If significant impurities ( >5-10%) are present, a preliminary purification step is necessary.
-
Solvent System Optimization: If the product is relatively pure, focus on the recrystallization solvent. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single speck to the cooled, supersaturated solution to induce crystallization.[2]
-
Solvent/Anti-Solvent Method: Dissolve your oil in a minimum amount of a good solvent (e.g., methanol, dichloromethane). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexane, diethyl ether) until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.
-
-
Concentration and Cooling Rate: Rapid cooling and overly concentrated solutions often lead to oiling. Try using a more dilute solution and allowing it to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.[2]
Refer to the table below for starting points on recrystallization solvents.
Table 1: Common Recrystallization Solvents for Hydrazide Derivatives
| Solvent System | Polarity | Comments |
|---|---|---|
| Ethanol or Methanol | High | Often effective for polar hydrazides, but solubility might be high even at low temperatures. |
| Acetonitrile | Medium-High | A good alternative to alcohols for compounds that are too soluble in them. |
| Ethyl Acetate/Hexane | Medium/Low | A versatile combination for the solvent/anti-solvent method. |
| Dichloromethane/Hexane | Medium/Low | Good for less polar derivatives; allows for easy removal due to low boiling points.[3] |
Q2: I'm seeing significant tailing or streaking of my compound on a silica gel column. What's happening and how do I fix it?
A2: This is the most common issue when purifying basic compounds like yours on standard silica gel.
Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic dimethylamino group on your molecule undergoes a strong acid-base interaction with these sites. This causes a portion of your compound to bind almost irreversibly, leading to poor elution and the characteristic "tailing" or "streaking" on TLC and during column chromatography.[4][5]
Troubleshooting Workflow:
The most effective solution is to suppress this unwanted secondary interaction. Follow this decision tree to resolve the issue.
Caption: Workflow for troubleshooting tailing in chromatography.
Detailed Explanation:
-
Adding a Basic Modifier: Triethylamine (TEA) or ammonium hydroxide are volatile bases that are more competitive for the acidic silanol sites than your compound. They effectively "mask" these sites, allowing your derivative to elute based on polarity with minimal interaction, resulting in a sharp, symmetrical peak.[6]
-
Changing the Stationary Phase: If adding a base is insufficient, the stationary phase itself must be changed.
-
Alumina (Al₂O₃): Available in neutral or basic grades, alumina lacks the strong acidic sites of silica and is an excellent choice for purifying basic compounds.[7]
-
Reversed-Phase (C18): Here, the stationary phase is non-polar (hydrophobic), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is a powerful technique for purifying highly polar compounds that have poor retention on normal phase silica.[4]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like bare silica or an amine-bonded phase) with a high-organic, aqueous mobile phase. It provides an alternative selectivity for very polar, water-soluble compounds that are not retained in reversed-phase.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the reaction of an ester with hydrazine, you should anticipate:
-
Unreacted Starting Materials: The most common impurities are the starting ester (e.g., methyl 3-(dimethylamino)propanoate) and excess hydrazine hydrate.[3][9]
-
Hydrolysis Products: If water is present under harsh conditions, the hydrazide can hydrolyze back to the corresponding carboxylic acid (3-(dimethylamino)propanoic acid).
-
Side-Products from Reagents: Depending on the reaction, byproducts from condensing agents or other reagents may be present.
Q2: How do I choose the best primary purification strategy: Crystallization, Chromatography, or Extraction?
A2: The optimal strategy depends on the physical state of your crude product and the nature of the impurities. Use the following logical guide to make a decision.
Caption: Decision tree for selecting a primary purification strategy.
-
Recrystallization: Always the first choice for solid products. It is fast, economical, and can yield material of very high purity.
-
Acid-Base Extraction: An incredibly powerful and scalable technique for this class of compounds. It efficiently separates your basic product from neutral or acidic impurities. This should often be used as a work-up step before attempting chromatography or crystallization.[10][11]
-
Column Chromatography: The most powerful and versatile method, but also the most time and resource-intensive. It is essential when impurities have similar basicity and polarity to your product or when the product is an intractable oil.[12]
Q3: Can you provide a detailed protocol for an acid-base extraction?
A3: Certainly. This technique leverages the fact that the basic tertiary amine can be protonated to form a water-soluble salt.[11]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Wash (Extraction of Base): Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Causality: The HCl protonates the dimethylamino group (R-N(CH₃)₂ → R-N⁺H(CH₃)₂ Cl⁻). This charged salt is now soluble in the aqueous layer, while neutral impurities (like a starting ester) remain in the organic layer.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. (Note: If using EtOAc, the aqueous layer will be the bottom layer; if using DCM, it will be the top layer). Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper).
-
Causality: The added base deprotonates the ammonium salt (R-N⁺H(CH₃)₂ → R-N(CH₃)₂), regenerating the neutral, organic-soluble free base. The product may precipitate or form an oily layer.
-
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral product back into an organic solvent (e.g., DCM or EtOAc) two to three times.
-
Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Q4: Are there special considerations for chiral purification of these derivatives?
A4: Yes. Chiral hydrazines are valuable building blocks in medicinal chemistry.[13] If your derivative is chiral and you need to separate enantiomers, you will typically use chiral HPLC.
-
Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often the first choice.
-
Mobile Phase: Standard mobile phases are mixtures of hexane/isopropanol or hexane/ethanol.
-
The Amine Challenge: The basic dimethylamino group can still interact with the chiral stationary phase support, leading to poor peak shape. It is very common to add a small amount of a basic additive like diethylamine (DEA) or a acidic additive like trifluoroacetic acid (TFA) to the mobile phase to improve peak symmetry and resolution. Method development will be required to find the optimal conditions.
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38635–38647. [Link]
-
Mikkelsen, R. J., et al. (2010). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 53(5), 2033–2046. [Link]
- Fassbender, H., & Klinksiek, B. (1985). Process for preparing 3-dimethylamino-2,2-dimethylpropanal. U.S.
- Fassbender, H., & Klinksiek, B. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 17(12), 14038-14075. [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8134–8145. [Link]
-
Wang, C., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3682–3687. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
- CN103408454A. (2013). Preparation method of hydrazide compound.
-
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
- US3023241A. (1962). Preparation of acyl hydrazine derivatives.
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
- CN104370757A. (2015). Preparation method of 3-dimethylamino-1,2-propanediol.
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3297-3302. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Research Collection, ETH Zurich. (2004). 3-Hydroxypropionaldehyde. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. columbia.edu [columbia.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Hydrazone Bonds Derived from 3-(Dimethylamino)propanohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of hydrazone bonds formed using 3-(dimethylamino)propanohydrazide. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and success of your experimental work.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the stability of hydrazone bonds, particularly those involving this compound.
Q1: What is a hydrazone bond and why is it useful in my research?
A hydrazone bond is a covalent bond formed by the condensation reaction between a carbonyl group (from an aldehyde or a ketone) and a hydrazine derivative, such as this compound. This linkage is particularly valuable in bioconjugation and drug delivery due to its formation under mild conditions and its characteristic pH-sensitive nature. Hydrazone bonds are generally stable at physiological pH (around 7.4) but can be cleaved under acidic conditions, a feature exploited for targeted drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.
Q2: I'm observing low yields or loss of my conjugate over time. Could this be due to hydrazone bond hydrolysis?
Yes, this is a very likely cause. Hydrazone bonds are susceptible to hydrolysis, which is the cleavage of the bond by water, reverting the conjugate back to its original carbonyl and hydrazide components.[1] This process is reversible and its rate is significantly influenced by factors such as pH, temperature, and the electronic properties of the molecules involved.[2][3]
Q3: Why is the hydrazone formed from this compound particularly susceptible to hydrolysis?
The susceptibility to hydrolysis arises from two main factors. Firstly, like all hydrazones, the linkage is inherently labile, especially under acidic conditions.[2] Secondly, the presence of the tertiary dimethylamino group in the this compound moiety can potentially accelerate hydrolysis through a process called intramolecular catalysis.[4][5] At certain pH values, this amino group can become protonated and act as an internal acid catalyst, facilitating the cleavage of the nearby hydrazone bond.
Q4: Can I completely prevent the hydrolysis of my hydrazone-linked conjugate?
While complete prevention of hydrolysis under all conditions is challenging due to the inherent chemical nature of the bond, you can significantly minimize it to ensure the stability of your conjugate for the duration of your experiments and storage. This guide provides detailed strategies to achieve this.
II. Troubleshooting Guide: Preventing Hydrolysis
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.
Issue 1: My hydrazone-linked conjugate shows significant degradation during the reaction work-up and purification.
Q: What are the critical factors to consider during the purification of a hydrazone conjugate to prevent hydrolysis?
A: The purification step is a critical juncture where significant hydrolysis can occur if not properly managed. The primary culprit is often exposure to acidic conditions, which can be present in common purification matrices like standard silica gel.
-
Understanding the Problem: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the hydrazone bond.[6] Even brief contact can lead to substantial degradation of your product.
-
Solutions and Protocols:
-
Use of Basic Alumina or Deactivated Silica Gel: Instead of standard silica gel for column chromatography, consider using basic alumina or silica gel that has been deactivated with a base.[6]
-
Protocol for Deactivating Silica Gel:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.
-
Use this basified silica for packing your column. Elute with your desired solvent system, also containing a small amount (0.1-0.5%) of triethylamine.
-
-
-
Reverse-Phase Chromatography (HPLC): For more polar conjugates, reverse-phase HPLC can be an excellent alternative.[7]
-
Protocol Considerations:
-
Use a buffered mobile phase with a pH maintained between 6.5 and 7.5. Phosphate buffers are commonly used.[8]
-
Avoid strongly acidic mobile phase additives like trifluoroacetic acid (TFA) if possible, or use them at the lowest effective concentration and neutralize the collected fractions immediately.
-
-
-
Recrystallization: If your conjugate is a solid, recrystallization from a suitable solvent system can be a highly effective, non-chromatographic purification method that avoids acidic surfaces.[6]
-
Extraction: A simple acid-base extraction can sometimes be used to purify your product, but care must be taken to avoid prolonged exposure to acidic or strongly basic aqueous layers. Ensure rapid work-up and immediate removal of the solvent.
-
Issue 2: My conjugate is stable during purification but degrades upon storage in solution.
Q: What are the optimal storage conditions for a hydrazone-linked conjugate to ensure long-term stability?
A: The choice of storage solvent, buffer, pH, and temperature are all critical for the long-term stability of your conjugate.
-
Understanding the Problem: Aqueous solutions, especially if not buffered to the correct pH, can lead to slow hydrolysis over time. The presence of certain buffer components can also influence stability.
-
Solutions and Protocols:
-
pH Control is Paramount: The rate of hydrazone hydrolysis is highly pH-dependent, with increased rates at lower pH.[3] For optimal stability, maintain the pH of your solution between 6.5 and 7.5.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.4 is a common and generally suitable choice.[8] Avoid citrate buffers if possible, as the citrate molecule can sometimes participate in catalysis.
-
-
Solvent Choice: If your conjugate is soluble in organic solvents, storing it in a dry, aprotic solvent (e.g., DMSO, DMF) can significantly inhibit hydrolysis by minimizing the presence of water.[9] For biological applications requiring aqueous solutions, prepare the aqueous formulation immediately before use from a concentrated stock in an organic solvent.
-
Temperature: Store your conjugate at low temperatures. For long-term storage, -20°C or -80°C is recommended to slow down the rate of hydrolysis.[9]
-
Concentration: Store your conjugate at the highest practical concentration. In some cases, more concentrated solutions can be more stable.
-
Table 1: General Stability of Hydrazone Bonds Under Different Conditions
| Condition | General Stability | Key Considerations |
| pH < 6 | Low | Hydrolysis is significantly accelerated.[2][3] |
| pH 6.5 - 7.5 | High | Optimal range for stability.[10] |
| pH > 8 | Moderate to High | Generally stable, but other base-catalyzed reactions may occur. |
| Aqueous Buffers | Moderate | Stability is highly dependent on pH and buffer components.[8] |
| Aprotic Organic Solvents | High | Lack of water minimizes hydrolysis.[9] |
| Low Temperature (-20°C to -80°C) | High | Significantly reduces the rate of hydrolysis.[9] |
Issue 3: I suspect intramolecular catalysis from the dimethylamino group is accelerating the hydrolysis of my specific conjugate. How can I mitigate this?
Q: What strategies can I employ to minimize the potential intramolecular catalytic effect of the dimethylamino group?
A: The dimethylamino group in this compound can indeed act as an internal catalyst. The key to mitigating this is to control the protonation state of this group and consider structural modifications to the carbonyl partner.
-
Understanding the Problem: The dimethylamino group has a pKa in the range of weak bases. If the pH of the solution is near or below this pKa, a significant fraction of these groups will be protonated. This protonated form can then act as a proximate acid catalyst, accelerating the hydrolysis of the hydrazone bond. The mechanism is depicted in the diagram below.
-
Solutions and Protocols:
-
Strict pH Control Above the pKa: Maintain the pH of your solution well above the pKa of the dimethylamino group to ensure it remains in its unprotonated, less catalytically active form. A pH of 7.5 or slightly higher is advisable.
-
Structural Modification of the Carbonyl Partner: The stability of the hydrazone bond is also influenced by the structure of the aldehyde or ketone it was formed from.
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization of the C=N bond.[9] If your experimental design allows, using an aromatic aldehyde will result in a more robust hydrazone linkage.
-
Steric Hindrance: Introducing bulky groups near the carbonyl can sterically hinder the approach of water, slowing down hydrolysis.
-
-
Diagram 1: Proposed Mechanism of Intramolecular Acid Catalysis
Caption: Intramolecular acid catalysis of hydrazone hydrolysis.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: Monitoring Hydrazone Stability by HPLC
This protocol allows for the quantitative assessment of your conjugate's stability over time.
-
Preparation of Samples:
-
Prepare a stock solution of your purified hydrazone conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the aqueous buffer systems you wish to test (e.g., PBS at pH 7.4, acetate buffer at pH 5.5) to a final concentration suitable for HPLC analysis.
-
Prepare a control sample of the unconjugated carbonyl compound and the hydrazide.
-
-
Time-Course Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 37°C to mimic physiological conditions).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and quench any further reaction by either freezing or diluting into the mobile phase.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase HPLC.
-
Use a C18 column and a suitable gradient of water and acetonitrile, both containing a buffer salt (e.g., 0.1% formic acid or ammonium acetate, depending on your compound's stability and detection method).
-
Monitor the elution profile using a UV-Vis detector at a wavelength where the conjugate and its potential hydrolysis products absorb.
-
Identify the peaks corresponding to the intact conjugate and the hydrolysis products by comparing their retention times with the control samples.
-
-
Data Analysis:
-
Integrate the peak areas for the intact conjugate at each time point.
-
Plot the percentage of remaining conjugate against time to determine the hydrolysis kinetics and the half-life of the conjugate under each condition.
-
Protocol 2: General Procedure for Hydrazone Formation with this compound
This protocol provides a starting point for the synthesis of hydrazone conjugates, with an emphasis on minimizing side reactions.
-
Reactant Preparation:
-
Dissolve the carbonyl-containing compound in a suitable solvent. An alcohol like ethanol or a buffered aqueous-organic mixture is often a good choice.
-
Dissolve 1.1 to 1.5 molar equivalents of this compound in the same solvent.
-
-
Reaction Conditions:
-
Combine the two solutions at room temperature.
-
The optimal pH for hydrazone formation is typically between 4.5 and 5.5.[4] You can use an acetate or MES buffer to maintain this pH. A small amount of a catalyst like aniline can be added to accelerate the reaction, but this may also accelerate the reverse hydrolysis reaction.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the reaction mixture to a pH of 7.0-7.5 with a mild base like sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in Troubleshooting Issue 1 to minimize hydrolysis.
-
Diagram 2: Experimental Workflow for Stable Hydrazone Conjugate Preparation
Caption: Workflow for synthesizing and storing stable hydrazone conjugates.
IV. Conclusion
The successful use of hydrazone bonds derived from this compound hinges on a thorough understanding of their stability and the factors that can lead to their cleavage. By carefully controlling the pH during reaction, purification, and storage, and by making informed choices about reaction partners and purification methods, researchers can effectively prevent unwanted hydrolysis. This guide provides the necessary knowledge and practical protocols to troubleshoot common issues and ensure the integrity of your valuable conjugates.
V. References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
-
Poole, C. F. (2003). The Essence of Chromatography. Elsevier.
-
Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475–481.
-
Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical research, 24(1), 1-16. Available at: [Link]
-
Kirby, A. J. (1996). The physical-organic chemistry of intramolecular catalysis. In Advances in Physical Organic Chemistry (Vol. 31, pp. 97-172). Academic Press.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with dual-functional catalysts. Bioconjugate chemistry, 19(12), 2543–2548.
-
Page, M. I., & Williams, A. (1997). Enzyme mechanisms. Royal Society of Chemistry.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021). r/chempros - Need a purification method for a free hydrazone. Retrieved from [Link]
-
Timofeev, V. I., & Skryabin, K. G. (2021). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. Molecules, 26(8), 2165. Available at: [Link]
Sources
- 1. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(Dimethylamino)propanohydrazide
Welcome to the technical support center for 3-(Dimethylamino)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical techniques to ensure the successful use of this versatile reagent in your work.
Introduction to this compound
This compound is a bifunctional molecule featuring a tertiary amine and a hydrazide group. This unique structure makes it a valuable building block in various chemical syntheses, including the derivatization of carbonyl compounds, the formation of hydrazones, and as a linker in bioconjugation. However, its solubility can be challenging to manage, often leading to experimental setbacks. This guide will provide a systematic approach to understanding and overcoming these challenges.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃O | |
| Molar Mass | 131.18 g/mol | |
| Appearance | Typically a solid at room temperature | Inferred from related compounds |
| pKa (estimated) | ~8.5 - 9.5 | [1] |
Note: The pKa is estimated based on the structurally similar compound 3-(dimethylamino)-1-propanol, which has a reported basic pKa of 9.3.[1] The electron-withdrawing effect of the hydrazide group may slightly lower the basicity of the tertiary amine.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound in water?
The solubility of this compound in neutral water is often limited. This is due to the presence of both a polar hydrazide group and a nonpolar dimethylaminopropyl group. At neutral pH, the tertiary amine is only partially protonated, limiting its contribution to aqueous solubility.
Q2: How does pH affect the solubility of this compound?
The tertiary amine group in the molecule provides a "pH-switch" for its solubility.
-
Acidic pH (pH < 7): In acidic conditions, the tertiary amine becomes protonated, forming a cationic ammonium salt. This salt form is significantly more polar and, therefore, exhibits much higher solubility in aqueous solutions.
-
Neutral to Basic pH (pH ≥ 7): As the pH increases, the tertiary amine exists predominantly in its neutral, free base form. This form is less polar and thus less soluble in water.
This pH-dependent solubility is a critical concept for successfully working with this compound.
Q3: What are the recommended solvents for dissolving this compound?
For preparing stock solutions, the following organic solvents are generally effective:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
These polar aprotic and protic solvents can effectively solvate the molecule. For reactions involving esters to form hydrazides, anhydrous methanol or ethanol are commonly used.[2]
Q4: Can I dissolve this compound directly in my aqueous reaction buffer?
Directly dissolving the solid in an aqueous buffer can be challenging and may lead to the formation of clumps or incomplete dissolution. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then dilute this stock solution into the aqueous buffer.[3]
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This section provides a systematic workflow for dissolving this compound, along with troubleshooting tips for common issues.
Experimental Workflow for Solubilization
Caption: A stepwise workflow for dissolving this compound.
Detailed Protocol and Troubleshooting
Problem: The compound precipitates when I add the organic stock solution to my aqueous buffer.
This is a common issue arising from the compound's lower solubility in aqueous media compared to the organic stock solvent.[3]
Solution 1: pH Adjustment (The Primary Approach)
-
Causality: The tertiary amine in this compound can be protonated at acidic pH, significantly increasing its aqueous solubility.
-
Protocol:
-
Before adding the stock solution, adjust the pH of your aqueous buffer to a mildly acidic range (e.g., pH 4.0-6.0) using a dilute acid like HCl.
-
While vigorously stirring or vortexing the acidified buffer, slowly add the concentrated stock solution dropwise. The rapid mixing helps to avoid localized high concentrations that can lead to precipitation.[3]
-
Once the compound is fully dissolved, you can carefully adjust the pH back to your desired experimental value if necessary. Be aware that increasing the pH may cause the compound to precipitate if its concentration is above its solubility limit at that pH.
-
Solution 2: Decrease Final Concentration
-
Causality: You may be exceeding the solubility limit of the compound in your final aqueous solution.
-
Action: Reduce the final target concentration of this compound in your experiment.
Solution 3: Utilize a Co-solvent System
-
Causality: The presence of a water-miscible organic solvent can increase the solubility of a compound in an aqueous medium.
-
Action: Prepare your final solution with a certain percentage of an organic co-solvent (e.g., 5-20% DMSO or ethanol). However, ensure that the chosen co-solvent and its concentration are compatible with your downstream application (e.g., enzyme activity, cell viability).
Solution 4: Temperature Modification
-
Causality: For many compounds, solubility increases with temperature.
-
Action: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the stock solution can aid in dissolution.[3] Use this method with caution, as elevated temperatures can affect the stability of other components in your experiment.
Logical Flow for Troubleshooting Solubility
Caption: A decision tree for troubleshooting solubility issues.
References
-
ChemBK . This compound. [Link]
-
PubChem . 3-(Dimethylamino)-1-propanol. [Link]
-
ResearchGate . Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. [Link]
Sources
Technical Support Center: Minimizing Non-Specific Binding of 3-(Dimethylamino)propanohydrazide Probes
Welcome to the technical support center for 3-(Dimethylamino)propanohydrazide (DMAPH) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during bioconjugation and fluorescence imaging experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize non-specific binding and achieve high-quality, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound probes and the nature of non-specific binding.
Q1: What is this compound and how does it work?
This compound (DMAPH) is a reactive probe containing a hydrazide functional group. This hydrazide moiety specifically reacts with aldehydes and ketones to form a stable hydrazone bond.[1][2][3] This targeted covalent reaction is widely used in bioconjugation to label proteins, glycoproteins, and other biomolecules that either naturally possess or have been engineered to contain carbonyl groups. The dimethylamino group, a tertiary amine, can influence the probe's solubility and reactivity.
Q2: What is non-specific binding (NSB) and why is it a problem with DMAPH probes?
Non-specific binding refers to the undesirable adhesion of the DMAPH probe to surfaces or biomolecules other than its intended target.[4] This phenomenon leads to high background signals, which can obscure the true signal from the specific binding event, thereby reducing the sensitivity and accuracy of an assay.[4][5] NSB with DMAPH probes can arise from several types of interactions, including:
-
Electrostatic Interactions: The positively charged dimethylamino group can interact with negatively charged molecules or surfaces.
-
Hydrophobic Interactions: The probe's overall structure may have hydrophobic regions that can non-specifically associate with hydrophobic pockets on proteins or other biomolecules.
-
Reaction with Endogenous Carbonyls: Biomolecules can undergo oxidative stress, leading to the formation of reactive carbonyls that can non-specifically react with the hydrazide probe.
Q3: What are the primary drivers of non-specific binding in a typical experiment?
The main causes of non-specific binding can be categorized as follows:
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the solid support (e.g., microplate wells, beads) or biological sample (e.g., tissue sections, cells).
-
Suboptimal Probe Concentration: Using a probe concentration that is too high can lead to increased background signal due to unbound probes adhering to surfaces.
-
Inefficient Washing: Insufficient or poorly optimized washing steps fail to remove unbound or weakly bound probes.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffers used can influence non-specific electrostatic and hydrophobic interactions.
Part 2: Troubleshooting Guide
This section provides a question-and-answer-based guide to troubleshoot and resolve specific issues related to non-specific binding of DMAPH probes.
High Background Signal
Q4: I am observing a high background signal across my entire sample. What is the most likely cause and how can I fix it?
High background is a classic sign of widespread non-specific binding. Here’s a systematic approach to troubleshoot this issue:
1. Optimize Your Blocking Strategy:
-
Why it matters: Blocking agents are proteins or other molecules that physically coat the surfaces of your experimental system, preventing the DMAPH probe from adhering non-specifically.[6]
-
Troubleshooting Steps:
-
Increase Blocking Time and Concentration: If you are using a standard blocker like Bovine Serum Albumin (BSA), try increasing the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) and/or the concentration (e.g., from 1% to 3% w/v).[5]
-
Switch Your Blocking Agent: Not all blocking agents are created equal.[7] If BSA is not effective, consider using casein, non-fat dry milk, or a commercially available protein-free blocking buffer.[8]
-
Include a Detergent in Your Blocking Buffer: Adding a non-ionic detergent like Tween-20 (typically at 0.05% v/v) to your blocking buffer can help to disrupt hydrophobic interactions.[9][10]
-
2. Adjust Probe Concentration:
-
Why it matters: An excess of the DMAPH probe can lead to increased non-specific binding as there are more unbound molecules available to interact with non-target sites.
-
Troubleshooting Steps:
-
Perform a Titration: Determine the optimal probe concentration by performing a titration experiment. Test a range of concentrations to find the one that provides the best signal-to-noise ratio.
-
3. Enhance Washing Steps:
-
Why it matters: Thorough washing is critical for removing unbound and weakly bound probes.
-
Troubleshooting Steps:
-
Increase the Number and Duration of Washes: Instead of three washes, try five or more. Increase the duration of each wash to 5-10 minutes with gentle agitation.[5]
-
Include a Detergent in the Wash Buffer: Using a wash buffer containing a non-ionic detergent like Tween-20 (0.05% v/v) can significantly reduce background by disrupting non-specific interactions.[9][11]
-
Workflow for Minimizing High Background
Caption: A systematic workflow for troubleshooting high background signal.
Localized Non-Specific Staining
Q5: I am seeing punctate or localized areas of high signal that are not where my target should be. What could be causing this?
Localized non-specific staining can be due to several factors, including probe aggregation or specific interactions with unintended biomolecules.
1. Check for Probe Aggregation:
-
Why it matters: The DMAPH probe, especially at high concentrations or in certain buffers, can form aggregates that will bind randomly to surfaces, resulting in bright, punctate staining.
-
Troubleshooting Steps:
-
Centrifuge the Probe Solution: Before use, centrifuge your probe solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Use only the supernatant for your experiment.
-
Filter the Probe Solution: Alternatively, filter the probe solution through a 0.22 µm filter to remove aggregates.
-
2. Modify Buffer Conditions:
-
Why it matters: The pH and ionic strength of your buffers can influence electrostatic interactions. The dimethylamino group on the DMAPH probe is positively charged at physiological pH, which could lead to binding to negatively charged molecules like DNA or certain proteins.
-
Troubleshooting Steps:
-
Adjust pH: The hydrazide-aldehyde reaction is most efficient at a slightly acidic pH (around 4.5-5.5).[1][12] However, if you are experiencing high background, you can try performing the binding step at a more neutral pH (7.0-7.4) to minimize electrostatic interactions, although this may require a longer incubation time.
-
Increase Salt Concentration: Increasing the salt concentration (e.g., by adding 150-500 mM NaCl) in your binding and wash buffers can help to disrupt non-specific electrostatic interactions.
-
Mechanism of Non-Specific Binding
Caption: Specific vs. Non-Specific Binding of DMAPH Probes.
Quenching Unreacted Probe
Q6: Can I quench the unreacted DMAPH probe to reduce background?
Yes, quenching the unreacted hydrazide probe after the labeling reaction can be an effective way to prevent it from binding non-specifically during subsequent steps.
-
Why it matters: Any unreacted probe that is not washed away can contribute to background signal. Quenching deactivates the probe, rendering it non-reactive.
-
Quenching Protocol:
-
After the incubation with the DMAPH probe is complete, add a small molecule containing a carbonyl group, such as acetone or formaldehyde, to the reaction mixture.[13][14]
-
A final concentration of 10-50 mM of the quenching agent is typically sufficient.
-
Incubate for 15-30 minutes at room temperature.
-
Proceed with your standard washing protocol to remove the quenched probe and excess quenching agent.
-
Part 3: Detailed Experimental Protocols
This section provides detailed protocols for key steps in minimizing non-specific binding of DMAPH probes.
Protocol 1: Optimized Blocking Procedure
| Step | Action | Details | Rationale |
| 1 | Prepare Blocking Buffer | 3% (w/v) IgG-free BSA in Phosphate Buffered Saline (PBS) with 0.05% (v/v) Tween-20. | High-purity BSA minimizes potential cross-reactivity, and Tween-20 reduces hydrophobic interactions.[5] |
| 2 | Incubation | Incubate the sample with the blocking buffer for at least 2 hours at room temperature or overnight at 4°C with gentle agitation. | Ensures complete saturation of non-specific binding sites. |
| 3 | Washing | Wash the sample three times for 5 minutes each with PBS containing 0.05% Tween-20 (PBST). | Removes excess blocking agent without stripping it from the surface. |
Protocol 2: Probe Titration and Labeling
| Step | Action | Details | Rationale |
| 1 | Prepare Probe Dilutions | Prepare a series of DMAPH probe dilutions in your reaction buffer (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). | To determine the optimal concentration with the best signal-to-noise ratio. |
| 2 | Labeling | Incubate your samples with the different probe concentrations for the desired time and temperature. | |
| 3 | Washing | Wash all samples extensively with PBST (at least 5 washes of 5 minutes each). | To remove unbound probe. |
| 4 | Imaging and Analysis | Image all samples using the same acquisition settings and analyze the signal-to-noise ratio for each concentration. | To identify the concentration that provides the brightest specific signal with the lowest background. |
References
-
Vogt, R. F., et al. (2010). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of Immunological Methods, 362(1-2), 1-8. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Kool, E. T., et al. (2012). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Organic & Biomolecular Chemistry, 10(43), 8643-8649. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Panda, S. R. (2024). Troubleshooting about Immunofluorescence experiment. ResearchGate. [Link]
-
Khan, F., & Singh, P. (2017). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. Analytical Methods, 9(1), 174-182. [Link]
-
Bio-Rad. (2025). Behind the Blot: Everything You Need to Know About Tween 20. Bio-Rad Blog. [Link]
-
Wikipedia. (n.d.). Hydrazine. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Elabscience. [Link]
-
Vogt, R. F. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43-50. [Link]
-
Distefano, M. D., et al. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 50(4), 942-945. [Link]
-
Li-Cor Biosciences. (2020). When Should You Use Detergents in Western Blotting? Li-Cor. [Link]
-
ResearchGate. (2020). BSA as a blocking agent for ELISA? ResearchGate. [Link]
-
Bernardes, G. J. L., & Chalker, J. M. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(28), 6644-6650. [Link]
-
Agilent. (n.d.). Does Tween 20 Affect Monoclonal Antibody Separation? Agilent. [Link]
-
Wang, J., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. Analytical Chemistry, 91(1), 936-942. [Link]
-
Levprot Bioscience. (n.d.). Recombinant Bovine Serum Albumin (rBSA) as a Blocking Agent: Applications and Benefits. Levprot Bioscience. [Link]
-
Butnev, V. Y. (2015). What is the purpose of TWEEN in the blocking buffer? ResearchGate. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Hycult Biotech. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. goldbio.com [goldbio.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 13. Hydrazine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 3-(Dimethylamino)propanohydrazide
Welcome to the technical support guide for 3-(Dimethylamino)propanohydrazide (CAS No. 22636-79-9). This document provides researchers, scientists, and drug development professionals with essential information to ensure the stability and proper handling of this compound in experimental settings. Adherence to these guidelines is critical for obtaining reliable and reproducible results.
Introduction: The Importance of Proper Storage
This compound is a reactive molecule containing both a tertiary amine and a hydrazide functional group. This unique structure makes it a valuable reagent in various chemical syntheses but also renders it susceptible to degradation if not stored and handled correctly. The primary degradation pathways for hydrazides include hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of catalytic impurities. Improper storage can lead to a decrease in purity, the formation of unwanted byproducts, and ultimately, compromised experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Refrigeration slows down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | The hydrazide functional group is susceptible to oxidation by atmospheric oxygen.[2] |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light, which can promote hydrolysis and photodegradation. |
| Location | A dry, cool, and well-ventilated area.[2][3] | Minimizes exposure to ambient moisture and heat. |
Q2: How does pH affect the stability of this compound in solution?
The stability of hydrazides in aqueous solutions is often pH-dependent. While specific data for this compound is limited, general principles for hydrazides and related compounds suggest that a neutral pH is preferable.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the hydrazide bond can occur, leading to the formation of the corresponding carboxylic acid and hydrazine derivative. The rate of hydrolysis can increase significantly at lower pH values.[4]
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis is also a possibility. Furthermore, alkaline conditions can accelerate the oxidation of hydrazines.[5]
For optimal stability in solution, it is recommended to work at or near a neutral pH (pH 7) unless the experimental protocol necessitates otherwise. If the compound must be used in acidic or basic conditions, fresh solutions should be prepared immediately before use, and exposure to these conditions should be minimized.
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Potential degradation pathways for this compound.
Q4: What materials are incompatible with this compound?
To prevent degradation and ensure safety, avoid contact with the following:
-
Strong Oxidizing Agents: These can readily oxidize the hydrazide moiety.[2]
-
Acids and Acid Anhydrides: Can lead to vigorous reactions and promote hydrolysis.[2]
-
Certain Metals: Copper and its alloys (brass) should be avoided as they can catalyze the decomposition of hydrazines.[3][5] It is recommended to use glass or stainless steel apparatus.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor experimental results. | Degradation of the reagent due to improper storage. | Verify that the compound has been stored at 2-8°C under an inert atmosphere and protected from light and moisture. Consider using a fresh vial of the reagent. |
| Preparation of stock solutions in advance and storage under inappropriate conditions. | Prepare solutions fresh for each experiment, especially if the solvent is aqueous or the pH is non-neutral. | |
| Visible changes in the appearance of the solid (e.g., discoloration, clumping). | Oxidation or hydrolysis due to exposure to air and moisture. | Discard the reagent as its purity is likely compromised. Ensure containers are purged with an inert gas and tightly sealed after each use. |
| Unexpected side reactions or byproducts. | Contamination of the reaction with incompatible materials. | Ensure all glassware is thoroughly cleaned and that no incompatible metals (e.g., copper) or oxidizing agents are present. |
| Instability of the compound under the specific reaction conditions (e.g., high temperature, extreme pH). | If possible, modify the experimental protocol to use milder conditions. If high temperatures are necessary, minimize the reaction time. |
Experimental Protocols: Best Practices for Handling
Adherence to the following step-by-step protocol will help maintain the integrity of this compound during experimental use.
Protocol for Handling Solid Compound:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glove box or under a stream of an inert gas (nitrogen or argon).
-
Dispensing: Use clean, dry spatulas and weighing boats. Promptly and securely seal the container after dispensing.
-
Storage: Return the container to refrigerated storage (2-8°C) immediately after use.
Protocol for Preparing Stock Solutions:
-
Solvent Selection: Use dry, deoxygenated solvents whenever possible. If using an aqueous buffer, ensure it is freshly prepared and deoxygenated by sparging with an inert gas.
-
Dissolution: Add the solvent to the pre-weighed solid and mix gently until fully dissolved.
-
Storage of Solutions: If a solution must be stored, it should be for the shortest possible duration. Store in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., 2-8°C). For longer-term storage, consider flash-freezing aliquots in an appropriate solvent and storing at -20°C or -80°C, though stability under these conditions should be validated.
Caption: Recommended workflow for handling this compound.
By following these guidelines, researchers can minimize the risk of degradation and ensure the reliability of their experimental results when working with this compound.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Strom, J. G., & Jun, H. W. (1980). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences, 69(11), 1261–1263.
- Slater, C. S., & Capone, G. J. (n.d.). Oxidation of Hydrazine in Aqueous Solutions.
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. (2021). National Institutes of Health. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Hydrazide Linkers: A Comparative Analysis of 3-(Dimethylamino)propanohydrazide and Aromatic Alternatives for Bioconjugation
In the landscape of bioconjugation, the formation of a stable yet strategically cleavable bond is paramount. Hydrazone linkages, formed by the condensation of a hydrazide with an aldehyde or ketone, have emerged as a cornerstone of this field, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1] The unique pH-sensitivity of the hydrazone bond—stable at physiological pH (~7.4) but labile in the acidic environment of endosomes and lysosomes (pH 4.5-6.0)—makes it an ideal tool for controlled payload release inside target cells.[1][2]
However, not all hydrazide linkers are created equal. The structural nuances of the hydrazide moiety profoundly influence reaction kinetics, conjugate stability, and overall performance. This guide provides an in-depth comparison between an aliphatic, charged hydrazide, represented by 3-(Dimethylamino)propanohydrazide (DMH), and the more commonly employed aromatic hydrazides, such as Succinimidyl 6-hydrazinonicotinate (S-HyNic). We will explore the underlying chemistry, compare key performance metrics with supporting data, and provide detailed protocols to empower researchers in making informed decisions for their conjugation strategies.
Pillar 1: The Fundamental Chemistry of Hydrazone Formation
The conjugation reaction between a hydrazide and an aldehyde proceeds via a two-step mechanism: nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final hydrazone with its characteristic C=N double bond.[3]
The rate-determining step is typically the dehydration of the carbinolamine intermediate, which is significantly accelerated under mildly acidic conditions (optimally around pH 4.5).[2] However, for many biological applications, reactions must be performed at or near physiological pH. This kinetic challenge has led to the development of specialized linkers and catalysts to enhance reaction rates under these milder conditions.[2]
A significant breakthrough in overcoming the slow reaction rates at neutral pH was the discovery of aniline as a nucleophilic catalyst.[4] Aniline rapidly forms an intermediate Schiff base with the aldehyde, which is more reactive towards the hydrazide than the original aldehyde, thereby accelerating the overall reaction and enabling efficient conjugation at physiological pH.[4][5]
Pillar 2: Profiling the Hydrazide Linkers
The choice of hydrazide linker dictates the physical and chemical properties of the final conjugate. Here, we compare an aliphatic linker featuring a tertiary amine with a widely used aromatic linker.
-
This compound (DMH): A Proxy for Aliphatic, Charged Linkers While not a widely commercialized linker itself, DMH's structure is representative of a class of aliphatic hydrazides containing a tertiary amine. A close analog, 2-(dimethylamino)ethylhydrazine (DMAEH), has been studied and demonstrated exceptionally fast reaction rates with carbonyl compounds.[6] The key feature is the tertiary amine, which serves two purposes:
-
Increased Nucleophilicity: The electron-donating nature of the alkyl groups enhances the nucleophilicity of the hydrazine, potentially speeding up the initial attack on the carbonyl.
-
Enhanced Hydrophilicity: At physiological pH, the dimethylamino group (pKa ~9-10) will be protonated, imparting a positive charge and significantly increasing the water solubility of the linker and the resulting conjugate. This can be advantageous for preventing aggregation of hydrophobic payloads.
-
-
Succinimidyl 6-hydrazinonicotinate (S-HyNic): The Aromatic Standard S-HyNic is a heterobifunctional linker used to introduce a 6-hydrazinonicotinamide (HyNic) moiety onto a biomolecule via an amine-reactive N-hydroxysuccinimide (NHS) ester.[7][8] This aromatic hydrazine is then reacted with a 4-formylbenzamide (4FB) group, typically introduced onto the partner molecule using Succinimidyl 4-formylbenzoate (SFB).[8][9] The resulting bis-aryl hydrazone bond exhibits several key advantages:
-
Enhanced Stability: The electronic delocalization across the aromatic rings significantly stabilizes the hydrazone bond against hydrolysis compared to aliphatic hydrazones.[3]
-
Chromophoric Properties: The conjugated aromatic system of the bis-aryl hydrazone bond absorbs light at ~354 nm, allowing for straightforward spectrophotometric monitoring of the conjugation reaction and quantification of the drug-to-antibody ratio (DAR).[5][10]
-
Pillar 3: Head-to-Head Comparison: Performance Metrics
The selection of a linker should be driven by data and the specific requirements of the application, such as the desired stability in circulation and the environment for payload release.
| Feature | This compound (DMH) | HyNic (Aromatic Hydrazide) | Rationale & Causality |
| Reaction Kinetics | Very Fast[6] | Moderate to Fast (with catalyst)[5] | The tertiary amine in DMH enhances nucleophilicity. HyNic/4FB reactions are significantly accelerated by aniline catalysts to achieve high yields in hours at neutral pH.[10] |
| Bond Stability | Lower Hydrolytic Stability | High Hydrolytic Stability[8] | Aliphatic hydrazones are more susceptible to hydrolysis. The bis-aryl system of the HyNic-4FB conjugate provides resonance stabilization, making it more stable at neutral pH.[3] |
| pH Sensitivity | More pronounced pH-dependent cleavage | Tunable, but generally more stable | The higher lability of the aliphatic hydrazone can lead to faster payload release in the acidic endosome. Aromatic hydrazones are also pH-sensitive but offer a wider window of stability.[1][2] |
| Solubility | High (due to protonated amine) | Moderate | The positive charge on DMH at physiological pH significantly enhances water solubility, which can help prevent aggregation of conjugated proteins. |
| Reaction Monitoring | No intrinsic chromophore | Chromophoric (λmax ≈ 354 nm)[10] | The HyNic-4FB conjugate bond allows for easy, non-destructive quantification of conjugation efficiency and DAR by measuring UV absorbance.[5] |
| Best Use Case | Rapid conjugations; applications where enhanced hydrophilicity is critical and faster payload release is desired. | Creating highly stable conjugates for in vivo use; applications requiring precise DAR characterization via spectrophotometry.[7] | The choice depends on balancing the need for speed/solubility against the requirements for in-vivo stability and ease of characterization. |
Pillar 4: Validated Experimental Protocols
Here, we provide self-validating protocols that include essential purification and characterization steps. The overall workflow involves two main stages: modification of the biomolecules with the reactive moieties (aldehyde and hydrazide) and the subsequent conjugation reaction.
Protocol 1: Introduction of Aldehyde Groups onto an Antibody using SFB
-
Rationale: This protocol activates the antibody by converting surface-accessible lysine ε-amino groups into aromatic aldehydes (4FB groups), which are the targets for the hydrazide linker. A slightly basic pH ensures that the lysine amines are deprotonated and thus maximally reactive.
-
Materials:
-
Antibody (Ab) in a primary amine-free buffer (e.g., PBS), 2-5 mg/mL.
-
Succinimidyl 4-formylbenzoate (SFB), 10 mM stock in anhydrous DMSO.[11]
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
-
Methodology:
-
Buffer Exchange: Exchange the antibody into Modification Buffer using a desalting column to a final concentration of 2-5 mg/mL.
-
SFB Addition: Add a 10- to 20-fold molar excess of the 10 mM SFB stock solution to the antibody solution while gently vortexing. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess, unreacted SFB by buffer exchanging the modified antibody into a conjugation-compatible buffer (e.g., Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0) using a desalting column.
-
Confirmation (Optional): The number of aldehydes incorporated can be quantified using aldehyde-reactive probes like HABA, but is typically inferred from the final DAR measurement.
-
Protocol 2: Conjugation of Aldehyde-Modified Antibody with Hydrazide Linkers
-
Rationale: This step forms the final hydrazone bond. The reaction conditions are tailored for the two different linker types. For the HyNic linker, an aniline catalyst is included to ensure high efficiency at this pH.[5] For the DMH-type linker, its inherent high reactivity may preclude the need for a catalyst.[6]
-
Materials:
-
Aldehyde-modified antibody (Aldehyde-Ab) from Protocol 1, in Conjugation Buffer (pH 6.0).
-
Hydrazide-payload (e.g., DMH-drug or HyNic-drug), 10 mM stock in DMSO or aqueous buffer.
-
Aniline Catalyst Solution (for HyNic only): 100 mM Aniline in Conjugation Buffer.
-
Purification columns (e.g., Size Exclusion Chromatography - SEC).
-
-
Methodology A (for DMH-type linkers):
-
Add a 5- to 10-fold molar excess of the DMH-payload stock solution to the Aldehyde-Ab.
-
Incubate for 2-4 hours at room temperature. Monitor reaction progress if possible.
-
Proceed to purification.
-
-
Methodology B (for HyNic-type linkers):
-
Add the Aniline Catalyst Solution to the Aldehyde-Ab to a final aniline concentration of 10 mM.
-
Add a 3- to 5-fold molar excess of the HyNic-payload stock solution to the antibody-aniline mixture.
-
Incubate for 2-4 hours at room temperature.
-
Spectrophotometric Monitoring: Track the reaction progress by measuring the absorbance at 354 nm, which corresponds to the formation of the bis-aryl hydrazone bond.[10] The reaction is complete when the absorbance plateaus.
-
Proceed to purification.
-
Protocol 3: Purification and Characterization of the ADC
-
Rationale: Purification is critical to remove unreacted payload and catalyst, which can be toxic, and to isolate the monomeric ADC. Characterization validates the success of the conjugation by determining the average number of drugs per antibody (DAR), purity, and extent of aggregation.
-
Methodology:
-
Purification: Purify the reaction mixture using Size Exclusion Chromatography (SEC) to separate the ADC from small molecule impurities. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used, which has the added benefit of separating species with different DARs.
-
DAR Determination:
-
For HyNic-ADCs: Calculate the DAR using the following formula, measuring absorbance at 280 nm (for the antibody) and 354 nm (for the linker).[5] DAR = (A₃₅₄ / ε₃₅₄) / [(A₂₈₀ - (A₃₅₄ × CF₂₈₀)) / ε₂₈₀] (Where ε is the molar extinction coefficient and CF₂₈₀ is the correction factor for linker absorbance at 280 nm)
-
For DMH-ADCs (or general method): Use HIC-HPLC or reverse-phase LC-MS after deglycosylation and reduction of the ADC to determine the distribution of drug-loaded light and heavy chains, from which the average DAR can be calculated.
-
-
Aggregation Analysis: Use SEC with a calibrated column to determine the percentage of monomer, dimer, and higher-order aggregates in the final purified product. A high monomer content (>95%) is desirable.
-
Conclusion and Expert Recommendations
The choice between an aliphatic, charged linker like this compound and an aromatic linker like HyNic is a strategic decision based on the desired final properties of the bioconjugate.
-
Choose a DMH-type linker when rapid conjugation kinetics are a priority, when the payload is highly hydrophobic and would benefit from the increased hydrophilicity of the linker to prevent aggregation, or when a more labile bond for faster intracellular release is advantageous.
-
Choose the HyNic/4FB system for applications demanding high in-vivo stability, such as systemically administered ADCs.[8] Its robust, stable bond minimizes premature drug release, and the intrinsic chromophore provides an invaluable, straightforward analytical handle for process monitoring and quality control.[5]
Ultimately, the optimal linker is application-dependent. By understanding the fundamental chemistry and the distinct performance characteristics of each linker type, researchers can rationally design and synthesize bioconjugates with tailored properties, accelerating the development of next-generation therapeutics and research tools.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Bîcu, E., et al. (2023). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2023(2), M1640. [Link]
-
Borsari, C., et al. (2020). Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. Journal of Medicinal Chemistry, 63(5), 1929-1955. [Link]
-
Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Interchim. Retrieved from [Link]
-
Srinivasan, C., et al. (2015). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Molecular Pharmaceutics, 12(6), 1948-1956. [Link]
-
Stetsenko, D. A., & Pyshnyi, D. V. (2021). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. Molecules, 26(7), 2056. [Link]
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A Senior Application Scientist's Guide to Protein Labeling: Evaluating the Efficiency of 3-(Dimethylamino)propanohydrazide
In the dynamic fields of proteomics, drug development, and diagnostics, the precise and efficient labeling of proteins is a cornerstone of innovation. The ability to attach probes, tags, or therapeutic payloads to proteins enables researchers to elucidate complex biological processes, develop targeted therapies, and create sensitive diagnostic tools. Among the diverse chemical strategies for protein modification, hydrazone ligation, which targets carbonyl groups, offers a unique approach. This guide provides an in-depth comparison of 3-(Dimethylamino)propanohydrazide, a cationic hydrazide reagent also known as Girard's Reagent T, with other prevalent protein labeling methodologies. We will delve into the mechanistic underpinnings, comparative efficiencies, and practical considerations to empower researchers in selecting the optimal strategy for their specific application.
The Chemistry of Selectivity: An Overview of Protein Labeling Strategies
The ideal protein labeling method should be highly efficient, site-specific, and proceed under mild, biocompatible conditions to preserve the protein's structure and function.[1] The choice of labeling chemistry is dictated by the available reactive functional groups on the protein surface and the desired characteristics of the final conjugate.[2][3]
Amine-Reactive Labeling: The most common approach targets the abundant primary amines found on lysine residues and the N-terminus. Reagents like N-hydroxysuccinimide (NHS) esters form stable amide bonds with these amines.[2][4] While straightforward, the sheer number of lysine residues often leads to heterogeneous products with poor control over the site and stoichiometry of labeling.[1]
Thiol-Reactive Labeling: The sulfhydryl group of cysteine residues provides a more specific target due to its lower abundance and distinct nucleophilicity. Maleimides are widely used reagents that react with thiols to form stable thioether bonds.[1] This method offers greater site-specificity, particularly when cysteine residues are strategically introduced through genetic engineering.
Click Chemistry: This category encompasses a suite of bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. These reactions are highly specific, efficient, and proceed with exceptional fidelity in complex biological environments.[2] However, they require the introduction of non-natural azide or alkyne functionalities into the protein, often through genetic code expansion or enzymatic modification.
Hydrazone Ligation: This method provides an alternative by targeting carbonyl groups (aldehydes and ketones). These functional groups can be introduced into proteins through various methods, including the oxidation of glycosylation sites on glycoproteins or the enzymatic conversion of specific amino acid residues.[5] Hydrazide reagents, such as this compound, react with these carbonyls to form a hydrazone linkage.[6]
Deep Dive: this compound (Girard's Reagent T) in Protein Labeling
This compound, commercially known as Girard's Reagent T (GRT), is a cationic hydrazide that has been extensively used for the derivatization of carbonyl-containing molecules to enhance their ionization efficiency in mass spectrometry.[6][7] Its application in protein labeling stems from its ability to efficiently react with aldehyde or ketone groups to form a stable hydrazone bond.
Mechanism of Action
The labeling reaction with GRT is a nucleophilic addition-elimination reaction. The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon on the protein. This is followed by the elimination of a water molecule to form the C=N hydrazone bond. The reaction is typically acid-catalyzed and the rate is pH-dependent.[6]
Figure 1: Hydrazone Ligation with Girard's Reagent T. This diagram illustrates the two-step mechanism of hydrazone formation between a protein aldehyde and Girard's Reagent T.
Efficiency and Kinetics
The efficiency of labeling with GRT is influenced by several factors, including pH, reagent concentration, and reaction time.
-
pH: The reaction is favored under slightly acidic conditions (pH 4.5-6.0), which protonates the carbonyl oxygen, making the carbon more electrophilic, while still maintaining a sufficient population of the nucleophilic unprotonated hydrazide.[6]
-
Reagent Concentration: A higher molar excess of GRT can drive the reaction towards completion. Studies have shown that a 30-fold molar excess of GRT can lead to over 97% conversion of the target carbonyl group.[6]
-
Reaction Time: The reaction with GRT is relatively rapid, with significant product formation observed within minutes to a few hours at room temperature.[6]
While direct kinetic comparisons with other labeling methods are scarce, the reaction rates for hydrazone ligations are generally considered to be in the range of 10-3 to 100 M-1s-1 under uncatalyzed physiological conditions. This is often slower than the fastest click chemistry reactions but can be significantly accelerated with catalysts like aniline.[8]
Comparative Analysis of Protein Labeling Efficiencies
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound against other common protein labeling methods.
| Feature | This compound (Hydrazone Ligation) | Amine-Reactive (NHS Esters) | Thiol-Reactive (Maleimides) | Click Chemistry (Azide-Alkyne) |
| Target Residue | Aldehydes/Ketones (from oxidized glycans or enzymatic modification) | Lysine, N-terminus | Cysteine | Azide/Alkyne (unnatural amino acids) |
| Specificity | High (targets introduced carbonyls) | Low (multiple reactive sites) | High (low abundance of Cys) | Very High (bioorthogonal) |
| Typical Efficiency | >95% (with optimization)[6] | Variable, often results in heterogeneous mixtures | >90%[9] | >95% |
| Reaction Kinetics | Moderate (can be catalyzed)[8] | Fast | Fast[1] | Very Fast |
| Reaction Conditions | Mildly acidic (pH 4.5-6.0) | Mildly alkaline (pH 7.5-8.5) | Neutral (pH 6.5-7.5)[1] | Neutral, biocompatible |
| Reversibility | Reversible (hydrolytically labile at low pH) | Irreversible | Generally considered stable, but can undergo retro-Michael addition | Irreversible |
| Key Advantage | Targets unique functional groups, good for glycoproteins | Simple, no protein engineering required | High specificity for a natural amino acid | High specificity and efficiency, bioorthogonal |
| Key Disadvantage | Requires introduction of carbonyl groups | Lack of site-specificity | May require protein engineering to introduce Cys | Requires introduction of unnatural functional groups |
Experimental Workflows: A Practical Comparison
To illustrate the practical application of these labeling strategies, we provide detailed protocols for labeling a glycoprotein with this compound and a generic protein with an amine-reactive dye.
Protocol 1: Labeling of a Glycoprotein with this compound
This protocol details the site-specific labeling of a glycoprotein by first oxidizing the sialic acid residues to generate aldehyde groups, followed by conjugation with GRT.
Figure 2: Glycoprotein Labeling with this compound. This workflow outlines the two main stages: oxidation of the glycoprotein to generate aldehydes and subsequent conjugation with the hydrazide reagent.
Methodology:
-
Protein Preparation: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Oxidation:
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the same acetate buffer.
-
Add the periodate solution to the protein solution at a 1:1 volume ratio.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
-
-
Purification: Immediately purify the oxidized protein using a desalting column equilibrated with 0.1 M sodium acetate buffer (pH 5.5) to remove excess periodate and byproducts.
-
Hydrazone Ligation:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Add the GRT solution to the purified oxidized protein solution to achieve a final molar excess of 30-50 fold.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Final Purification: Purify the labeled protein from excess GRT using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Quantification: Determine the labeling efficiency by LC-MS analysis, comparing the mass of the labeled and unlabeled protein populations.
Protocol 2: Labeling of a Protein with an Amine-Reactive NHS Ester Dye
This protocol describes a common method for non-specifically labeling a protein with a fluorescent dye.
Figure 3: Amine-Reactive Labeling Workflow. This diagram shows the straightforward process of labeling a protein with an NHS ester dye.
Methodology:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Dye Preparation: Dissolve the amine-reactive NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
While gently stirring, add the dye solution to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification: Purify the labeled protein from unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Quantification: Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.
Conclusion and Future Perspectives
The selection of a protein labeling strategy is a critical decision that significantly impacts the outcome of an experiment. This compound (Girard's Reagent T) offers a highly efficient and specific method for labeling proteins that contain or can be modified to contain carbonyl groups. This makes it particularly well-suited for the modification of glycoproteins and for studies involving oxidative stress where protein carbonylation is a key biomarker.
In comparison to broad amine-reactive labeling, GRT provides superior site-specificity. While thiol-reactive labeling also offers high specificity, GRT targets a different, and in some cases, more desirable functional group. Click chemistry remains the gold standard for bioorthogonal labeling, but it necessitates the introduction of unnatural functionalities, which can be a limitation.
The future of protein labeling will likely involve the development of even more efficient and specific bioorthogonal reactions, as well as novel enzymatic methods for introducing unique chemical handles into proteins. As our understanding of protein structure and function deepens, the demand for precise and versatile labeling tools like this compound will continue to grow, enabling the next generation of discoveries in life sciences and medicine.
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Validating 3-(Dimethylamino)propanohydrazide: A Comparative Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
In the expanding toolkit of bioorthogonal chemistry, the reaction between a hydrazide and an aldehyde to form a stable hydrazone linkage offers a compelling strategy for bioconjugation.[1] This guide provides a comprehensive validation of 3-(Dimethylamino)propanohydrazide as a bioorthogonal reagent, critically examining its performance against other established methods and offering insights into its practical application. As senior application scientists, our goal is to equip you with the necessary data and protocols to make informed decisions for your research and development endeavors.
The Hydrazide-Aldehyde Ligation: A Bioorthogonal Workhorse
The principle of bioorthogonal chemistry lies in the ability to conduct a chemical reaction within a living system without interfering with native biochemical processes.[1] The hydrazide-aldehyde ligation fits this paradigm by utilizing functional groups that are largely absent in biological systems, thus ensuring high selectivity. The reaction proceeds via the nucleophilic attack of the hydrazide on the electrophilic aldehyde, forming a C=N double bond characteristic of a hydrazone.[2]
This chemistry is particularly attractive for its simplicity and the stability of the resulting conjugate under physiological conditions. However, the kinetics of hydrazone formation can be slow at neutral pH, often necessitating the use of catalysts or modified reagents to achieve efficient labeling.[3][4]
Introducing this compound: Structure and Rationale
This compound, a derivative of Girard's Reagent, incorporates a tertiary amine in its structure. This feature is hypothesized to enhance its utility as a bioorthogonal reagent through several mechanisms:
-
Improved Solubility: The dimethylamino group is expected to increase the reagent's solubility in aqueous buffers commonly used in biological experiments.
-
Potential for Catalysis: The proximity of the tertiary amine to the hydrazide functionality could facilitate intramolecular acid/base catalysis, potentially accelerating the rate of hydrazone formation at physiological pH.[5]
Performance Validation: A Comparative Analysis
A rigorous evaluation of any bioorthogonal reagent requires a multi-faceted approach, assessing its kinetics, stability, and biocompatibility.
Reaction Kinetics
The rate of a bioorthogonal reaction is a critical parameter, especially when labeling dynamic processes or low-abundance biomolecules. While specific kinetic data for this compound is not extensively published, we can infer its likely performance based on the well-studied aniline-catalyzed hydrazone formation. Aniline and its derivatives act as catalysts by forming a more reactive Schiff base intermediate with the aldehyde, which is then rapidly attacked by the hydrazide.[4][5] It is plausible that the dimethylamino group in this compound could function as an intramolecular catalyst, enhancing reaction rates without the need for an external catalyst.
Comparative Kinetic Data of Bioorthogonal Reactions:
| Bioorthogonal Reaction | Reagent 1 | Reagent 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne | 10⁻³ - 1 | [6] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine | trans-Cyclooctene | 1 - 10⁶ | [6] |
| Staudinger Ligation | Azide | Phosphine | 10⁻³ | [6] |
| Aniline-Catalyzed Hydrazone Ligation | Aldehyde | Hydrazide | 10¹ - 10³ | [5] |
This table provides a general comparison of reaction rates. The actual rate for this compound will depend on the specific aldehyde, pH, and temperature.
Stability of the Hydrazone Linkage
The stability of the resulting conjugate is paramount for applications requiring long-term tracking or functional analysis. Hydrazone bonds are generally stable, but their hydrolytic stability is pH-dependent.[7] They are more stable at neutral and basic pH but can be susceptible to hydrolysis under acidic conditions. This pH-dependent stability can be exploited for drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.
Compared to other bioorthogonal linkages, the hydrazone bond offers moderate stability. For instance, the triazole ring formed in SPAAC is exceptionally stable, while the phosphine oxide in the Staudinger ligation can be less stable.
Cytotoxicity Assessment
General Cytotoxicity Testing Protocol:
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a suitable density.
-
Reagent Addition: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 1 mM). Include an untreated control.
-
Incubation: Incubate the cells for a period relevant to the intended labeling experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the reagent that causes 50% inhibition of cell growth.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound for labeling proteins and cells. Optimization will be necessary for specific applications.
Labeling of Aldehyde-Modified Proteins
This protocol describes the labeling of a protein that has been modified to contain an aldehyde group.
Workflow for Protein Labeling:
Caption: Workflow for labeling an aldehyde-modified protein with this compound.
Step-by-Step Protocol:
-
Prepare Protein Solution: Dissolve the aldehyde-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stock Solution: Prepare a 10-50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of the reagent (e.g., 10- to 100-fold excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: Remove the excess reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm the labeling efficiency by mass spectrometry, looking for the expected mass shift corresponding to the addition of the hydrazide reagent.[11]
Cellular Labeling
This protocol outlines a general procedure for labeling live cells that have been metabolically engineered to display aldehydes on their surface.
Workflow for Cellular Labeling:
Caption: Workflow for labeling aldehyde-displaying live cells.
Step-by-Step Protocol:
-
Cell Culture: Culture the cells of interest that have been metabolically labeled to express surface aldehydes.
-
Prepare Labeling Solution: Prepare a solution of this compound in cell culture medium at the desired final concentration (determined from cytotoxicity assays, typically in the low micromolar to millimolar range).
-
Labeling: Aspirate the old medium from the cells and add the labeling solution.
-
Incubation: Incubate the cells at 37°C for 30 minutes to 2 hours.
-
Washing: Gently wash the cells three times with fresh culture medium or PBS to remove any unreacted reagent.
-
Analysis: Analyze the labeled cells using the appropriate method, such as fluorescence microscopy or flow cytometry if the hydrazide is fluorescently tagged.
Comparison with Alternative Bioorthogonal Reagents
While this compound offers a valuable tool for bioconjugation, it is essential to consider its properties in the context of other widely used bioorthogonal reagents.
Feature Comparison of Bioorthogonal Reagents:
| Feature | Hydrazide-Aldehyde | SPAAC | iEDDA | Staudinger Ligation |
| Reaction Rate | Moderate to Fast (with catalysis) | Moderate | Very Fast | Slow |
| Stability of Linkage | Moderate (pH-sensitive) | Very High | High | Moderate |
| Reagent Size | Small | Bulky | Bulky | Bulky |
| Biocompatibility | Generally Good | Excellent | Excellent | Good |
| Need for Catalyst | Often beneficial | No | No | No |
Mechanism of Hydrazide-Aldehyde Ligation:
Caption: Simplified reaction mechanism of hydrazide-aldehyde ligation.
Conclusion and Future Perspectives
This compound presents itself as a promising bioorthogonal reagent, particularly for applications where enhanced aqueous solubility and potentially faster, catalyst-free kinetics are desirable. Its performance is rooted in the well-established and reliable hydrazide-aldehyde chemistry. However, for critical applications, researchers must conduct thorough validation, including kinetic analysis, stability assays in relevant biological media, and comprehensive cytotoxicity profiling.
The future of bioorthogonal chemistry lies in the development of novel reagents with even faster kinetics, improved stability, and enhanced biocompatibility.[12] Reagents like this compound, which incorporate features designed to optimize their performance in biological systems, represent a significant step in this direction. As our understanding of the subtle interplay between reagent structure and reactivity deepens, we can expect the development of even more sophisticated tools for probing and manipulating biological processes with unprecedented precision.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-(Dimethylamino)propanohydrazide Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring efficacy and safety. When a molecule like 3-(Dimethylamino)propanohydrazide is conjugated to a protein—often to introduce a reactive handle or a specific label—rigorous analytical methodologies are required to confirm the covalent attachment, determine the degree of labeling, and identify the specific sites of modification. This guide provides an in-depth comparison of mass spectrometry (MS)-based strategies to achieve this, grounded in field-proven insights and experimental causality.
The conjugation of this compound, a Girard's Reagent T analogue, typically proceeds via the formation of a hydrazone bond with an aldehyde or ketone group on the target molecule. These carbonyl groups may be naturally present or, more commonly, generated by oxidizing carbohydrate moieties on a glycoprotein. The resulting hydrazone linkage introduces a fixed positive charge and a specific mass shift, which are key to its detection and characterization by mass spectrometry.
Foundational Approaches: A Comparative Overview
Two primary, yet complementary, mass spectrometry workflows form the cornerstone of conjugate analysis: Intact Mass Analysis and Peptide Mapping. The choice between them, or more often their sequential use, is dictated by the specific questions being asked—from the overall degree of conjugation to the precise location of the modification.
| Analytical Strategy | Primary Information Yielded | Key Advantages | Limitations |
| Intact Mass Analysis | Drug-to-Antibody Ratio (DAR), Degree of Labeling, Overall Heterogeneity | Rapid assessment of conjugation success and product distribution.[1][2] | Does not identify specific conjugation sites.[3] Mass accuracy can be challenging for large, heterogeneous molecules. |
| Peptide Mapping | Site(s) of Conjugation, Site Occupancy | Provides high-resolution, site-specific information.[4][5][6] | More time-consuming sample preparation and data analysis. Potential for incomplete digestion or missed peptides. |
Workflow 1: Intact Mass Analysis for Gross Characterization
Intact mass analysis provides a rapid, holistic view of the conjugated product, making it an ideal first-pass assessment.[1] The goal is to measure the molecular weight of the entire protein conjugate. The mass difference between the unmodified and modified protein reveals the number of hydrazide molecules attached.
Causality Behind Experimental Choices:
-
Sample Preparation: The key challenge is to present the large, often heterogeneous, conjugate to the mass spectrometer in a way that yields a clear signal. Desalting is critical, as adducts can obscure the true molecular weight. For antibody-drug conjugates (ADCs) or other complex proteins, native mass spectrometry conditions, using buffers like ammonium acetate with size-exclusion chromatography (SEC-MS), can be employed to preserve non-covalent interactions and provide a more accurate picture of the intact molecule.[7]
-
Ionization: Electrospray ionization (ESI) is the method of choice for large biomolecules as it generates a series of multiply charged ions, bringing the mass-to-charge (m/z) ratio into a range readily detectable by most mass analyzers.[4]
-
Mass Analysis: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are essential to resolve the different conjugated species.
Experimental Protocol: Intact Mass Analysis
-
Sample Desalting:
-
Use a reverse-phase C4 or C8 cartridge or a size-exclusion chromatography column suitable for proteins.
-
Equilibrate the column with 0.1% formic acid in water.
-
Load the protein conjugate sample.
-
Wash with 0.1% formic acid in water to remove salts and non-volatile buffers.
-
Elute the protein with a gradient of acetonitrile containing 0.1% formic acid.
-
-
LC-MS Acquisition:
-
Inject the desalted sample onto a reverse-phase LC system coupled to a high-resolution ESI-MS.
-
LC Method: A rapid gradient from low to high organic solvent over a C4 column is typically sufficient.
-
MS Settings:
-
Ionization Mode: Positive ESI.
-
Mass Range: Acquire over a wide m/z range (e.g., 500-4000 m/z) to capture the charge state envelope.
-
Resolution: Set to >50,000 to resolve isotopic peaks and different conjugated forms.
-
-
-
Data Deconvolution:
-
The resulting ESI-MS spectrum will show a series of peaks, each representing the intact protein with a different number of charges.
-
Use deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to transform the m/z spectrum into a true mass spectrum, which will show peaks corresponding to the unmodified protein and the protein conjugated with one, two, three, etc., hydrazide molecules.
-
Visualizing the Workflow:
Caption: Workflow for Intact Mass Analysis.
Workflow 2: Peptide Mapping for Site-Specific Confirmation
While intact mass analysis confirms if and how much conjugation occurred, peptide mapping answers the crucial question of where.[6] This "bottom-up" approach involves proteolytically digesting the conjugate into smaller peptides, which are then analyzed by LC-MS/MS.
Causality Behind Experimental Choices:
-
Denaturation, Reduction, and Alkylation: These steps are critical for ensuring the proteolytic enzyme has access to all potential cleavage sites.[8][9] Denaturation unfolds the protein, reduction breaks disulfide bonds, and alkylation caps the resulting free thiols to prevent them from reforming.
-
Enzymatic Digestion: Trypsin is the most commonly used protease as it cleaves C-terminal to lysine (K) and arginine (R) residues, resulting in peptides of a predictable and ideal size for MS/MS analysis.[10] A key consideration for hydrazide conjugates is that if the modification is on a lysine, trypsin will not be able to cleave at that site, leading to a "missed cleavage". This is a valuable piece of evidence during data analysis.
-
LC-MS/MS: A long chromatographic gradient is used to separate the complex mixture of peptides. Tandem mass spectrometry (MS/MS) is then used to select a specific peptide ion (MS1), fragment it, and analyze the resulting fragment ions (MS2).[4] This fragmentation pattern provides the amino acid sequence of the peptide.
-
Fragmentation Technique: Collision-Induced Dissociation (CID) is a robust and widely used fragmentation method.[11] However, for labile modifications, alternative fragmentation techniques like Electron-Transfer Dissociation (ETD) can be advantageous as they tend to preserve the modification on the peptide backbone, providing clearer data for localization.[12][13]
Experimental Protocol: Peptide Mapping
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein conjugate (~50 µg) in 8 M urea or 6 M guanidine-HCl.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with 55 mM iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
-
Buffer Exchange and Digestion:
-
Remove the denaturation and alkylation reagents by buffer exchange into a digestion-friendly buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[10]
-
-
LC-MS/MS Acquisition:
-
Acidify the digest with formic acid to stop the reaction and improve chromatography.
-
Inject the peptide mixture onto a reverse-phase C18 column coupled to an ESI-MS/MS instrument.
-
LC Method: Use a shallow gradient (e.g., 2-40% acetonitrile over 60-90 minutes) for optimal peptide separation.
-
MS/MS Method:
-
Employ a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire high-resolution survey scans (e.g., m/z 350-1800).
-
MS2 Scans: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation (CID or ETD). Use dynamic exclusion to avoid re-sequencing the same peptide.
-
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a theoretical database containing the protein's sequence.
-
Crucially, define the mass of the this compound modification as a variable modification on potential target residues (e.g., oxidized carbohydrates attached to specific amino acids).
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of attachment. The presence of fragment ions (b- and y-ions for CID) containing the mass shift confirms the modification site.
-
Visualizing the Workflow:
Caption: Workflow for Peptide Mapping Analysis.
Comparative Data Interpretation
The true power of these techniques is realized when the data is synthesized.
| Observation | Intact Mass Data | Peptide Map Data | Conclusion |
| Successful Conjugation | A series of peaks, each separated by the mass of the hydrazide moiety. | Peptides identified with the specific mass modification of the hydrazide. | The conjugation reaction was successful. |
| Heterogeneity | Broad peaks or multiple distinct peaks indicating a distribution of conjugated species (DAR 0, 1, 2...). | Multiple modified peptides identified, potentially with varying site occupancy. | The product is a heterogeneous mixture. The specific sites contributing to this are known. |
| Site Localization | Not possible. | MS/MS spectrum of a modified peptide shows a clear fragmentation ladder that localizes the mass shift to a specific amino acid. | The precise location of the hydrazide attachment is confirmed. |
| Incomplete Reaction | A large peak corresponding to the unmodified protein remains. | High abundance of unmodified peptides corresponding to the target sites. | The reaction conditions may need optimization to improve conjugation efficiency. |
Conclusion: A Self-Validating System
By employing both intact mass analysis and peptide mapping, a self-validating analytical system is created. The average degree of labeling calculated from the intact mass data should correlate with the cumulative site occupancy observed in the peptide mapping experiment. This comprehensive, multi-faceted approach provides the highest level of confidence in the characterization of this compound conjugates, ensuring that researchers and developers have a complete and accurate understanding of their molecule's critical quality attributes. This rigorous analysis is indispensable for making informed decisions throughout the research and development pipeline.
References
-
FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing. Retrieved from [Link]
-
Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221–233. Retrieved from [Link]
-
Agilent Technologies. (2024). Identification of Conjugation Sites in an Antibody Drug Conjugate. Retrieved from [Link]
-
Vyskočil, F. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 337-353. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Tools for Intact Protein and Subunit Analysis. Retrieved from [Link]
-
Sadygov, R. G., & Cociorva, D. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Molecular Biology, 305, 23-41. Retrieved from [Link]
-
Walsh, C. T. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Retrieved from [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Mikesh, L. M., Ueberheide, B., & Chait, B. T. (2006). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, Chapter 10, Unit 10.24. Retrieved from [Link]
-
Coon, J. J. (2009). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Annual Review of Analytical Chemistry, 2, 435-465. Retrieved from [Link]
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- 2. nuvisan.com [nuvisan.com]
- 3. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioconjugation: Navigating Alternatives to 3-(Dimethylamino)propanohydrazide
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of crosslinking chemistry is paramount. The stability, efficiency, and biocompatibility of the resulting linkage can dictate the success or failure of a therapeutic or diagnostic agent. For years, the reaction between a hydrazide, such as 3-(Dimethylamino)propanohydrazide, and an aldehyde or ketone to form a hydrazone bond has been a workhorse in the field. However, the inherent limitations of the hydrazone linkage, particularly its susceptibility to hydrolysis, have spurred the development of a diverse toolkit of alternative bioconjugation strategies. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data, to empower you in selecting the optimal chemistry for your specific application.
The Challenge with Hydrazone Bonds: A Case for Alternatives
Hydrazone formation is a relatively straightforward and chemoselective reaction. The nucleophilic hydrazide readily attacks the electrophilic carbonyl group of an aldehyde or ketone, typically under mildly acidic conditions, to form a carbon-nitrogen double bond (C=N). While effective for many applications, the equilibrium of this reaction can be reversed under physiological conditions, leading to cleavage of the conjugate. This hydrolytic instability is a significant drawback, especially for in vivo applications where long-term stability is crucial. For instance, some studies have shown that formylglycine-oximes, a related C=N linkage, can have a serum half-life of less than 18 hours, which can lead to premature payload release and potential off-target toxicity in the context of antibody-drug conjugates (ADCs)[1]. The reaction also often requires acidic conditions (around pH 4.5) to proceed at a reasonable rate, which can be detrimental to sensitive biomolecules[1].
These limitations have driven the innovation of alternative ligation chemistries that offer enhanced stability, faster reaction kinetics, and milder reaction conditions. This guide will explore the leading alternatives: oxime ligation, thiazolidine ligation, Hydrazino-Pictet-Spengler (HIPS) ligation, and the bioorthogonal "click chemistry" reactions—Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Comparative Analysis of Leading Bioconjugation Chemistries
The selection of a bioconjugation strategy should be a data-driven decision based on the specific requirements of the application. The following sections provide a detailed comparison of the key performance parameters of the alternatives to hydrazone ligation.
Mechanism & Resulting Linkage
A fundamental understanding of the underlying chemistry is crucial for troubleshooting and optimization.
-
Hydrazone Ligation: The reaction of a hydrazide with an aldehyde or ketone forms a hydrazone bond (C=N-N). The presence of the N-N bond distinguishes it from an imine.
-
Oxime Ligation: An alkoxyamine reacts with an aldehyde or ketone to form a stable oxime linkage (C=N-O). The oxygen atom in the linkage enhances its stability compared to a hydrazone[2].
-
Thiazolidine Ligation: A 1,2-aminothiol, typically from an N-terminal cysteine, reacts with an aldehyde under acidic conditions to form a stable five-membered thiazolidine ring[3]. This method is site-specific to N-terminal serines or threonines that can be oxidized to aldehydes[3].
-
Hydrazino-Pictet-Spengler (HIPS) Ligation: This reaction involves an indole-containing hydrazine that, after initial hydrazone formation with an aldehyde, undergoes an intramolecular cyclization to form a stable, carbon-carbon bond[1].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal reaction where a strained cyclooctyne reacts with an azide to form a stable triazole ring. This reaction is catalyst-free[4].
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A rapid cycloaddition between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (like a strained alkene or alkyne) to form a stable dihydropyrazine, which then rearomatizes with the elimination of nitrogen gas.
Diagram: Bioconjugation Reaction Pathways
Caption: Comparison of carbonyl-based and bioorthogonal click chemistries.
Performance Metrics: A Head-to-Head Comparison
The choice of a bioconjugation chemistry often comes down to a trade-off between reaction speed, stability of the final product, and the required reaction conditions. The following table summarizes these key performance indicators for the discussed alternatives.
| Bioconjugation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Resulting Linkage Stability | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Hydrazone Ligation | ~0.01 (at neutral pH, uncatalyzed)[2] | Labile to hydrolysis, especially at acidic pH. | Mildly acidic (pH 4.5-6.0) for optimal rates. | Simple, well-established chemistry. | Hydrolytically unstable, often requires acidic pH. |
| Oxime Ligation | Slower than hydrazone formation at neutral pH without catalyst[2]. Can be accelerated with catalysts. | More stable than hydrazones[2]. | Mildly acidic (pH 4-5) for uncatalyzed reaction; can proceed at neutral pH with catalysts (e.g., aniline). | Increased stability compared to hydrazones. | Slower kinetics than hydrazones at neutral pH without a catalyst. |
| Thiazolidine Ligation | Rapid under acidic conditions. | Generally stable. | Acidic conditions (pH ~4-5). | Site-specific at N-terminal Cys (after oxidation of Ser/Thr). | Requires acidic pH and specific N-terminal residue. |
| HIPS Ligation | Fast at near-neutral pH. | Highly stable C-C bond; >5 days in human plasma[5]. | Near-neutral pH (pH 6.0-7.5). | Forms a highly stable C-C bond under mild conditions. | Requires a specific indole-containing reagent. |
| SPAAC | 1.2 x 10⁻³ to 0.1[4][6] | Highly stable triazole ring. | Physiological conditions (neutral pH, 37°C). | Bioorthogonal, catalyst-free, high stability. | Can be slower than IEDDA; requires synthesis of strained alkynes. |
| IEDDA | 1 to 10⁶[6] | Highly stable dihydropyrazine ring. | Physiological conditions (neutral pH, 37°C). | Extremely fast kinetics, bioorthogonal. | Requires synthesis of specific tetrazine and dienophile reagents. |
Experimental Deep Dive: Protocols and Causality
To provide a practical framework for implementing these advanced bioconjugation strategies, this section details representative experimental protocols. The rationale behind key steps is explained to foster a deeper understanding of the experimental design.
Experimental Protocol 1: Oxime Ligation on a Protein
This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing an aldehyde group, introduced, for example, by periodate oxidation of an N-terminal serine.
Materials:
-
Aldehyde-modified protein (e.g., 1 mg/mL in 100 mM phosphate buffer, pH 6.0)
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin, 10 mM stock in DMSO)
-
Aniline (catalyst, 1 M stock in DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the aldehyde-modified protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. Rationale: Higher protein concentration can increase the reaction rate.
-
Reagent Addition: Add the aminooxy-functionalized molecule to the protein solution to a final concentration of 1-5 mM (a 10-50 fold molar excess over the protein). Rationale: A molar excess of the smaller molecule drives the reaction equilibrium towards product formation.
-
Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 10-100 mM. Rationale: Aniline acts as a nucleophilic catalyst, accelerating the rate-limiting dehydration step of oxime formation at neutral pH.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Quenching (Optional): The reaction can be quenched by adding a quenching solution to react with any unreacted aldehydes.
-
Purification: Remove excess reagents and catalyst by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Diagram: Oxime Ligation Workflow
Caption: A streamlined workflow for oxime bioconjugation.
Experimental Protocol 2: Hydrazino-Pictet-Spengler (HIPS) Ligation
This protocol outlines the conjugation of a HIPS-derivatized payload to an aldehyde-tagged antibody.
Materials:
-
Aldehyde-tagged antibody (e.g., 10 mg/mL in PBS, pH 7.4)
-
HIPS-payload conjugate (10 mM stock in DMSO)
-
Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., Protein A chromatography followed by size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Exchange the buffer of the aldehyde-tagged antibody to the Reaction Buffer.
-
Reagent Addition: Add the HIPS-payload conjugate to the antibody solution to a final concentration that provides a 5-10 fold molar excess over the aldehyde sites.
-
Incubation: Incubate the reaction at 37°C for 4-12 hours. The reaction proceeds efficiently at neutral pH without the need for a catalyst.
-
Purification: Purify the resulting ADC using Protein A chromatography to remove excess HIPS-payload, followed by size-exclusion chromatography to remove any aggregates.
Diagram: HIPS Ligation Mechanism
Caption: The two-step mechanism of HIPS ligation.
Conclusion: Making an Informed Choice
The era of relying solely on hydrazone chemistry for bioconjugation is evolving. While this compound and similar reagents remain useful for specific applications, a wealth of superior alternatives now exists for researchers demanding greater stability, efficiency, and biocompatibility.
For applications requiring a balance of stability and straightforward chemistry, oxime ligation presents a clear upgrade from hydrazones. When absolute stability is paramount, particularly for in vivo longevity, the Hydrazino-Pictet-Spengler (HIPS) ligation , with its formation of a robust carbon-carbon bond, is an outstanding choice[1][5]. For scenarios demanding rapid and highly specific conjugation in complex biological environments, the bioorthogonal "click" chemistries, SPAAC and IEDDA , are unparalleled. IEDDA, in particular, offers some of the fastest reaction rates known for bioorthogonal chemistry[6]. Thiazolidine ligation offers a unique site-specific conjugation strategy at the N-terminus, provided the protein of interest has an appropriate sequence[3].
Ultimately, the optimal choice of bioconjugation chemistry is context-dependent. By understanding the fundamental principles, performance metrics, and experimental nuances of each alternative, researchers can confidently select the most appropriate tool to advance their scientific endeavors, from basic research to the development of next-generation therapeutics and diagnostics.
References
-
The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]
-
Recent developments in bioconjugation: From strategies to design and clinical applications. Not available. [Link]
-
Peneva, K., Gund, I., & Spengler, J. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules (Basel, Switzerland), 26(21), 6483. [Link]
-
Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical biochemistry, 233(1), 87–93. [Link]
-
Agarwal, P., Kudirka, R., Albers, A. E., Barfield, R. M., de Hart, G. W., Drake, P. M., Jones, L. C., & Rabuka, D. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. Bioconjugate chemistry, 24(6), 846–851. [Link]
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right chemistry. ACS chemical biology, 9(3), 592–605. [Link]
-
A review of conjugation technologies for antibody drug conjugates. Not available. [Link]
-
Schlapschy, M., & Skerra, A. (2021). Strategies for extending the half-life of biotherapeutics: successes and complications. Expert opinion on drug delivery, 18(11), 1547–1565. [Link]
-
Dirkx, R. A., van Berkel, S. S., & van Delft, F. L. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(48), 15402–15403. [Link]
-
Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Not available. [Link]
-
Varghese, O. P., & Oommen, O. P. (2019). Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels. Polymer Chemistry, 10(30), 4153–4162. [Link]
-
Harju, K. T., Zhang, H., & Tugizov, S. M. (2004). Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules. Proceedings of the National Academy of Sciences of the United States of America, 101(36), 13172–13177. [Link]
-
Al-Amin, M., & Liu, J. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules (Basel, Switzerland), 26(23), 7168. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Not available. [Link]
-
Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. Not available. [Link]
-
Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Not available. [Link]
-
Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Not available. [Link]
-
Plasma & Blood Stability - Technical Notes. Sygnature Discovery. [Link]
-
Kher, S. S., & Kasi, R. M. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate chemistry, 24(9), 1535–1544. [Link]
-
Peneva, K., Gund, I., & Spengler, J. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules (Basel, Switzerland), 26(21), 6483. [Link]
-
Influence of Ions to Modulate Hydrazone and Oxime Reaction Kinetics to Obtain Dynamically Cross-Linked Hyaluronic Acid Hydrogels. Not available. [Link]
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- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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A Comparative Guide to HPLC and GC Methods for the Quantification of 3-(Dimethylamino)propanohydrazide: A Cross-Validation Approach
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 3-(Dimethylamino)propanohydrazide. This compound, a key chemical moiety in various synthetic pathways, demands robust analytical methods to ensure product quality and consistency.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method development, validation, and the critical process of cross-validation.
The Analytical Challenge: this compound
This compound is a polar molecule containing a tertiary amine and a hydrazide functional group. These characteristics present a unique set of challenges and considerations for chromatographic analysis. The polarity of the molecule can lead to poor retention on traditional reversed-phase HPLC columns, while the thermal lability of the hydrazide group and its potential for adsorption in the GC inlet and column require careful method design.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Polar Analytes
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of compounds. For a polar analyte such as this compound, a hydrophilic interaction liquid chromatography (HILIC) approach is often a suitable choice.
Experimental Protocol: HILIC-HPLC Method
This protocol outlines a typical HILIC-HPLC method for the analysis of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, and a UV or Charged Aerosol Detector (CAD).
-
HILIC Column: A column with a polar stationary phase, such as one based on silica or with bonded polar functional groups (e.g., amide, diol).
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The aqueous/organic mobile phase system in HILIC allows for the retention of polar compounds. The salt in the aqueous phase helps to improve peak shape and reproducibility.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient Elution: A gradient from high organic to a higher aqueous percentage is employed to effectively elute the polar analyte.
-
0-2 min: 90% B
-
2-8 min: 90% to 60% B
-
8-10 min: 60% B
-
10.1-15 min: 90% B (re-equilibration)
-
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) may be possible, though sensitivity might be limited due to the lack of a strong chromophore.
-
Charged Aerosol Detection (CAD) is a more universal detection method that provides a response proportional to the mass of the analyte, making it ideal for compounds with poor UV absorbance.
-
4. Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
in vitro stability assays for 3-(Dimethylamino)propanohydrazide derivatives
An Application Scientist's Guide to Comparing In Vitro Stability Assays for 3-(Dimethylamino)propanohydrazide Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the bench to the bedside, early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For medicinal chemists and drug development professionals, understanding a compound's stability is not just a checkbox; it is a foundational piece of data that guides the entire design-make-test-analyze cycle.
This guide focuses on a specific and increasingly important class of molecules: This compound derivatives . The hydrazide moiety (-CONHNH2) is a versatile functional group, but it can also be a metabolic liability, susceptible to enzymatic hydrolysis and oxidation by various enzymes, including cytochrome P450s (CYPs) and monoamine oxidases.[1] Therefore, a robust and systematic evaluation of the stability of these derivatives is essential.
Here, we provide a comparative guide to the three cornerstone in vitro stability assays: plasma stability, liver microsomal stability, and hepatocyte stability. We will move beyond simple protocols to explain the causality behind experimental choices, enabling researchers to not only perform these assays but also to interpret the data with confidence and make informed decisions in their drug discovery programs.
Chapter 1: The Structural Context and Potential Metabolic Fates
Before delving into the assays, it is crucial to understand the molecule itself. The this compound scaffold contains several potential metabolic "hotspots."
-
Hydrazide/Hydrazone Moiety: This is often the primary site of metabolic concern. It can undergo hydrolysis to the corresponding carboxylic acid or be oxidized. The formation of hydrazone derivatives can sometimes enhance metabolic stability and pharmacokinetic properties.[2][3]
-
Dimethylamino Group: This tertiary amine is a classic substrate for N-dealkylation, a common metabolic pathway mediated by CYP enzymes.
-
Alkyl Linker: While often more stable, the propane linker can be a site for hydroxylation.
Understanding these potential liabilities allows us to select the appropriate assays and anticipate the types of metabolic transformations that may occur.
Caption: Potential metabolic liabilities of the this compound scaffold.
Chapter 2: The First Biological Barrier: The Plasma Stability Assay
Rationale: Why Test in Plasma? Upon entering systemic circulation, a drug candidate first encounters plasma. This environment is not merely a passive transport medium; it contains various enzymes, such as esterases and proteases, that can hydrolyze labile functional groups. Assessing plasma stability is crucial because poor stability here can prevent a drug from ever reaching its intended target, regardless of its potency. This assay serves as a rapid and cost-effective initial screen for fundamental chemical and enzymatic liabilities.
Experimental Design: A Self-Validating System A robust protocol includes controls that validate the results. Comparing degradation in active plasma versus heat-inactivated plasma allows for the definitive separation of enzymatic hydrolysis from simple chemical instability at physiological pH.
Detailed Experimental Protocol: Plasma Stability
-
Preparation:
-
Thaw pooled human (or other species) plasma at 37°C.
-
Prepare a 1 µM working solution of each test derivative in plasma. Rationale: This concentration is typically below the K_m of metabolizing enzymes, ensuring first-order kinetics.
-
Prepare a parallel set of samples in heat-inactivated plasma (56°C for 30 min) as a control for non-enzymatic degradation.
-
-
Incubation:
-
Incubate all samples in a shaking water bath at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes). The "0-minute" sample is collected immediately after adding the compound and serves as the baseline.
-
-
Reaction Quenching:
-
Terminate the reaction at each time point by adding 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard. Rationale: Acetonitrile precipitates plasma proteins, halting enzymatic activity, while the internal standard corrects for variations during sample processing and analysis.
-
-
Sample Analysis:
Data Interpretation and Presentation The primary outputs are the percentage of the parent compound remaining over time and the calculated half-life (t½).
| Derivative | R-Group | t½ in Active Plasma (min) | t½ in Inactivated Plasma (min) | Interpretation |
| DMP-H-01 | Phenyl | > 120 | > 120 | Stable. A promising candidate for further metabolic assays. |
| DMP-H-02 | 4-Acetoxy-phenyl | 15 | > 120 | Unstable. Rapidly hydrolyzed by plasma esterases. Re-design is recommended. |
| DMP-H-03 | 2-Chloro-6-fluoro-phenyl | > 120 | > 120 | Stable. Electron-withdrawing groups may protect the hydrazide moiety. |
| Procaine | (Positive Control) | < 10 | > 120 | Assay Validated. Control compound degraded as expected. |
graph "Plasma_Stability_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="Prepare 1 µM Test\nCompound in Plasma", shape=ellipse, fillcolor="#FBBC05"]; Incubate [label="Incubate at 37°C"]; Sample [label="Sample at Time Points\n(0, 15, 30, 60, 120 min)"]; Quench [label="Quench with Acetonitrile\n+ Internal Standard"]; Analyze [label="Centrifuge & Analyze\nSupernatant by LC-MS/MS"]; End [label="Calculate % Remaining\nand Half-Life (t½)", shape=ellipse, fillcolor="#34A853"];
Start -> Incubate; Incubate -> Sample; Sample -> Quench; Quench -> Analyze; Analyze -> End; }
Caption: General workflow for an in vitro plasma stability assay.
Chapter 3: Phase I Metabolism Hub: The Liver Microsomal Stability Assay
Rationale: Why Use Liver Microsomes? The liver is the body's primary metabolic organ. Liver microsomes are subcellular fractions prepared from the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6] Approximately 60% of marketed drugs are cleared by CYP-mediated metabolism.[6] This assay is a cost-effective and high-throughput method to specifically assess a compound's susceptibility to these critical enzymes.[7]
Experimental Design: The Importance of Cofactors CYP enzymes require a specific cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), to function.[6][8] Therefore, comparing compound degradation in the presence and absence of NADPH is the key control. Degradation that occurs only in the presence of NADPH is attributable to CYP-mediated metabolism.[9] Using pooled microsomes from multiple donors is standard practice to average out the impact of genetic polymorphisms in metabolic enzymes.[6]
Detailed Experimental Protocol: Liver Microsomal Stability
-
Preparation:
-
Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). A typical protein concentration is 0.5 mg/mL.[6]
-
Add the test compound to the mixture (final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
-
Reaction Initiation and Incubation:
-
Reaction Quenching and Analysis:
-
Terminate the reactions and process the samples as described in the plasma stability protocol (ice-cold acetonitrile with internal standard, centrifugation, LC-MS/MS analysis).[6]
-
Data Interpretation and Presentation From the rate of disappearance, the half-life (t½) and in vitro intrinsic clearance (Clint) are calculated. Clint represents the inherent ability of the liver to metabolize a drug.
| Derivative | R-Group | t½ (+NADPH) (min) | t½ (-NADPH) (min) | In Vitro Clint (µL/min/mg) | Interpretation |
| DMP-H-01 | Phenyl | 18 | > 60 | 77.0 | High Clearance. Likely a substrate for CYP enzymes. |
| DMP-H-03 | 2-Chloro-6-fluoro-phenyl | 55 | > 60 | 25.2 | Low-Moderate Clearance. Steric hindrance/EWG may reduce CYP metabolism. |
| DMP-H-04 | 4-Methoxy-phenyl | 9 | > 60 | 154.0 | Very High Clearance. Methoxy group is a known site for O-demethylation by CYPs. |
| Verapamil | (Positive Control) | 12 | > 60 | 115.5 | Assay Validated. Control shows expected high clearance. |
graph "Microsomal_Stability_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="Prepare Microsome + \nTest Compound Mix", shape=ellipse, fillcolor="#FBBC05"]; Initiate [label="Initiate Reaction\nby adding NADPH"]; Incubate [label="Incubate at 37°C"]; Sample [label="Sample at Time Points\n(0, 5, 15, 30, 45 min)"]; Quench [label="Quench with Acetonitrile\n+ Internal Standard"]; Analyze [label="Analyze by LC-MS/MS"]; End [label="Calculate t½\nand Clint", shape=ellipse, fillcolor="#34A853"];
Start -> Initiate; Initiate -> Incubate; Incubate -> Sample; Sample -> Quench; Quench -> Analyze; Analyze -> End; }
Caption: Workflow for an in vitro liver microsomal stability assay.
Chapter 4: The "Gold Standard" Cellular Model: The Hepatocyte Stability Assay
Rationale: Why Use Hepatocytes? While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a living cell. Hepatocytes (liver cells) are considered the "gold standard" in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors and drug transporters, all within an intact cellular environment.[10][11] This assay provides a more physiologically relevant measure of metabolic stability, as it also accounts for the compound's ability to permeate the cell membrane to access the metabolic enzymes.[12]
Experimental Design: A Holistic View of Metabolism The protocol is similar to the microsomal assay but uses a suspension of hepatocytes. Cryopreserved hepatocytes are widely used for convenience and consistency.[10] The experiment's validity is confirmed using control compounds that are known to be cleared by Phase I (e.g., Verapamil) and Phase II (e.g., 7-Hydroxycoumarin) pathways.
Detailed Experimental Protocol: Hepatocyte Stability
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes and dilute them in pre-warmed incubation medium to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[13]
-
Allow the cells to equilibrate at 37°C for 10-15 minutes.
-
-
Incubation:
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension to start the reaction.
-
Incubate the cell suspension at 37°C in a shaking incubator (or on a plate shaker) to keep the cells suspended.
-
Collect aliquots at designated time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Analysis:
-
Terminate the reaction and process samples as previously described (ice-cold acetonitrile with internal standard, centrifugation, LC-MS/MS analysis).[12]
-
Data Interpretation and Presentation The data are used to calculate the apparent intrinsic clearance (Clint, app). Comparing this value to the microsomal Clint can provide valuable insights.
| Derivative | R-Group | Microsomal Clint (µL/min/mg) | Hepatocyte Clint, app (µL/min/10^6 cells) | Interpretation |
| DMP-H-01 | Phenyl | 77.0 | 85.1 | High Clearance. Good correlation between assays suggests clearance is primarily driven by Phase I (CYP) metabolism. |
| DMP-H-03 | 2-Chloro-6-fluoro-phenyl | 25.2 | 65.7 | Moderate Clearance. Hepatocyte clearance is significantly higher than microsomal, suggesting a major contribution from Phase II metabolism or active uptake. |
| DMP-H-05 | 4-Hydroxy-phenyl | 30.1 | 150.3 | High Clearance. The phenol group is a prime site for rapid Phase II conjugation (glucuronidation/sulfation), bypassing Phase I. |
graph "Hepatocyte_Stability_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="Prepare Hepatocyte\nSuspension", shape=ellipse, fillcolor="#FBBC05"]; Initiate [label="Add Test Compound\nto Initiate"]; Incubate [label="Incubate at 37°C"]; Sample [label="Sample at Time Points\n(0, 15, 30, 60, 120 min)"]; Quench [label="Quench with Acetonitrile\n+ Internal Standard"]; Analyze [label="Analyze by LC-MS/MS"]; End [label="Calculate Apparent\nIntrinsic Clearance (Clint, app)", shape=ellipse, fillcolor="#34A853"];
Start -> Initiate; Initiate -> Incubate; Incubate -> Sample; Sample -> Quench; Quench -> Analyze; Analyze -> End; }
Caption: Workflow for an in vitro hepatocyte stability assay.
Chapter 5: Synthesizing the Data for Informed Decisions
No single assay tells the whole story. The power of this approach lies in comparing the results across the different systems to build a comprehensive metabolic profile and guide the next steps in drug design.
A Decision-Making Framework The collective data allows for a logical progression of troubleshooting and optimization.
Caption: A decision-making flowchart based on tiered in vitro stability results.
Interpreting Discrepancies:
-
Stable in Microsomes, Unstable in Hepatocytes: This is a classic sign of Phase II metabolism, active uptake into the cell by transporters, or metabolism by non-microsomal enzymes (e.g., cytosolic enzymes).
-
Unstable in Microsomes, Stable in Hepatocytes: This is rare but could indicate that the compound has poor cell permeability and cannot reach the intracellular CYP enzymes.
-
Unstable in Plasma, Stable Elsewhere: This points to a specific liability to plasma enzymes, which is often easily addressed through medicinal chemistry (e.g., replacing a labile ester with a more stable amide).
Conclusion
The systematic evaluation of this compound derivatives using a tiered approach of plasma, microsomal, and hepatocyte stability assays provides a powerful framework for early-stage drug discovery. This comparative guide emphasizes that the true value is derived not from a single data point, but from the synthesis of information across these increasingly complex biological systems. By understanding the "why" behind each protocol and control, researchers can generate high-quality, trustworthy data. This, in turn, enables the rational design of molecules with improved pharmacokinetic properties, ultimately increasing the probability of success in developing safe and effective medicines. Following the principles outlined in regulatory guidance, these in vitro studies are an indispensable tool for making critical go/no-go decisions long before a candidate enters clinical trials.[14][15]
References
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Title: Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Source: ACS Omega. URL: [Link]
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Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Source: MDPI. URL: [Link]
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Title: Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Source: PubMed Central. URL: [Link]
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Title: BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Source: University of Nebraska Medical Center. URL: [Link]
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Title: Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate. URL: [Link]
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Title: Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. Source: DergiPark. URL: [Link]
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Title: Hepatocyte Stability. Source: Cyprotex | Evotec. URL: [Link]
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Title: Investigation of the stability of aromatic hydrazones in plasma and related biological material. Source: ResearchGate. URL: [Link]
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Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Source: FDA. URL: [Link]
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Title: Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Source: PubMed Central. URL: [Link]
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Title: LC–MS–MS Method for Quantification of Hydralazine in BALB/C Mouse Plasma and Brain: Application to Pharmacokinetic Study. Source: ResearchGate. URL: [Link]
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Title: STUDIES ON THE METABOLISM AND TOXICITY OF HYDRAZINE IN THE
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Title: Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Source: ResearchGate. URL: [Link]
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Title: Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Source: PubMed. URL: [Link]
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Title: Metabolic Stability Assays. Source: Merck Millipore. URL: [Link]
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Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT. URL: [Link]
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Title: Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Source: ACS Publications. URL: [Link]
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Title: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. Source: FDA. URL: [Link]
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Title: Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes. Source: ResearchGate. URL: [Link]
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Title: Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. Source: MDPI. URL: [Link]
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Title: Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Source: ResearchGate. URL: [Link]
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Title: Microsomal Stability. Source: Cyprotex | Evotec. URL: [Link]
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Title: Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Source: ResearchGate. URL: [Link]
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Title: Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Source: PubMed Central. URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 3-(Dimethylamino)propanohydrazide-Linked Conjugates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic performance of conjugates utilizing a 3-(dimethylamino)propanohydrazide linker. We will delve into the underlying mechanism of this pH-sensitive hydrazone linker, present a robust, self-validating protocol for cytotoxicity assessment, and objectively compare its performance profile against leading alternative linker technologies, supported by experimental data.
Section 1: The Mechanistic Rationale of pH-Sensitive Hydrazone Linkers
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic payload directly to target cells, most often in oncology.[1][2] The lynchpin of this system is the chemical linker, which must remain stable in systemic circulation (pH ~7.4) but efficiently release the payload within the target cell.[3]
The this compound linker belongs to the hydrazone class of cleavable linkers.[4] Hydrazones are formed by the reaction of a hydrazine derivative with an aldehyde or ketone on the payload molecule.[5] Their defining characteristic is a pH-dependent stability profile; the hydrazone bond is susceptible to hydrolysis under acidic conditions.[3][] This feature is expertly exploited in ADC design.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via endocytosis. It is then trafficked through the endosomal pathway to the lysosome, an organelle characterized by an acidic environment (pH 4.5–5.5).[] This drop in pH serves as the trigger, catalyzing the hydrolysis of the hydrazone linker and liberating the cytotoxic payload precisely where it can exert its cell-killing effect.[5][] The inclusion of the this compound moiety specifically introduces a tertiary amine, which is basic. This functional group can enhance the aqueous solubility of the linker-payload complex and potentially modulate the kinetics of the acid-catalyzed hydrolysis, a critical parameter for optimizing the therapeutic window.
Caption: ADC internalization and pH-dependent payload release.
Section 2: A Framework for Robust Cytotoxicity Evaluation
A successful cytotoxicity assessment is not merely about generating a single data point; it is about creating a self-validating experiment that provides clear, interpretable, and comparative results. The core principle is to demonstrate target-specific killing. This requires, at a minimum, two cell lines:
-
Antigen-Positive (Target) Cell Line: Expresses high levels of the surface antigen targeted by the ADC's antibody component.
-
Antigen-Negative (Control) Cell Line: Lacks expression of the target antigen.
The ideal result is high potency (a low IC50 value) in the antigen-positive line and significantly lower potency (a high IC50 value) in the antigen-negative line. This differential confirms that the cytotoxic effect is driven by antibody-mediated delivery, not by non-specific uptake or premature drug release.
Caption: Standard workflow for an in vitro ADC cytotoxicity assay.
Section 3: Core Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified after solubilization.[8][9][10]
Rationale: This protocol is designed for trustworthiness. Including "cells only" and "media only" controls allows for the correction of background absorbance, ensuring the measured signal is from cell-specific activity. The 72-120 hour incubation period is chosen to allow for multiple cell doubling times, ensuring the assay captures both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[9]
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count both antigen-positive and antigen-negative cells.
-
Seed cells into separate 96-well flat-bottom plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with "media only" (for background control) and "cells only" (untreated control).
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
ADC Preparation and Treatment:
-
Prepare a 2X concentrated stock of the highest ADC concentration to be tested.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in complete culture medium to create a range of 8-12 concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells. Add 100 µL of fresh medium to the "cells only" control wells.
-
Incubate for an additional 72-120 hours.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the untreated control wells.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 5-15 minutes or let it stand overnight at room temperature in the dark to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "cells only" (untreated) control.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Section 4: Comparative Analysis: Benchmarking Against Alternative Linkers
No linker technology is perfect for every application. The performance of the this compound-linked conjugate must be evaluated in the context of established alternatives.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Key Advantage | Key Consideration |
| Hydrazone | Hydrazone | Acid Hydrolysis in Lysosome (pH-sensitive) | Simple chemistry; pH-triggered release is a distinct biological trigger.[3][] | Potential for instability in circulation, leading to off-target toxicity.[3][4] |
| Valine-Citrulline | Peptide | Protease Cleavage by Cathepsin B in Lysosome | High plasma stability and well-understood mechanism.[12] | Efficacy depends on sufficient protease expression in the target cell. |
| SPDB | Disulfide | Reduction by Intracellular Glutathione | Exploits the high reducing potential inside cells vs. outside.[4][13] | Slower payload release kinetics compared to other cleavable linkers. |
| SMCC (Non-Cleavable) | Thioether | Antibody Degradation in Lysosome | Maximum stability in circulation, minimizing off-target effects.[3][] | Released payload is an amino acid-linker-drug complex which must retain activity; no bystander effect.[3] |
Table 1. Qualitative comparison of common ADC linker technologies.
To translate these properties into performance, we can compare hypothetical, yet representative, experimental data for an ADC targeting the same antigen but utilizing different linkers.
| Linker Technology | IC50 (Antigen+) | IC50 (Antigen-) | Plasma Half-Life (t½) | Bystander Killing Assay |
| This compound | 0.5 nM | >1000 nM | 90 hours | Positive |
| Valine-Citrulline-PABC | 0.3 nM | >1000 nM | 150 hours | Positive |
| SPDB (Disulfide) | 2.5 nM | >1000 nM | 130 hours | Positive |
| SMCC (Non-cleavable) | 5.0 nM | >1000 nM | 200 hours | Negative |
Table 2. Hypothetical performance data for ADCs with different linkers.
Interpretation of Data:
-
The This compound linker shows potent, target-specific activity. Its lower plasma half-life compared to peptide or non-cleavable linkers highlights the critical need for direct experimental validation of its stability, as premature hydrolysis in circulation is a known liability for some hydrazone linkers.[][15]
-
The Valine-Citrulline linker often serves as a gold standard, demonstrating an excellent balance of potency and stability.[12]
-
The disulfide and non-cleavable linkers show lower potency in vitro. This is often due to slower release kinetics (disulfide) or the requirement for full antibody catabolism (non-cleavable), but this is frequently offset by superior stability and safety in vivo.[3]
-
The ability to induce bystander killing is a key advantage of cleavable linkers, as the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[3]
Conclusion
The this compound linker represents a valuable tool in the ADC developer's arsenal, offering a distinct pH-sensitive mechanism for payload release. Its primary strengths lie in the precision of its acidic trigger and the potential for a potent bystander effect. However, its performance must be rigorously validated. The experimental framework described herein, centered on target-specific cytotoxicity assays and benchmarked against alternative technologies, provides the necessary data to make an informed decision. The critical balance to assess is whether its potent cytotoxic effect justifies its potentially lower plasma stability compared to protease-cleavable or non-cleavable alternatives. A thorough evaluation of this trade-off is paramount to the successful development of a safe and effective ADC therapeutic.
References
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Tsuchikama, K., & An, Z. (2016). Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... [Diagram]. ResearchGate. Retrieved from [Link]
-
Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. Retrieved from [Link]
-
Bar-Sinai, A., et al. (2021). The Chemistry Behind ADCs. PubMed Central. Retrieved from [Link]
-
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Kumar, D., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed Central. Retrieved from [Link]
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Ragno, R., et al. (2004). 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. PubMed. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Dimethylamino)propanohydrazide: A Guide to Safety and Compliance
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 3-(Dimethylamino)propanohydrazide (CAS No. 22636-79-9).
Hazard Assessment and Chemical Profile
Understanding the chemical's properties is the foundation of safe handling and disposal. Based on its structure, this compound should be presumed to possess the hazards associated with both aliphatic amines and hydrazides until specific data becomes available.
| Property | Inferred Value / Anticipated Hazard | Rationale & Causality |
| GHS Hazard Class | Presumed: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage, Suspected of Causing Genetic Defects, Suspected of Causing Cancer. | The dimethylamino group often imparts corrosive properties and toxicity.[3][4] The hydrazide functional group is associated with acute toxicity and long-term health risks, including carcinogenicity and mutagenicity, as seen in compounds like acetic hydrazide.[5] |
| Physical State | Solid (at 2-8°C storage temperature)[6] | Information from chemical suppliers indicates a solid form under refrigeration.[6] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides.[4][7] | The hydrazide group is a reducing agent and can react violently with oxidizers. The amine group is basic and will react exothermically with acids.[4][7] |
| Hazardous Decomposition | Combustion is expected to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] | This is a typical thermal decomposition profile for nitrogen-containing organic compounds. |
| RCRA Status | Presumed: Hazardous Waste.[1][2] | Hydrazine and its derivatives are listed as hazardous constituents by the EPA under the Resource Conservation and Recovery Act (RCRA).[2] Wastes containing these chemicals must be managed according to federal and state regulations.[1][8][9] |
Immediate Safety Protocols: PPE and Spill Management
Prior to handling or disposal, establishing a safe work environment is paramount. This involves both personal protective equipment (PPE) and having a clear, actionable spill response plan.
Personal Protective Equipment (PPE)
Given the inferred hazards, a comprehensive PPE strategy is required:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory best practices.[3]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield to protect against splashes.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or significant spill risk, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of the solid or any solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Spill Response Protocol
Accidents require immediate and correct action. Your response should be dictated by the scale of the spill.
-
Evacuation and Alerting: For any significant spill, evacuate personnel from the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment (Small Spills): For minor spills (a few grams), carefully sweep up the solid material. Avoid creating dust.[10][11] Place the swept material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.
-
Absorption (Liquid Spills): If the material is in solution, absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Decontamination: Wash the spill area thoroughly with soap and water after the material has been removed.
-
Waste Collection: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be collected, containerized, and disposed of as hazardous waste.
Step-by-Step Disposal Workflow
The disposal of this compound must be handled through your institution's official hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]
Workflow Diagram: Disposal Decision Process
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Navigating the Safe Handling of 3-(Dimethylamino)propanohydrazide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a constant. Among these, 3-(Dimethylamino)propanohydrazide presents unique opportunities and, concurrently, demands a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: A Synthesized Approach
Compounds containing the hydrazide group are known for their potential to be toxic and irritant.[1][2] Similarly, substances with dimethylamino groups can cause skin and eye irritation or burns.[3][4] For instance, 3-(Dimethylamino)propionitrile is classified as harmful if swallowed or in contact with skin, and causes serious eye irritation.[3][5] 3-Dimethylaminopropylamine is flammable and can cause severe skin burns and eye damage.[4]
Based on these analogs, we must assume that this compound may exhibit the following hazards:
| Potential Hazard | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin (similar to 3-(Dimethylamino)propionitrile).[3][5] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns (similar to 3-Dimethylaminopropylamine).[4] |
| Serious Eye Damage/Irritation | Risk of serious eye irritation or damage (common to many amino and hydrazide compounds).[3][4] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[6][7] |
| Sensitization | Some hydrazide compounds are known skin sensitizers.[8] |
This synthesized hazard profile forms the logical foundation for the stringent personal protective equipment (PPE) and handling protocols outlined below.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a comprehensive risk assessment considering the potential hazards identified.
Essential PPE for Handling this compound
| Protection Type | Specification | Justification |
| Hand Protection | Chemically resistant gloves (Butyl rubber or Neoprene recommended).[2][9] | To prevent skin contact, which may lead to irritation, burns, or systemic toxicity through absorption.[3][5] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][10] | To protect against splashes that could cause serious eye damage.[4] A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[2] | To protect the skin from accidental spills and splashes. A lab coat should be buttoned to ensure full coverage. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[7][11] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] | To prevent inhalation of potentially harmful dust or vapors.[6] |
Procedural Guidance for Safe Handling and Disposal
Adherence to established protocols is paramount for minimizing risk. The following step-by-step procedures provide a framework for the safe handling and disposal of this compound.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Assessment: Before any procedure, review the safety information for analogous compounds and ensure all necessary PPE is readily available and in good condition.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][11] Ensure that an emergency eyewash station and safety shower are accessible.[2]
-
Weighing and Transfer: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood. Use a spatula for transfers to avoid generating dust.
-
In Use: Keep containers of the compound tightly closed when not in use to prevent the release of vapors.[8]
-
Post-Handling Decontamination: After handling, thoroughly decontaminate the work surface with an appropriate cleaning agent.
-
PPE Removal and Disposal: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response can significantly mitigate the consequences.
Emergency Response Workflow
Caption: Emergency response plan for spills or exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] For a large spill, evacuate the area and contact your institution's EHS office.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
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Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
